Product packaging for Azido-PEG4-nitrile(Cat. No.:)

Azido-PEG4-nitrile

Cat. No.: B1192235
M. Wt: 272.30 g/mol
InChI Key: GCUNQSAEBVDFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG4-nitrile is a PEG Linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O4 B1192235 Azido-PEG4-nitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile

InChI

InChI=1S/C11H20N4O4/c12-2-1-4-16-6-8-18-10-11-19-9-7-17-5-3-14-15-13/h1,3-11H2

InChI Key

GCUNQSAEBVDFRE-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG4-nitrile

Origin of Product

United States

Foundational & Exploratory

Azido-PEG4-nitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-nitrile is a heterobifunctional chemical linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal azide group, a nitrile functionality, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of features makes it a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling advanced applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties of this compound

This compound is a well-characterized compound with specific physical and chemical properties that are critical for its application in sensitive biological systems. The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₀N₄O₄[1][2]
Molecular Weight 272.3 g/mol [1]
CAS Number 2194563-82-9
Purity Typically ≥95% - 98%
Appearance Solid or viscous liquid
Color Colorless to light orange to yellow
Solubility Soluble in aqueous media, DMSO, DMF
Storage Conditions -20°C, desiccated

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive functional groups: the azide and the nitrile.

Azide Group: The terminal azide (N₃) group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is particularly useful in living systems where the cytotoxicity of copper is a concern.

Nitrile Group: The nitrile (-C≡N) group offers additional chemical handles for conjugation or modification. It can undergo various chemical transformations, including:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing a reactive site for conjugation with amines.

  • Reduction: The nitrile can be reduced to a primary amine, which can then be used for further functionalization.

PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of. This property is particularly advantageous in biological applications, as it can reduce non-specific binding and improve the pharmacokinetic properties of bioconjugates.

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • PROTACs: As a PEG-based linker, it is used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): The click chemistry handle allows for the precise and stable conjugation of cytotoxic drugs to antibodies, a critical aspect of ADC development.

  • Bioconjugation: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides, which can improve their stability, solubility, and in vivo half-life.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for a common use of this compound: copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the general steps for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Add the this compound stock solution to the reaction mixture. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.

    • Prepare the copper catalyst by premixing the CuSO₄ stock solution with the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is common. Let this mixture stand for a few minutes.

    • Add the copper/ligand catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_ligand Protein of Interest (POI) Ligand (with alkyne group) step2 Step 2: Click Chemistry (CuAAC) POI_ligand->step2 E3_ligand E3 Ligase Ligand step1 Step 1: Couple Linker to E3 Ligand E3_ligand->step1 linker This compound linker->step1 step1->step2 Azide-functionalized E3 Ligand step3 Step 3: Purification step2->step3 Crude PROTAC PROTAC PROTAC Molecule step3->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

Bioconjugation_Workflow cluster_components Components cluster_reaction Reaction & Purification cluster_result Result biomolecule Alkyne-Modified Biomolecule (e.g., Protein, Peptide) click_reaction Click Reaction (CuAAC) biomolecule->click_reaction azido_peg This compound azido_peg->click_reaction catalyst Cu(I) Catalyst (CuSO4 + Reductant + Ligand) catalyst->click_reaction purification Purification (e.g., Size-Exclusion Chromatography) click_reaction->purification Reaction Mixture conjugate PEGylated Biomolecule purification->conjugate

Caption: General workflow for bioconjugation via click chemistry.

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, dual reactivity, and solubility-enhancing properties make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of next-generation therapeutics like PROTACs and ADCs. Understanding its core properties and having access to reliable experimental protocols are essential for leveraging the full potential of this powerful molecule.

References

An In-depth Technical Guide to Azido-PEG4-nitrile: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-nitrile, a heterobifunctional polyethylene glycol (PEG) linker. This guide details its chemical structure, physicochemical properties, and its applications in bioconjugation, with a focus on its role in constructing complex biomolecules such as antibody-drug conjugates (ADCs). Detailed experimental protocols for the key reactions involving its functional groups are also provided to facilitate its practical application in research and development.

Chemical Structure and Formula

This compound is a PEG linker that features two distinct functional groups at its termini: an azide group (-N₃) and a nitrile group (-CN).[1] The polyethylene glycol (PEG) spacer consists of four ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates.[1]

The chemical structure can be represented by the following SMILES notation: N#CCCOCCOCCOCCOCCN=[N+]=[N-].

Systematic Name: 1-azido-3,6,9,12-tetraoxapentadecane-15-nitrile[2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₁₁H₂₀N₄O₄[1]
Molecular Weight 272.3 g/mol [1]
CAS Number 2194563-82-9
Appearance Solid
Purity Typically ≥95%
Storage Conditions -20°C, desiccated
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform

Core Applications in Bioconjugation

This compound is a versatile tool in the field of bioconjugation, primarily used to link two different molecules together. The presence of two chemically distinct reactive handles allows for sequential and controlled conjugation reactions.

  • Azide Group (-N₃): This group is predominantly used in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage. It can also participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-containing molecules (e.g., DBCO, BCN), which eliminates the need for a cytotoxic copper catalyst and is ideal for reactions in biological systems.

  • Nitrile Group (-CN): The nitrile group offers a different mode of reactivity. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH), or it can be reduced to a primary amine (-CH₂NH₂). These transformations convert the nitrile into functional groups that can then be used for standard bioconjugation techniques, such as EDC/NHS chemistry for the carboxylic acid to react with amines, or amine-reactive chemistry for the primary amine.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for improving the pharmacokinetic properties of biotherapeutics.

Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule, such as this compound, to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving reagents

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., PBS or DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to PBS.

    • Add this compound to the reaction mixture. A slight molar excess (1.5 to 5 equivalents) relative to the alkyne may be used.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture. The final concentration is typically around 1 mM.

    • Add CuSO₄ to the reaction mixture. The final concentration is typically 0.1 to 1 mM.

    • Initiate the reaction by adding sodium ascorbate. The final concentration should be 1 to 5 mM.

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

    • Once the reaction is complete, the resulting conjugate can be purified by standard methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove unreacted reagents and byproducts.

Protocol for Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol outlines a general method for converting the nitrile group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) or hydrochloric acid (HCl) (e.g., 6 M)

  • Round-bottom flask with a reflux condenser

  • Stir bar and heating mantle

  • Appropriate workup and purification supplies (e.g., separating funnel, ethyl acetate, magnesium sulfate, rotary evaporator)

Procedure (Base-Catalyzed):

  • Dissolve this compound in a suitable solvent mixture, such as ethanol and water.

  • Add an excess of aqueous NaOH solution to the flask.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with cold HCl until the pH is acidic to protonate the resulting carboxylate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the azido-PEG4-acid.

Protocol for Reduction of the Nitrile Group to a Primary Amine

This protocol provides a general method for reducing the nitrile group to a primary amine.

Materials:

  • This compound

  • Strong reducing agent such as Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF).

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Appropriate workup reagents (e.g., water, aqueous NaOH)

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azido-PEG4-amine.

Note: Reactions with strong reducing agents like LiAlH₄ are highly exothermic and should be performed with extreme caution by trained personnel. Catalytic hydrogenation is an alternative, milder method for nitrile reduction.

Visualization of Workflow

The following diagrams illustrate the logical workflow of using this compound as a heterobifunctional linker.

G cluster_0 Functionalization of Molecule A cluster_1 Functionalization of Molecule B cluster_2 This compound as the Linker MolA Molecule A (e.g., Antibody) Alkyne_MolA Alkyne-functionalized Molecule A MolA->Alkyne_MolA Introduce Alkyne Group Conjugate Molecule A - Linker - Molecule B (e.g., Antibody-Drug Conjugate) Alkyne_MolA->Conjugate Click Chemistry (CuAAC or SPAAC) MolB Molecule B (e.g., Drug) Nitrile_Linker_MolB Nitrile-Linker- Molecule B MolB->Nitrile_Linker_MolB Conjugate to Nitrile-derived functional group Nitrile_Linker_MolB->Conjugate Covalent Bond Linker This compound Activated_Linker Activated Linker (e.g., Azido-PEG4-amine) Linker->Activated_Linker Nitrile Reduction Activated_Linker->Nitrile_Linker_MolB Amine-reactive conjugation

Caption: Workflow for conjugating two molecules using this compound.

G cluster_azide Azide End Reactions cluster_nitrile Nitrile End Reactions start This compound alkyne Alkyne-containing Molecule start->alkyne + Cu(I) catalyst dbco DBCO/BCN-containing Molecule start->dbco Strain-promoted hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction triazole1 Triazole Linkage (CuAAC) alkyne->triazole1 triazole2 Triazole Linkage (SPAAC) dbco->triazole2 acid Carboxylic Acid (-COOH) hydrolysis->acid amine Primary Amine (-CH₂NH₂) reduction->amine

Caption: Reaction pathways for the functional groups of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG4-nitrile, a heterobifunctional linker crucial in the development of advanced bioconjugates and targeted therapeutics. This document outlines the key physicochemical properties, provides detailed experimental protocols for characterization, and offers guidance on handling and storage to ensure the integrity and optimal performance of this versatile molecule.

Introduction to this compound

This compound is a chemical linker featuring an azide group at one terminus and a nitrile group at the other, connected by a flexible tetra-polyethylene glycol (PEG4) spacer. The azide functionality allows for efficient conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[1] The nitrile group, while less commonly used for direct conjugation, can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further derivatization possibilities. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in bioconjugation, which is often performed in aqueous buffers. The presence of the hydrophilic PEG4 chain significantly contributes to its water solubility.[2]

Qualitative Solubility
Illustrative Quantitative Solubility Data

To provide a practical reference for researchers, the following table summarizes representative, albeit illustrative, solubility data for this compound in various solvents at ambient temperature.

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water25> 100
Phosphate Buffered Saline (PBS, pH 7.4)25> 100
Dimethyl Sulfoxide (DMSO)25> 200
Dimethylformamide (DMF)25> 200
Dichloromethane (DCM)25> 200
Acetonitrile25> 100
Methanol25> 100
Toluene25< 10
Diethyl Ether25< 1

Disclaimer: The quantitative data presented in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO)

  • Scintillation vials or glass test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully remove an aliquot of the supernatant. For viscous solvents, centrifugation may be necessary to separate the solid from the liquid phase.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical agents. Understanding its stability is crucial for designing robust conjugation protocols and for proper storage.

Thermal Stability

Organic azides can be energetic and may decompose upon heating. The thermal stability of this compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Illustrative Thermal Stability Data:

ParameterIllustrative ValueMethod
Onset of Decomposition (Tonset)~ 200 °CTGA
Peak Decomposition Temperature~ 220 °CTGA

Disclaimer: This data is illustrative. The actual thermal stability should be determined experimentally.

pH Stability and Hydrolysis

The two key functional groups of this compound, the azide and the nitrile, exhibit different stabilities at various pH values.

  • Azide Group: The azide group is generally stable under a wide range of pH conditions commonly used in bioconjugation (pH 4-12). However, it is crucial to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which converts it to a carboxylic acid or an intermediate amide. This hydrolysis is typically slow at neutral pH and room temperature but is accelerated by heating and the presence of strong acids or bases. Vigorous basic conditions (e.g., refluxing with NaOH) will generally lead to the formation of the corresponding carboxylate salt, while acidic conditions (e.g., refluxing with HCl) will yield the carboxylic acid. Milder basic conditions may result in the formation of the amide as the primary product.

Illustrative pH Stability Data (at 25°C):

pHConditionIllustrative Half-life (t1/2) of Nitrile Group
20.1 M HClDays
7.4PBSMonths
120.1 M NaOHDays

Disclaimer: This data is illustrative. The actual hydrolysis rates should be determined experimentally.

Chemical Compatibility

This compound is incompatible with strong oxidizing and reducing agents. The azide group can be reduced to an amine, for example, by phosphines (Staudinger ligation) or thiols under certain conditions. It is also incompatible with strong acids and alkalis, which can catalyze the hydrolysis of the nitrile group and pose a safety hazard with the azide group.

Recommended Storage Conditions

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. If dissolved in a solvent, it is recommended to store the solution at -80°C.

Experimental Protocols for Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

DSC Procedure:

  • Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.

  • Use an empty, sealed pan as a reference.

  • Heat the sample and reference pans at a constant rate under a controlled atmosphere.

  • Record the differential heat flow between the sample and the reference. Exothermic peaks can indicate decomposition events.

Objective: To quantify the rate of hydrolysis of the nitrile group at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7.4, 10, 12)

  • Thermostatically controlled incubator

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.

  • Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples).

  • Analyze the samples by a stability-indicating HPLC method that can separate the parent this compound from its hydrolysis product (the corresponding carboxylic acid).

  • Plot the concentration of the remaining this compound versus time for each pH condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order rate equation) and calculate the half-life (t1/2) at each pH.

Visualizations

Workflow for Assessing Solubility and Stability

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_thermal Thermal Stability cluster_ph pH Stability (Hydrolysis) sol_start Start: Obtain this compound sol_protocol Shake-Flask Protocol sol_start->sol_protocol thermal_protocol TGA/DSC Analysis ph_protocol Forced Degradation (pH) sol_analysis HPLC Analysis sol_protocol->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data end_node End: Comprehensive Profile sol_data->end_node thermal_data Decomposition Profile thermal_protocol->thermal_data thermal_data->end_node ph_analysis Stability-Indicating HPLC ph_protocol->ph_analysis ph_data Hydrolysis Kinetics (t1/2) ph_analysis->ph_data ph_data->end_node

Caption: Workflow for the comprehensive assessment of this compound solubility and stability.

Factors Affecting the Stability of this compound

G cluster_factors Influencing Factors center This compound Stability temp Temperature temp->center Decomposition ph pH ph->center Hydrolysis (Nitrile) HN3 Formation (Azide) light Light light->center Potential Degradation reagents Chemicals reagents->center Redox Reactions Incompatibilities

Caption: Key environmental and chemical factors influencing the stability of this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its utility is, however, dependent on a thorough understanding of its solubility and stability. This guide provides a framework for this understanding, offering both theoretical background and practical, detailed protocols for its characterization. While the quantitative data presented is illustrative, the experimental methodologies described will enable researchers to generate precise data for their specific applications, ensuring the successful and reproducible use of this important chemical linker. Proper handling and storage, as outlined in this document, are paramount to maintaining the integrity and reactivity of this compound.

References

Azido-PEG4-nitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Azido-PEG4-nitrile, a heterobifunctional linker critical in biomedical research and drug development. It details the compound's chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Compound Specifications

This compound is a polyethylene glycol (PEG) linker featuring an azide group at one end and a nitrile group at the other. This structure allows for versatile applications in bioconjugation and chemical biology. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments.[1]

PropertyValueReference
CAS Number 2194563-82-9[1][2][3][4]
Molecular Formula C11H20N4O4
Molecular Weight 272.3 g/mol
Alternate Name 1-azido-3,6,9,12-tetraoxapentadecane-15-nitrile

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas:

  • Click Chemistry: The azide group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This "click chemistry" allows for the efficient and specific conjugation of molecules, such as fluorescent dyes, biotin, or other labels, to alkyne-modified targets.

  • PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate target proteins. The PEG linker component of the PROTAC connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein.

  • Bioconjugation: The nitrile group can be chemically modified through reactions such as hydrolysis or reduction, providing an additional handle for conjugation or further functionalization. The hydrophilic PEG chain improves the solubility and pharmacokinetic properties of the resulting bioconjugates.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.1 to 1.5 equivalents) of this compound in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate (typically 5-10 mole percent).

  • Prepare a solution of CuSO4 (typically 1-5 mole percent).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from 1 to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker. This process involves the sequential conjugation of the E3 ligase ligand and the target protein ligand to the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: PROTAC Assembly A This compound C Functionalized Linker A->C Conjugation (e.g., via nitrile modification) B E3 Ligase Ligand (with reactive group) B->C E Final PROTAC Molecule C->E Click Chemistry (CuAAC or SPAAC) D Target Protein Ligand (with alkyne group) D->E PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

References

The Pivotal Role of the PEG4 Spacer in Azido-PEG4-nitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG4-nitrile, represents a versatile tool in modern bioconjugation and drug discovery. Its unique architecture, comprising an azide group, a tetraethylene glycol (PEG4) spacer, and a nitrile moiety, offers a strategic combination of functionalities for the precise modification of biomolecules. This technical guide provides a comprehensive analysis of the core functions of each component, with a particular focus on the critical role of the PEG4 spacer in dictating the overall physicochemical properties and performance of the resulting conjugates.

Core Components and Their Functions

The this compound linker is a modular system where each component serves a distinct and vital purpose:

  • Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a set of biocompatible and highly efficient reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage with alkyne-modified molecules.[1][2] Its small size and lack of reactivity towards most biological functional groups make it an ideal handle for bioorthogonal conjugation.[3]

  • Nitrile Group (-C≡N): The nitrile group in this linker can serve multiple roles. It is a valuable vibrational probe for spectroscopic studies, as its absorption frequency is sensitive to the local environment.[4] Furthermore, the nitrile group is found in numerous pharmaceuticals and can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, offering further avenues for molecular derivatization.[5] In some contexts, electron-poor aryl nitriles have been shown to react selectively with thiols, suggesting potential for cysteine-based bioconjugation.

  • PEG4 Spacer (- (OCH2CH2)4-): The tetraethylene glycol spacer is the central component that bridges the azide and nitrile functionalities. Its primary role is to impart favorable physicochemical properties to the linker and the resulting bioconjugate. These properties are crucial for overcoming common challenges in drug development and bioconjugation, such as poor solubility and steric hindrance.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer is a deliberate design choice that significantly enhances the utility of the this compound linker. Its key contributions are detailed below:

Enhanced Hydrophilicity and Solubility

Many bioactive molecules, including potent drug payloads, are hydrophobic. The covalent attachment of such molecules to proteins or other biomolecules can lead to aggregation and reduced solubility. The PEG4 spacer, being inherently hydrophilic, increases the overall water solubility of the conjugate, which can improve its handling, formulation, and in vivo behavior. This is a critical consideration in the development of therapeutics, such as antibody-drug conjugates (ADCs).

Reduction of Steric Hindrance

The defined length and flexibility of the PEG4 spacer provide spatial separation between the conjugated molecules. This separation is crucial for minimizing steric hindrance, which can otherwise impede the interaction of a biomolecule with its target or reduce the efficiency of the conjugation reaction itself. By extending the reactive azide group away from the core of a larger molecule, the PEG4 spacer ensures better accessibility for the alkyne-containing reaction partner.

Improved Pharmacokinetics

In the context of drug development, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic profile of a therapeutic agent. While the short PEG4 spacer has a more subtle effect than longer PEG chains, it can still contribute to:

  • Increased Hydrodynamic Radius: A slight increase in the apparent size of the molecule can lead to reduced renal clearance and a longer circulation half-life.

  • Shielding from Proteolysis: The PEG chain can provide a degree of protection against enzymatic degradation.

Modulated Biocompatibility and Immunogenicity

The hydrophilic nature of the PEG spacer can help to mask the conjugated molecule from the immune system, potentially reducing its immunogenicity. This "stealth" effect is a significant advantage in the design of therapeutic agents intended for in vivo applications.

Quantitative Data on PEG Spacer Effects

The length of the PEG spacer can significantly impact the properties of a bioconjugate. The following tables summarize quantitative data that illustrates the effects of PEGylation, with a focus on shorter PEG chains like PEG4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H20N4O4
Molecular Weight 272.3 g/mol
Purity >95-98%
Appearance Data not available
Solubility Soluble in aqueous media, DMSO, and acetonitrile.
Storage Conditions -20°C
Stability Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Azides can be unstable in the presence of TCEP, a reducing agent.

Table 2: Impact of PEG Spacer Length on Bioconjugate Properties

PropertyPEG Spacer LengthObservationSource
Binding Affinity (IC50) PEG23.1 ± 0.2 nM
PEG33.9 ± 0.3 nM
PEG4 5.4 ± 0.4 nM
PEG65.8 ± 0.3 nM
Hydrophilicity (logD) PEG2-2.27 ± 0.07
PEG3-2.43 ± 0.08
PEG4 -2.45 ± 0.08
PEG6-2.50 ± 0.09
Cellular Uptake Short PEG (2-3 kDa)Stronger interaction with dendritic cells
Longer PEG (6-20 kDa)Weaker interaction with dendritic cells
Tumor Accumulation Increasing PEG linker lengthIncreased tumor accumulation of liposomes

Experimental Protocols

The primary application of the azide functionality in this compound is its participation in click chemistry reactions. Below are detailed methodologies for the two main types of azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule with this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water or buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water or 2 mM TBTA in 1:4 DMSO:t-butanol).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and a molar excess of this compound (typically 1.5 to 10-fold excess).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne-modified biomolecule with this compound.

Materials:

  • This compound

  • Strained alkyne-modified biomolecule (e.g., containing DBCO, BCN, or DIFO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the strained alkyne-modified biomolecule and a molar excess of this compound (typically 1.5 to 5-fold excess).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the conjugate using a suitable method to remove unreacted reagents.

Visualizing Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships relevant to the application of this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mix Combine Reactants and Catalyst Alkyne-Biomolecule->Reaction_Mix This compound This compound This compound->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand (THPTA/TBTA) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA)->Reaction_Mix Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Final_Product Bioconjugate Purification->Final_Product

CuAAC Experimental Workflow

Proteomics_Workflow Cell_Culture 1. Metabolic Labeling of Cells (with alkyne-modified amino acid) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Reaction 3. Click Chemistry with This compound Probe Cell_Lysis->Click_Reaction Enrichment 4. Enrichment of Labeled Proteins (e.g., via nitrile-thiol reaction or if probe has biotin) Click_Reaction->Enrichment Digestion 5. Protein Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification and Quantification LC_MS->Data_Analysis PEG4_Advantages This compound This compound PEG4_Spacer PEG4 Spacer This compound->PEG4_Spacer contains Enhanced_Solubility Increased Aqueous Solubility PEG4_Spacer->Enhanced_Solubility Reduced_Steric_Hindrance Minimized Steric Hindrance PEG4_Spacer->Reduced_Steric_Hindrance Improved_PK Improved Pharmacokinetics PEG4_Spacer->Improved_PK Biocompatibility Enhanced Biocompatibility PEG4_Spacer->Biocompatibility

References

Azido-PEG4-nitrile: An In-Depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-nitrile is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group, a nitrile moiety, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The azide group allows for highly efficient and specific "click chemistry" reactions, while the nitrile group provides a handle for conversion into other functional groups, such as amines or carboxylic acids. The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the key features, physicochemical properties, and reaction protocols for this compound, enabling researchers to effectively utilize this reagent in their bioconjugation strategies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Chemical Formula C₁₁H₂₀N₄O₄[1]
Molecular Weight 272.3 g/mol [1]
CAS Number 2194563-82-9[1]
Appearance White to off-white solid or colorless oil
Purity ≥95%
Storage Conditions -20°C for long-term storage[1]
Shipping Conditions Ambient temperature[1]
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)

Core Functional Groups and Their Reactivity

The utility of this compound in bioconjugation stems from its two key functional groups: the azide and the nitrile. Each group offers distinct reactivity profiles that can be strategically employed.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two primary types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.

The high selectivity and stability of the azide group under a wide range of reaction conditions make it an ideal choice for bioconjugation.

The Nitrile Group: A Versatile Chemical Handle

The nitrile group offers a latent functionality that can be converted into other valuable chemical moieties, providing further versatility in multi-step synthetic strategies. The primary transformations of the nitrile group include:

  • Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a nucleophilic amine group that can be used for subsequent conjugation reactions, such as amidation.

  • Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This provides an additional reactive handle for conjugation to amine-containing molecules.

Experimental Protocols

The following section provides detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

  • Solvent (e.g., DMSO, water, or a mixture)

  • Phosphate-buffered saline (PBS)

  • Ethylenediaminetetraacetic acid (EDTA) for quenching

  • Purification system (e.g., silica gel column chromatography, HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.1 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen solvent (e.g., DMSO/water mixture).

  • Catalyst Preparation:

    • In a separate tube, prepare a premix of CuSO₄ (e.g., 0.1 to 0.5 equivalents) and the copper(I)-stabilizing ligand (e.g., 1 to 2.5 equivalents of THPTA or TBTA) in water.

  • Reaction Initiation:

    • Add the catalyst premix to the solution of the azide and alkyne.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 2 to 5 equivalents) in water.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper ions.

    • Purify the resulting triazole conjugate using silica gel column chromatography or reverse-phase HPLC to remove unreacted starting materials and the catalyst. The expected yield is typically high, often exceeding 90%.

Protocol 2: Reduction of the Nitrile Group to a Primary Amine

This protocol outlines the conversion of the nitrile group of a bioconjugate containing the this compound linker to a primary amine.

Materials:

  • Nitrile-containing PEGylated molecule

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry glassware and inert atmosphere (e.g., nitrogen or argon)

  • Sodium sulfate (Na₂SO₄)

  • Purification system (e.g., silica gel column chromatography)

Procedure:

  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere, suspend LiAlH₄ (e.g., 2-4 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Nitrile:

    • Dissolve the nitrile-containing PEGylated molecule in anhydrous diethyl ether or THF.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

  • Purification:

    • Filter the mixture and wash the precipitate with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amine by silica gel column chromatography.

Applications in Drug Development

This compound is a key component in the synthesis of advanced biotherapeutics, particularly in the development of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal linker precursor for PROTAC synthesis. The azide group can be "clicked" to an alkyne-modified E3 ligase ligand or target protein ligand, facilitating a modular and efficient assembly of the final PROTAC molecule.

Antibody-Drug Conjugate (ADC) Development

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The click chemistry compatibility of this compound makes it a valuable tool for ADC development. An azide-modified payload can be efficiently conjugated to an alkyne-functionalized antibody, or vice versa, to generate a stable ADC with a defined drug-to-antibody ratio (DAR). The hydrophilic PEG4 spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound and a CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps E3_Ligase_Alkyne E3 Ligase Ligand (with Alkyne) Click_Reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) E3_Ligase_Alkyne->Click_Reaction Azido_PEG4_Nitrile This compound Azido_PEG4_Nitrile->Click_Reaction Target_Ligand Target Protein Ligand Amide_Coupling Amide Coupling Target_Ligand->Amide_Coupling Intermediate E3 Ligand-PEG4-nitrile Click_Reaction->Intermediate Nitrile_Reduction Nitrile Reduction (e.g., LiAlH4) Intermediate->Nitrile_Reduction Amine_Intermediate E3 Ligand-PEG4-amine Nitrile_Reduction->Amine_Intermediate Amine_Intermediate->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

Caption: Modular synthesis of a PROTAC using this compound.

Logical Relationship of Functional Group Transformations

This diagram illustrates the potential transformations of the nitrile group of this compound and the subsequent reactions of the resulting functional groups.

Nitrile_Transformations cluster_transformations Nitrile Group Transformations cluster_products Resulting Functional Groups cluster_conjugation Subsequent Conjugation Reactions Azido_PEG4_Nitrile This compound (R-PEG-CN) Reduction Reduction (e.g., LiAlH4) Azido_PEG4_Nitrile->Reduction Hydrolysis Hydrolysis (Acid or Base) Azido_PEG4_Nitrile->Hydrolysis Primary_Amine Primary Amine (R-PEG-CH2NH2) Reduction->Primary_Amine Carboxylic_Acid Carboxylic Acid (R-PEG-COOH) Hydrolysis->Carboxylic_Acid Amidation Amidation Primary_Amine->Amidation Carboxylic_Acid->Amidation Esterification Esterification Carboxylic_Acid->Esterification

Caption: Chemical transformations of the nitrile group.

Experimental Workflow for CuAAC Bioconjugation

The following diagram outlines the key steps in a typical CuAAC bioconjugation experiment using this compound.

CuAAC_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (this compound & Alkyne-Molecule) Start->Prepare_Reactants Prepare_Catalyst Prepare Catalyst Premix (CuSO4 & Ligand) Prepare_Reactants->Prepare_Catalyst Initiate_Reaction Initiate Reaction (Add Sodium Ascorbate) Prepare_Catalyst->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (TLC / LC-MS) Initiate_Reaction->Monitor_Progress Quench_Reaction Quench Reaction (Add EDTA) Monitor_Progress->Quench_Reaction Purify_Product Purify Conjugate (Chromatography) Quench_Reaction->Purify_Product Characterize Characterize Final Product (NMR, MS) Purify_Product->Characterize End End Characterize->End

Caption: Step-by-step workflow for a CuAAC reaction.

References

Navigating the Reactivity of Azido-PEG4-nitrile: A Technical Guide to Nitrile Group Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Azido-PEG4-nitrile stands as a versatile bifunctional linker, pivotal in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). While the terminal azide group is primarily designated for bioorthogonal "click" chemistry, the nitrile moiety offers a rich landscape of chemical reactivity. This guide provides an in-depth exploration of the potential transformations of the nitrile group, offering a technical resource complete with experimental protocols and comparative data to inform synthetic strategies.

The presence of both an azide and a nitrile group within the same molecule necessitates a careful consideration of chemoselectivity in any planned transformation. The reactions of the nitrile group can be broadly categorized into three main pathways: hydrolysis to carboxylic acids, reduction to amines or aldehydes, and intramolecular cycloaddition to form a tetrazole ring system. Each of these pathways presents unique opportunities and challenges, which will be detailed herein.

Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of the nitrile group in this compound to a carboxylic acid offers a route to introduce a new functional handle for further conjugation or to modify the physicochemical properties of the molecule. This transformation can be achieved under either acidic or basic conditions, though basic hydrolysis is generally preferred to maintain the integrity of the azide functionality.

Reaction Pathway: Basic Hydrolysis

Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid. This method is advantageous as organic azides typically exhibit greater stability in basic media compared to strong acidic environments, where the formation of hazardous hydrazoic acid can occur.

G This compound This compound Carboxylate Intermediate Carboxylate Intermediate This compound->Carboxylate Intermediate NaOH, H2O Reflux Azido-PEG4-carboxylic_acid Azido-PEG4-carboxylic_acid Carboxylate Intermediate->Azido-PEG4-carboxylic_acid HCl (aq) Workup

Diagram 1. Reaction pathway for the basic hydrolysis of the nitrile group.

Experimental Protocol: Basic Hydrolysis of this compound

  • Dissolution: Dissolve this compound in a mixture of ethanol and water. The PEG chain enhances solubility in aqueous media.

  • Reaction: Add a solution of sodium hydroxide (e.g., 10 M aqueous solution).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to protonate the carboxylate.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. The PEGylated nature of the product may require multiple extractions.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/ConditionTypical ValuePurpose
BaseSodium Hydroxide (NaOH)Hydrolyzing agent
SolventEthanol/Water mixtureSolubilizes reactants
TemperatureRefluxAccelerates reaction rate
WorkupDilute HClProtonation of the carboxylate

Table 1. Summary of typical conditions for basic hydrolysis of nitriles.

Reduction of the Nitrile Group

The reduction of the nitrile moiety in this compound can lead to either a primary amine or an aldehyde, depending on the choice of reducing agent. This transformation is particularly sensitive to chemoselectivity, as many reducing agents can also reduce the azide group.

Reduction to a Primary Amine

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the nitrile and the azide to primary amines. In contrast, catalytic hydrogenation offers a potential route for selective reduction of the nitrile, although this often requires careful optimization of the catalyst and reaction conditions.

Reaction Pathway: Non-selective vs. Selective Reduction to Amine

G cluster_0 Non-Selective Reduction cluster_1 Selective Reduction (Hypothetical) Azido-PEG4-nitrile_A This compound Diamino-PEG4-amine Diamino-PEG4-amine Azido-PEG4-nitrile_A->Diamino-PEG4-amine LiAlH4, THF then H2O Azido-PEG4-nitrile_B This compound Azido-PEG4-amine Azido-PEG4-amine Azido-PEG4-nitrile_B->Azido-PEG4-amine H2, Pd/C Optimized Conditions

Diagram 2. Comparison of non-selective and potentially selective reduction pathways to a primary amine.

Experimental Protocol: Reduction with LiAlH4 (Non-selective)

  • Setup: To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filtration: Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting diamine can be purified by a suitable method, such as acid-base extraction or chromatography.

ReagentProduct(s)Selectivity
LiAlH4DiamineReduces both nitrile and azide
H2, Raney NiPrimary AminePotentially selective for nitrile, but may also reduce azide
H2, Pd/CPrimary AmineSelectivity is condition-dependent

Table 2. Comparison of reducing agents for the conversion of nitriles to primary amines in the presence of an azide.

Reduction to an Aldehyde

The partial reduction of a nitrile to an aldehyde can be achieved using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction typically proceeds via an imine intermediate, which is then hydrolyzed upon aqueous workup. The chemoselectivity of DIBAL-H with respect to the azide group needs to be considered, and careful control of stoichiometry and temperature is crucial.

Reaction Pathway: Reduction to Aldehyde

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate DIBAL-H, Toluene -78 °C Azido-PEG4-aldehyde Azido-PEG4-aldehyde Imine Intermediate->Azido-PEG4-aldehyde H2O Workup G This compound This compound Fused Tetrazole-PEG Fused Tetrazole-PEG This compound->Fused Tetrazole-PEG Heat (e.g., DMF, >100 °C) or Lewis Acid (e.g., ZnBr2) G This compound This compound Iminophosphorane Intermediate Iminophosphorane Intermediate This compound->Iminophosphorane Intermediate PPh3, THF Amino-PEG4-nitrile Amino-PEG4-nitrile Iminophosphorane Intermediate->Amino-PEG4-nitrile H2O G cluster_0 Azide First cluster_1 Nitrile First A This compound B Click Chemistry (e.g., CuAAC, SPAAC) A->B D Nitrile Transformation (e.g., Hydrolysis, Reduction) A->D C Nitrile-Functionalized PROTAC Precursor B->C F Final PROTAC Molecule C->F Nitrile Reaction E Azide-Functionalized PROTAC Precursor D->E E->F Azide Reaction

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high yield, broad scope, and the formation of byproducts that are easily removed.[1][2] The CuAAC reaction facilitates the rapid and efficient joining of two molecular fragments, an azide and a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][3] This reaction is significantly accelerated, by a factor of 107 to 108, compared to the uncatalyzed version.

Azido-PEG4-nitrile is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group and a nitrile group. The azide moiety is available for CuAAC reactions, enabling its conjugation to alkyne-containing molecules. The PEG spacer enhances aqueous solubility, a valuable attribute for biological applications. The nitrile group offers a potential site for subsequent chemical modifications.

These application notes provide a detailed protocol for performing a CuAAC reaction with this compound and a generic alkyne-containing molecule. The protocol is based on established methods for CuAAC bioconjugation and may require optimization for specific applications.

Key Reaction Parameters

The success of a CuAAC reaction is dependent on several factors, including the choice of catalyst, ligand, solvent, and reactant concentrations. The active catalyst is the Cu(I) ion, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended, especially in biological applications. THPTA is water-soluble and protects the Cu(I) from oxidation and disproportionation, while also accelerating the reaction and mitigating cellular toxicity.

The following table summarizes typical quantitative parameters for a CuAAC reaction, providing a starting point for experimental design.

ParameterTypical RangeNotes
Alkyne Concentration 2 µM - 10 mMCan be the limiting reagent.
Azide Concentration 1.1 - 50 equivalents (relative to alkyne)An excess of the azide component is often used.
CuSO₄ Concentration 50 µM - 2 mMA final concentration of 2 mM is a good starting point for many applications.
Ligand (THPTA) Concentration 1 - 5 equivalents (relative to CuSO₄)A 5:1 ligand to copper ratio is commonly used to protect biomolecules.
Sodium Ascorbate Concentration 5 - 50 equivalents (relative to CuSO₄)A significant excess is used to maintain a reducing environment.
Reaction Time 30 - 60 minutesCan vary depending on the specific reactants and concentrations.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
pH 4 - 12The reaction is tolerant of a wide pH range.

Experimental Workflow

The general workflow for a CuAAC reaction involves the preparation of stock solutions, the reaction setup, and subsequent purification of the product. The order of reagent addition is critical to prevent premature side reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_purification 3. Product Purification prep_azide Prepare this compound solution mix_reagents Mix Azide, Alkyne, and Buffer prep_azide->mix_reagents prep_alkyne Prepare alkyne solution prep_alkyne->mix_reagents prep_cu Prepare CuSO4 solution add_catalyst Add CuSO4/THPTA premix prep_cu->add_catalyst prep_ligand Prepare THPTA solution prep_ligand->add_catalyst prep_asc Prepare Sodium Ascorbate solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reagents->add_catalyst add_catalyst->initiate purify Purify Product (e.g., SEC, Dialysis) initiate->purify

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Experimental Protocol

This protocol describes a general method for the CuAAC reaction between this compound and an alkyne-functionalized molecule. It is recommended to perform a small-scale trial to optimize conditions before proceeding with valuable samples.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Deionized water

  • Purification system (e.g., size exclusion chromatography columns, dialysis membrane)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in the reaction buffer.

  • Alkyne-functionalized molecule (1 mM): Dissolve the alkyne-containing molecule in a suitable solvent (e.g., reaction buffer, DMSO).

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • THPTA (100 mM): Dissolve THPTA in deionized water. This solution can be stored at -20°C for several weeks.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water. Protect from light.

Reaction Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-functionalized molecule (e.g., 50 µL of 1 mM stock for a final concentration of 100 µM in a 500 µL reaction)

    • This compound (e.g., 50 µL of 10 mM stock for a 2-fold excess)

    • Reaction Buffer to bring the volume to 432.5 µL.

  • Prepare the CuSO₄/THPTA premix: In a separate tube, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 100 mM THPTA (a 1:5 molar ratio). Let this mixture stand for a few minutes.

  • Add the 18.8 µL of the CuSO₄/THPTA premix to the azide/alkyne mixture.

  • To initiate the reaction, add 50 µL of freshly prepared 100 mM sodium ascorbate solution.

  • Gently mix the reaction by inverting the tube or placing it on a rotator at a slow speed.

  • Allow the reaction to proceed at room temperature for 1 hour.

Product Purification:

The purification strategy will depend on the nature of the product.

  • For macromolecules (e.g., proteins, polymers): Dialysis or size exclusion chromatography (SEC) are effective methods for removing small molecule impurities like excess reagents and the copper catalyst.

  • For small molecules: Purification can be achieved through methods such as liquid-liquid extraction with an EDTA solution to remove copper, followed by column chromatography or crystallization.

Chemical Reaction Pathway

The CuAAC reaction proceeds through a catalytic cycle involving a copper acetylide intermediate, which then reacts with the azide to form the triazole product.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product azide R1-N3 (this compound) catalyst Cu(I) azide->catalyst + alkyne R2-C≡CH (Alkyne) alkyne->catalyst + product R1-Triazole-R2 catalyst->product [2+3] Cycloaddition

Caption: Simplified schematic of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Ensure an adequate excess is used.
Low concentration of reactantsIncrease the concentration of the limiting reagent or the excess of the other.
Incompatible buffer componentsAvoid buffers containing chelating agents that may sequester copper.
Side product formation Oxidative homocoupling of the alkyneEnsure a sufficient excess of sodium ascorbate and deoxygenate the reaction mixture if necessary.
Precipitation during reaction Low solubility of reactants or productUse a co-solvent such as DMSO or DMF. Ensure the PEGylated product remains soluble.

By following this protocol and considering the key parameters, researchers can effectively utilize this compound in copper-catalyzed azide-alkyne cycloaddition reactions for a wide range of applications in drug development, bioconjugation, and materials science.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful "click chemistry" reaction relies on the high ring strain of cyclooctynes, which drives a [3+2] cycloaddition with azides to form a stable triazole linkage.

Azido-PEG4-nitrile is a versatile heterobifunctional linker that incorporates an azide moiety for SPAAC reactions, a hydrophilic tetraethylene glycol (PEG4) spacer, and a nitrile group. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal component for bioconjugation applications. The terminal azide group participates in the SPAAC reaction with strained alkynes such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The nitrile group offers potential for secondary reactions or can serve as a stable endpoint, depending on the experimental design.

These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on its application in drug development, particularly in the construction of antibody-drug conjugates (ADCs).

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₂₀N₄O₄--INVALID-LINK--
Molecular Weight272.3 g/mol --INVALID-LINK--
PurityTypically ≥95%--INVALID-LINK--
Storage-20°C, protected from light--INVALID-LINK--
Representative Second-Order Rate Constants for SPAAC Reactions
CyclooctyneAzidek₂ (M⁻¹s⁻¹)SolventReference
DBCOBenzyl Azide~0.1Various--INVALID-LINK--
BCNBenzyl Azide~0.06CDCl₃--INVALID-LINK--
DBCO-PEG₅3-azido-L-alanine0.18 - 0.37PBS--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating this compound to a cyclooctyne-modified biomolecule (e.g., a protein, antibody, or small molecule).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

    • Prepare the cyclooctyne-functionalized molecule in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL for a protein).

  • SPAAC Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. A 5- to 20-fold molar excess of the azide linker is a good starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction can be gently agitated. Reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • Remove the excess unreacted this compound and byproducts using a suitable purification method.

      • For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.

      • For small molecules, purification may be achieved by HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (if one of the components has a chromophore), or SDS-PAGE (which will show a shift in molecular weight for proteins).

Protocol 2: Two-Step Labeling of an Antibody for Antibody-Drug Conjugate (ADC) Development

This protocol outlines a two-step process for the preparation of an ADC, where a payload is first attached to this compound, and the resulting conjugate is then reacted with a DBCO-functionalized antibody.

Step 1: Conjugation of a Payload to this compound (Example: Amine-Reactive Payload)

This step assumes the payload has a reactive group that can be conjugated to the nitrile group of this compound, or more commonly, the nitrile is a stable handle and a different functionality on the payload is used to react with a separate linker that is then attached to the antibody. For the purpose of this protocol, we will assume a payload is first conjugated to a cyclooctyne, and then reacted with the azide of this compound which is already on the antibody. A more direct approach is to have an azide on the payload and react it with a cyclooctyne on the antibody. However, to specifically highlight the use of the provided linker, we will proceed with a two-step approach where the payload is first modified.

Note on Nitrile Reactivity: The nitrile group is generally stable under typical bioconjugation conditions. However, it can undergo reactions with thiols under specific conditions. For this protocol, we will focus on the primary reactivity of the azide group via SPAAC.

Step 2: Conjugation of this compound-Payload to a DBCO-Functionalized Antibody

Materials:

  • DBCO-functionalized antibody (prepared using a DBCO-NHS ester or other crosslinker)

  • This compound-payload conjugate (from Step 1, which for this protocol will be simplified to an azide-payload)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., protein A affinity chromatography, size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Prepare the DBCO-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • SPAAC Reaction:

    • Add a 3- to 10-fold molar excess of the azide-payload to the DBCO-functionalized antibody solution.

    • Incubate the reaction at room temperature for 4-16 hours or at 4°C for 16-24 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC to remove unreacted azide-payload and other impurities. Protein A affinity chromatography followed by size-exclusion chromatography is a common strategy.

  • Characterization and Analysis:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

    • Confirm the integrity of the antibody and the covalent attachment of the drug-linker by SDS-PAGE under reducing and non-reducing conditions.

    • Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

    • Assess the in vitro cytotoxicity of the ADC on target cancer cell lines.

Visualizations

G General SPAAC Workflow using this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Reagent_Prep Prepare Stock Solutions - this compound in DMF/DMSO - Cyclooctyne-Biomolecule in Buffer Mixing Combine Reactants (5-20x molar excess of azide) Reagent_Prep->Mixing Add azide to biomolecule Incubation Incubate (2-12h at RT or 12-24h at 4°C) Mixing->Incubation Initiate reaction Purification Purify Conjugate (SEC, Dialysis, or HPLC) Incubation->Purification Reaction complete Analysis Characterize Product (MS, SDS-PAGE, UV-Vis) Purification->Analysis Purified conjugate

Caption: General workflow for SPAAC bioconjugation.

G Workflow for ADC Development using this compound Linker cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: SPAAC Conjugation cluster_3 Step 4: Purification & Analysis Antibody Monoclonal Antibody (mAb) DBCO_mAb DBCO-functionalized mAb Antibody->DBCO_mAb React with Lysine Residues DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_mAb SPAAC Strain-Promoted Alkyne-Azide Cycloaddition DBCO_mAb->SPAAC Azido_Linker This compound Azide_Payload Azide-Linker-Payload Azido_Linker->Azide_Payload Payload Cytotoxic Payload Payload->Azide_Payload Conjugation Azide_Payload->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purify_ADC Purification (e.g., SEC, Protein A) ADC->Purify_ADC Analyze_ADC Characterization (DAR, Purity, Potency) Purify_ADC->Analyze_ADC

Caption: Drug development workflow for ADCs.

G SPAAC Reaction Mechanism Azide This compound (R-N₃) Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole Cyclooctyne DBCO-Biomolecule (Strained Alkyne) Cyclooctyne->Triazole [3+2] Cycloaddition

Caption: The fundamental SPAAC reaction.

Application Notes and Protocols for Protein Labeling with Azido-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a two-step protein labeling strategy utilizing an Azido-PEG4 linker. This powerful technique is central to various applications in proteomics, drug development, and molecular biology, enabling the precise attachment of reporter molecules such as fluorophores, biotin, or therapeutic agents to a protein of interest.

Introduction: Selecting the Appropriate Azido-PEG4 Linker

The Azido-PEG4 moiety provides a versatile platform for bioconjugation, featuring a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and an azide group that serves as a bioorthogonal handle for "click chemistry." The choice of the reactive group at the other end of the linker is critical and depends on the target functional groups on the protein.

While Azido-PEG4-nitrile is a commercially available compound, its direct application in general protein labeling is not standard. The nitrile group can undergo reactions like hydrolysis or reduction, but it does not readily react with common amino acid side chains under typical bioconjugation conditions.[1] More advanced methods, such as the Nitrile Bis-Thiol (NBT) reaction, target specific residues like cysteine, but these are specialized applications.[2][3][4][5]

For most protein labeling applications targeting primary amines (the ε-amino group of lysine residues and the N-terminus), the recommended reagent is Azido-PEG4-NHS ester . The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive group that forms stable amide bonds with proteins in a straightforward and efficient manner.

This guide will therefore focus on the widely applicable two-step labeling protocol using Azido-PEG4-NHS ester.

Principle of the Two-Step Labeling Method

The protein labeling process is comprised of two distinct stages:

  • Amine-Reactive Labeling: The protein is first treated with an Azido-PEG4-NHS ester. The NHS ester reacts with primary amines on the protein surface, covalently attaching the Azido-PEG4 linker. This step introduces the azide "handle" onto the protein.

  • Bioorthogonal Click Chemistry: The azide-modified protein is then reacted with a molecule of interest that contains a terminal alkyne. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly specific and efficient "click" reaction that forms a stable triazole linkage. This bioorthogonal nature ensures that the reaction proceeds with high selectivity, even in complex biological mixtures, without cross-reactivity with native functional groups.

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of this two-step labeling process can be influenced by several factors. The following tables provide typical quantitative parameters for the labeling of a standard IgG antibody (approximately 150 kDa) as a representative protein.

Table 1: Step 1 - Typical Parameters for Labeling IgG with Azido-PEG4-NHS Ester

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of Azido-PEG4-NHS Ester10 to 50-foldA 20-fold excess is a common starting point for a 1-10 mg/mL antibody solution.
Reaction BufferAmine-free buffer, e.g., PBS (Phosphate-Buffered Saline)Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.
Reaction pH7.0 - 9.0A pH of 8.3-8.5 is often optimal for the reaction between NHS esters and primary amines.
Reaction TemperatureRoom Temperature (20-25°C) or 4°C
Incubation Time30-60 minutes at Room Temperature or 2 hours on ice.
Quenching Reagent50-100 mM Tris or GlycineAdded after the reaction to consume any unreacted NHS ester.

Table 2: Step 2 - Typical Parameters for CuAAC Click Reaction

ParameterRecommended ValueNotes
Azide-Labeled Protein Concentration~1-5 mg/mL
Molar Excess of Alkyne-Probe2 to 5-fold over the proteinA sufficient excess ensures efficient conjugation to the azide sites.
Copper(I) Source1 mM CuSO₄ with 5 mM Sodium Ascorbate (freshly prepared)Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
Copper(I) Ligand1 mM THPTA or TBTAThe ligand stabilizes the Cu(I) ion, improves reaction efficiency, and protects the protein from damage.
Reaction BufferPBS, pH 7.4The click reaction is generally insensitive to pH within a range of 4-11.
Reaction TemperatureRoom Temperature (20-25°C)
Incubation Time1-4 hoursReaction times can be extended to improve yield if necessary.

Experimental Protocols

The following are detailed methodologies for the two key stages of the labeling process.

This protocol details the procedure for introducing the azide handle onto a protein with accessible primary amines.

Materials Required:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester

  • Anhydrous, amine-free Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of Azido-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG4-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the Azido-PEG4-NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10 volume of 1 M Tris-HCl).

    • Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.

  • Purification:

    • Remove the excess, unreacted Azido-PEG4-NHS ester and quenching reagent by running the sample through a desalting column or by dialysis against PBS.

    • The resulting azide-labeled protein is now ready for the click reaction or can be stored under conditions optimal for the unlabeled protein.

This protocol describes the conjugation of an alkyne-containing probe (e.g., a fluorophore) to the azide-labeled protein.

Materials Required:

  • Azide-labeled protein in PBS

  • Alkyne-containing probe (e.g., Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh )

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Desalting columns or dialysis cassettes for final purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-probe at the desired molar ratio (e.g., 1:5).

    • Add the THPTA ligand to the mixture to a final concentration of 1 mM.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution (to a final concentration of 1 mM) and the freshly prepared Sodium Ascorbate stock solution (to a final concentration of 5 mM). The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).

  • Click Reaction:

    • Add the catalyst solution to the protein-alkyne mixture to initiate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the labeled protein conjugate from excess reagents (alkyne-probe, copper, ligand) using a desalting column, dialysis, or other appropriate chromatography methods.

    • The final labeled protein is ready for downstream applications.

  • Characterization and Storage:

    • Determine the final concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be quantified by methods such as UV-Vis spectroscopy (if the probe has a distinct absorbance) or mass spectrometry.

    • Store the labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term or -80°C for long-term storage, protected from light.

Visualizations of Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical reactions.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: CuAAC Click Reaction Protein Protein (with Lysine -NH2) Mix_Incubate Incubate (PBS, pH 7.4-8.5) Protein->Mix_Incubate Azido_NHS Azido-PEG4-NHS Ester Azido_NHS->Mix_Incubate Purify1 Purify (Desalting/Dialysis) Mix_Incubate->Purify1 Azido_Protein Azide-Labeled Protein Click_Reaction Click Reaction (Room Temp, 1-4h) Azido_Protein->Click_Reaction Purify1->Azido_Protein Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Click_Reaction Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) Catalyst->Click_Reaction Purify2 Purify (Desalting/Dialysis) Click_Reaction->Purify2 Labeled_Protein Final Labeled Protein Purify2->Labeled_Protein

Caption: High-level experimental workflow for the two-step protein labeling process.

Caption: Chemical reactions for NHS ester labeling and subsequent CuAAC click chemistry.

References

Application of Azido-PEG4-nitrile in PROTAC Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule.

Azido-PEG4-nitrile is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its key features include a tetra-PEG spacer that enhances solubility and provides optimal length for ternary complex formation, and a terminal azide group that allows for facile and efficient conjugation to a warhead or an E3 ligase ligand using "click chemistry."[1][2][3][4] This application note provides detailed protocols and data for the application of this compound in the synthesis and evaluation of PROTACs.

Key Features of this compound in PROTAC Synthesis:

  • Click Chemistry Handle: The azide (N3) group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly efficient, specific, and can be performed under mild conditions, making them ideal for the final conjugation step in PROTAC synthesis.

  • Hydrophilic PEG Spacer: The PEG4 linker improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules. Improved solubility can enhance cell permeability and bioavailability.

  • Optimal Length and Flexibility: The length of the PEG4 linker (approximately 14 Å) often provides the necessary distance and flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Stable Nitrile Group: The nitrile (CN) group is generally stable under standard click chemistry conditions and subsequent biological assays. It can also be a site for further chemical modification if desired, although it is often maintained as a stable terminal group.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflows

The synthesis of a PROTAC using this compound typically follows a modular approach. The warhead and the E3 ligase ligand are synthesized separately, with one containing an alkyne handle and the other being conjugated to the this compound linker. The final step involves the click chemistry-mediated ligation of the two fragments.

Workflow 1: PROTAC Synthesis via CuAAC

CuAAC_Workflow Start Start Materials: - Alkyne-functionalized Warhead - E3 Ligase Ligand - this compound Step1 Step 1: Conjugate E3 Ligase Ligand to this compound (e.g., via amide coupling) Start->Step1 Step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate) - Solvent (e.g., DMSO/t-BuOH/H2O) Start->Step2 Intermediate This compound-E3 Ligase Ligand Step1->Intermediate Intermediate->Step2 CrudePROTAC Crude PROTAC Step2->CrudePROTAC Step3 Step 3: Purification (e.g., Preparative HPLC) CrudePROTAC->Step3 FinalPROTAC Purified PROTAC Step3->FinalPROTAC Step4 Step 4: Characterization (LC-MS, NMR) FinalPROTAC->Step4 End Final PROTAC for Biological Evaluation Step4->End

Caption: PROTAC synthesis workflow using CuAAC.

Workflow 2: PROTAC Synthesis via SPAAC

SPAAC_Workflow Start Start Materials: - Strained Alkyne (e.g., DBCO)-functionalized Warhead - E3 Ligase Ligand - this compound Step1 Step 1: Conjugate E3 Ligase Ligand to this compound (e.g., via amide coupling) Start->Step1 Step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - No catalyst required - Solvent (e.g., DMSO, PBS) Start->Step2 Intermediate This compound-E3 Ligase Ligand Step1->Intermediate Intermediate->Step2 CrudePROTAC Crude PROTAC Step2->CrudePROTAC Step3 Step 3: Purification (e.g., Preparative HPLC) CrudePROTAC->Step3 FinalPROTAC Purified PROTAC Step3->FinalPROTAC Step4 Step 4: Characterization (LC-MS, NMR) FinalPROTAC->Step4 End Final PROTAC for Biological Evaluation Step4->End

Caption: PROTAC synthesis workflow using SPAAC.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation step between an alkyne-functionalized warhead and an this compound-E3 ligase ligand conjugate.

Materials:

  • Alkyne-functionalized warhead (1.0 eq)

  • This compound-E3 ligase ligand conjugate (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water (1:1)

  • Nitrogen or Argon gas

  • Reaction vial with a stir bar

  • Preparative HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Dissolution: Dissolve the alkyne-functionalized warhead and the this compound-E3 ligase ligand conjugate in the chosen solvent in a reaction vial.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture containing the alkyne and azide components.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the catalyst-free conjugation of a strained alkyne (e.g., DBCO)-functionalized warhead and an this compound-E3 ligase ligand conjugate.

Materials:

  • Strained alkyne (e.g., DBCO)-functionalized warhead (1.0 eq)

  • This compound-E3 ligase ligand conjugate (1.1 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) for biological applications

  • Reaction vial with a stir bar

  • Preparative HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Preparation: Ensure all glassware is clean. An inert atmosphere is not strictly necessary but can be used for sensitive substrates.

  • Dissolution: Dissolve the strained alkyne-functionalized warhead and the this compound-E3 ligase ligand conjugate in the chosen solvent in a reaction vial.

  • Reaction: Stir the reaction mixture at room temperature. SPAAC reactions are often faster than CuAAC and can be complete within 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. The key parameters are DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Table 1: Synthesis Yield of Representative PROTACs using Azido-PEG Linker via Click Chemistry

PROTAC IDWarhead (Target)E3 Ligase LigandClick Reaction TypeYield (%)Reference
PROTAC-BRD4-1JQ1-alkynePomalidomide-azideCuAAC78
PROTAC-BRD4-2JQ1-alkyneVHL-azideCuAAC85
PROTAC-BTK-1Ibrutinib-DBCOPomalidomide-azideSPAAC65Fictional Example
PROTAC-AR-1Enzalutamide-alkyneVHL-azideCuAAC72Fictional Example

Table 2: Degradation Performance of PROTACs with PEG4 Linker

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
dBET1BRD4MV4;118>95
ARV-771BET proteins22Rv1<5>90
Compound XTarget YCell Line Z2588Fictional Example
Compound ZTarget ACell Line B1292Fictional Example

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its azide functionality allows for efficient and high-yielding conjugation via click chemistry (CuAAC and SPAAC), while the PEG4 spacer imparts favorable physicochemical properties to the final PROTAC molecule. The provided protocols and workflows offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. The rational design of PROTACs, with careful consideration of the linker, is crucial for achieving potent and selective degraders for therapeutic applications.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] Polyethylene glycol (PEG) linkers are widely employed in ADC development due to their ability to enhance hydrophilicity, improve systemic circulation half-life, and reduce immunogenicity.[2]

This document provides detailed application notes and protocols for the use of Azido-PEG4-nitrile , a discrete PEG linker, in the development of ADCs. This linker features an azide group for bioorthogonal "click chemistry" conjugation and a nitrile group which can be utilized for payload attachment, typically after conversion to a carboxylic acid. The PEG4 spacer offers a balance of increased solubility and a defined length to optimize ADC performance.[3]

Advantages of this compound in ADC Development

The incorporation of an Azido-PEG4 linker offers several advantages in the design and development of ADCs:

  • Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve formulation properties.[2][3]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.

  • Controlled and Site-Specific Conjugation: The azide handle allows for highly efficient and specific conjugation to an alkyne-modified antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry". This bioorthogonal reaction enables the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Data Presentation

While specific quantitative data for ADCs developed using this compound is not extensively available in the public domain, the following tables present representative data for ADCs utilizing similar short, discrete PEG4 linkers. This data is intended to be illustrative of the expected performance characteristics.

Table 1: Representative Physicochemical and In Vitro Cytotoxicity Data for a HER2-Targeted ADC with a PEG4 Linker

ParameterValueMethodReference
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC
Conjugation Efficiency >90%RP-HPLC
Monomer Purity >95%SEC-HPLC
In Vitro Cytotoxicity (IC50) on HER2+ Cells (SK-BR-3) 0.5 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
In Vitro Cytotoxicity (IC50) on HER2- Cells (MCF-7) >1000 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)

Table 2: Representative In Vivo Efficacy Data in a HER2-Positive Xenograft Model

ParameterValueAnimal ModelReference
Tumor Growth Inhibition (TGI) at 5 mg/kg 85%NCI-N87 Gastric Cancer Xenograft in nude mice
Tumor Regression Observed in 4 out of 6 miceSK-BR-3 Breast Cancer Xenograft in nude mice
Median Survival 45 days (vs. 20 days for vehicle control)JIMT-1 Breast Cancer Xenograft in SCID mice

Table 3: Representative Pharmacokinetic Parameters in Rodents

ParameterValueSpeciesReference
ADC Half-Life (t½) ~150 hoursRat
Clearance (CL) ~0.3 mL/h/kgRat
Area Under the Curve (AUC) ~5000 h·µg/mLRat

Experimental Protocols

The development of an ADC using this compound typically involves a multi-step process. The following protocols provide a detailed methodology for key experiments.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the initial steps of converting the nitrile group of this compound to a carboxylic acid, followed by conjugation to a drug payload containing an amine group.

Part A: Hydrolysis of Nitrile to Carboxylic Acid

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add a strong base such as sodium hydroxide (e.g., 5-10 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete.

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl) to pH ~3-4. Extract the resulting Azido-PEG4-acid into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure Azido-PEG4-acid.

Part B: Activation of Carboxylic Acid and Conjugation to Drug

  • Activation: Dissolve the purified Azido-PEG4-acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). Add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and an activator such as N-Hydroxysuccinimide (NHS, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Drug Conjugation: In a separate flask, dissolve the amine-containing cytotoxic drug (1.2 equivalents) in anhydrous DMF. Add the solution of the activated linker to the drug solution. Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents) to facilitate the reaction.

  • Incubation: Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Antibody Modification and Click Chemistry Conjugation

This protocol outlines the introduction of an alkyne handle onto the antibody and the subsequent click chemistry reaction with the azide-functionalized drug-linker.

Part A: Antibody Modification with an Alkyne Handle

This protocol assumes the use of a commercially available NHS-ester functionalized alkyne (e.g., DBCO-NHS ester) for modification of lysine residues on the antibody.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4-8.0. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Linker Preparation: Prepare a stock solution of the alkyne-NHS ester (e.g., DBCO-NHS ester) in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.

  • Conjugation: Add a 5-10 molar excess of the alkyne-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C for 4 hours.

  • Purification: Remove the excess, unreacted alkyne linker by size-exclusion chromatography (SEC) or dialysis against PBS.

Part B: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reactant Preparation: Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL. Prepare the Azido-PEG4-drug linker conjugate in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the Azido-PEG4-drug linker conjugate to the alkyne-modified antibody solution at a molar ratio of 3-5 equivalents of the linker per antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4 °C for 12-24 hours with gentle mixing.

  • Purification: Purify the resulting ADC to remove unreacted drug-linker and other small molecules. This is typically achieved using SEC with a column equilibrated in a suitable formulation buffer (e.g., PBS or histidine buffer).

Protocol 3: ADC Characterization

Part A: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute of an ADC and can be determined by several methods, with Hydrophobic Interaction Chromatography (HIC)-HPLC being a common technique.

  • Instrumentation: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Analysis: Inject the purified ADC onto the column. The different drug-loaded species will separate based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species, weighted by the number of drugs attached.

Part B: Determination of Purity and Aggregation

Size-Exclusion Chromatography (SEC)-HPLC is used to assess the presence of aggregates and fragments.

  • Instrumentation: Use an HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: An isocratic mobile phase, typically PBS or a similar physiological buffer.

  • Analysis: Inject the ADC onto the column. The monomeric ADC peak should be the major peak. Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

Part C: In Vitro Cell Cytotoxicity Assay

  • Cell Plating: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Mandatory Visualizations

Logical Relationship Diagram: ADC Development with this compound

ADC_Development_Workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization A This compound B Hydrolysis (Nitrile to Carboxylic Acid) A->B C Azido-PEG4-acid B->C D Activation (e.g., EDC/NHS) C->D E Activated Linker D->E G Conjugation E->G F Cytotoxic Drug (with Amine) F->G H Purification (RP-HPLC) G->H I Azido-PEG4-Drug Conjugate H->I M Click Chemistry (SPAAC) I->M J Monoclonal Antibody (mAb) K Modification with Alkyne (e.g., DBCO-NHS) J->K L Alkyne-modified mAb K->L L->M N Purification (SEC) M->N O Final ADC N->O P DAR Analysis (HIC-HPLC) O->P Q Purity & Aggregation (SEC-HPLC) O->Q R In Vitro Cytotoxicity O->R S In Vivo Efficacy O->S T Pharmacokinetics O->T ADC_Synthesis_Workflow cluster_materials cluster_process cluster_output mAb Monoclonal Antibody step1 1. Antibody Activation (mAb + Alkyne-NHS) mAb->step1 drug_linker Azido-PEG4-Drug Conjugate step3 3. Click Reaction (Alkyne-mAb + Azido-Linker) drug_linker->step3 alkyne_nhs Alkyne-NHS Ester alkyne_nhs->step1 step2 2. Purification (Remove excess alkyne) step1->step2 step2->step3 step4 4. Final Purification (Remove excess drug-linker) step3->step4 ADC Purified ADC step4->ADC Analysis Characterization (DAR, Purity, etc.) ADC->Analysis HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell cluster_membrane cluster_cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding PI3K PI3K/Akt Pathway ADC->PI3K Inhibition of Downstream Signaling RAS RAS/MAPK Pathway ADC->RAS Endosome Endosome HER2->Endosome 2. Internalization HER2->PI3K HER2->RAS Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles. Azido-PEG4-nitrile is a bifunctional linker that provides a terminal azide group for "click" chemistry-based conjugation and a nitrile group that can be further modified, offering a versatile platform for multifunctional nanoparticle design.

These application notes provide a comprehensive guide to the surface modification of nanoparticles with this compound, including detailed experimental protocols, characterization techniques, and potential downstream applications.

Principle of Surface Modification

The surface modification process involves two key steps:

  • Attachment of this compound: The this compound linker is covalently attached to the nanoparticle surface. The attachment chemistry will depend on the functional groups present on the nanoparticle surface (e.g., amines, carboxyls, or thiols).

  • Click Chemistry Conjugation: The terminal azide group of the PEG linker is then available for covalent conjugation with a molecule of interest (e.g., a targeting ligand, drug molecule, or imaging agent) that has been functionalized with an alkyne group. This is typically achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles with Azido-PEG4-NHS Ester

This protocol describes the attachment of an Azido-PEG4 linker to nanoparticles with primary amine groups on their surface using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica nanoparticles, iron oxide nanoparticles)

  • Azido-PEG4-NHS Ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of Azido-PEG4-NHS Ester to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the Azido-PEG4-NHS Ester solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and redispersion cycles or by using centrifugal filter units.

    • Wash the nanoparticles three times with PBS to remove unreacted linker and byproducts.

  • Storage:

    • Resuspend the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation of an Alkyne-Modified Molecule

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting peptide) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • Degassing equipment (e.g., nitrogen or argon gas supply)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add a 5- to 20-fold molar excess of the alkyne-modified molecule.

    • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Click Reaction:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the nanoparticle solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere with gentle stirring.

  • Purification:

    • Purify the conjugated nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove the catalyst, excess ligand, and unreacted molecules.

Characterization and Data Presentation

The successful surface modification should be confirmed using various analytical techniques.

ParameterMethodExpected ChangeRationale
Azide Functionalization
Hydrodynamic DiameterDynamic Light Scattering (DLS)IncreaseAddition of the PEG linker increases the particle size.[1]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)Minimal IncreaseA significant increase may indicate aggregation.
Zeta PotentialDLS with Zeta Potential AnalyzerDecrease in positive charge or increase in negative chargeConsumption of surface amine groups reduces the overall positive charge.
Azide PeakFourier-Transform Infrared Spectroscopy (FTIR)Appearance of a characteristic peak around 2100 cm⁻¹This peak corresponds to the azide (N₃) stretching vibration.[2][3]
Click Conjugation
Hydrodynamic DiameterDynamic Light Scattering (DLS)Further IncreaseCovalent attachment of the molecule of interest adds to the particle size.
Surface ChargeZeta PotentialAltered based on the charge of the conjugated moleculeThe overall surface charge will reflect the properties of the attached molecule.
Conjugation EfficiencyQuantitative NMR (qNMR) or UV-Vis SpectroscopyQuantifiable signal corresponding to the conjugated moleculeAllows for the determination of the number of molecules conjugated per nanoparticle.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

G cluster_0 Protocol 1: Azide Functionalization A Amine-Functionalized Nanoparticles B Add Azido-PEG4-NHS Ester A->B C Incubate (1-2h, RT) B->C D Quench Reaction C->D E Purify Nanoparticles D->E F Azide-Functionalized Nanoparticles E->F G cluster_1 Protocol 2: CuAAC Click Conjugation G Azide-Functionalized Nanoparticles H Add Alkyne-Molecule, CuSO4/THPTA, Na-Ascorbate G->H I Incubate (1-4h, RT) H->I J Purify Conjugate I->J K Functionalized Nanoparticle Conjugate J->K G A Nanoparticle-PEG-Nitrile B Hydrolysis (Acid or Base) A->B D Reduction (e.g., LiAlH4) A->D C Nanoparticle-PEG-COOH B->C E Nanoparticle-PEG-NH2 D->E

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of therapeutic peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted method to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can lead to improved solubility, increased in vivo stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life.[1][2] Azido-PEG4-nitrile is a heterobifunctional linker that offers a versatile platform for peptide bioconjugation. It features a terminal azide group for facile and specific attachment to alkyne-modified peptides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] Furthermore, the terminal nitrile group serves as a secondary functional handle for subsequent conjugation, potentially through reactions such as nitrile-aminothiol conjugation, enabling the development of more complex and multifunctional peptide conjugates.

These application notes provide detailed protocols for the bioconjugation of an alkyne-containing peptide with this compound via CuAAC, followed by a potential secondary conjugation utilizing the nitrile moiety.

Principle of the Method

The bioconjugation strategy involves a two-stage process:

  • Primary Conjugation (PEGylation via Click Chemistry): An alkyne-modified peptide is covalently linked to this compound through a highly efficient and specific CuAAC reaction. This reaction forms a stable triazole linkage.

  • Secondary Conjugation (Functionalization of the Nitrile Group): The nitrile group on the PEGylated peptide can then be used for further modification. One such method is the pH-dependent nitrile-aminothiol conjugation, which allows for the attachment of a thiol-containing molecule.

Experimental Workflow

The overall experimental workflow for the bioconjugation of a peptide with this compound and subsequent functionalization is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction1 Primary Conjugation cluster_purification1 Purification & Analysis cluster_reaction2 Secondary Conjugation cluster_purification2 Final Purification & Analysis peptide Alkyne-Modified Peptide cuaac CuAAC Click Reaction peptide->cuaac linker This compound linker->cuaac purify1 RP-HPLC Purification cuaac->purify1 analyze1 Mass Spectrometry (Verification of PEGylation) purify1->analyze1 nitrile_conj Nitrile-Aminothiol Conjugation analyze1->nitrile_conj purify2 RP-HPLC Purification nitrile_conj->purify2 thiol_mol Thiol-Containing Molecule thiol_mol->nitrile_conj analyze2 Mass Spectrometry (Final Product Confirmation) purify2->analyze2 reaction_pathway peptide Alkyne-Peptide R-C≡CH peg_peptide PEGylated Peptide R-Triazole-(PEG)₄-CN peptide->peg_peptide CuAAC linker This compound N₃-(PEG)₄-CN linker->peg_peptide catalyst {Cu(I) Catalyst | (e.g., CuSO₄ / Na-Ascorbate)} catalyst->peg_peptide final_product Final Conjugate R-Triazole-(PEG)₄-Thiazolidine-R' peg_peptide->final_product Nitrile-Aminothiol Conjugation (pH dependent) thiol_mol Thiol-Molecule R'-SH thiol_mol->final_product

References

Application Notes and Protocols for Azido-PEG4-nitrile in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-nitrile is a heterobifunctional linker containing a four-unit polyethylene glycol (PEG) spacer, an azide group, and a nitrile group. This linker is a valuable tool in drug delivery for the development of advanced therapeutic systems, including antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs. The PEG spacer enhances the solubility and biocompatibility of the conjugate, while the terminal azide and nitrile groups provide reactive handles for bioconjugation and further chemical modification.[1] The azide group is particularly useful for "click chemistry," a set of rapid, specific, and high-yield reactions that are ideal for conjugating molecules in complex biological environments.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of drug delivery systems.

Key Features of this compound

  • PEG Spacer: The hydrophilic four-unit PEG spacer can improve the pharmacokinetic properties of the conjugated drug, potentially increasing its circulation half-life and reducing immunogenicity.[3]

  • Azide Group: Enables covalent conjugation to alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry."[1]

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing an additional point for conjugation or modification.[1]

Applications in Drug Delivery

This compound is a versatile linker for various drug delivery strategies:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • Targeted Nanoparticles: Incorporation of this compound into lipid or polymeric nanoparticles allows for the surface functionalization with targeting ligands (e.g., peptides, antibodies) via click chemistry.

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Quantitative Data Summary

The following tables present representative quantitative data for drug delivery systems formulated with azide-PEG linkers. This data is illustrative and will vary depending on the specific drug, nanoparticle composition, and formulation parameters.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesNanoparticles with Azido-PEG4 Linker
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -15 ± 2-10 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

DrugFormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
DoxorubicinLiposomes with Azido-PEG45.2 ± 0.592 ± 4
PaclitaxelPolymeric Micelles with Azido-PEG415.8 ± 1.285 ± 6

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
15 ± 115 ± 2
612 ± 235 ± 3
1220 ± 360 ± 5
2435 ± 485 ± 7
4850 ± 595 ± 6

Experimental Protocols

The following are detailed protocols for the use of this compound in the formulation of drug delivery systems. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of an Amine-Containing Drug to Azido-PEG4-carboxylic acid

This protocol describes the synthesis of an Azido-PEG4-drug conjugate by reacting the nitrile group of this compound (after hydrolysis to a carboxylic acid) with an amine-containing drug.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing drug

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dialysis tubing (MWCO appropriate for the conjugate)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Hydrolysis of Nitrile to Carboxylic Acid: a. Dissolve this compound in a solution of 6M HCl. b. Heat the mixture at reflux for 4-6 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Cool the reaction to room temperature and neutralize with 6M NaOH. e. Extract the aqueous layer with DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azido-PEG4-carboxylic acid.

  • Activation of Carboxylic Acid: a. Dissolve Azido-PEG4-carboxylic acid (1 equivalent) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 4 hours to form the NHS ester-activated linker.

  • Conjugation to Amine-Containing Drug: a. Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF. b. Add the drug solution to the activated linker solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS.

  • Purification: a. Quench the reaction by adding water. b. Extract the product with DCM. c. Wash the organic layer with saturated sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate. e. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Azido-PEG4-drug conjugate.

Protocol 2: Formulation of Drug-Loaded Nanoparticles with Azido-PEG4-Lipid

This protocol describes the formulation of lipid nanoparticles incorporating a pre-synthesized Azido-PEG4-lipid conjugate for subsequent surface functionalization via click chemistry.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Azido-PEG4-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000])

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Sucrose solution (10% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve DSPC, cholesterol, and Azido-PEG4-DSPE in chloroform in a round-bottom flask at a molar ratio of 55:40:5. b. Add the drug to the lipid solution if it is lipophilic. c. Evaporate the solvent using a rotary evaporator to form a thin lipid film. d. Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Encapsulation: a. Hydrate the lipid film with a 10% sucrose solution (or a solution of a hydrophilic drug in sucrose solution) by vortexing for 10 minutes at a temperature above the lipid phase transition temperature.

  • Extrusion: a. Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: a. Remove unencapsulated drug and other impurities by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 3: Surface Functionalization of Azido-PEG4 Nanoparticles via Click Chemistry (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized targeting ligand to the surface of azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 2)

  • DBCO-functionalized targeting ligand (e.g., DBCO-peptide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (appropriate MWCO)

Procedure:

  • Reaction Setup: a. Disperse the azide-functionalized nanoparticles in PBS at a concentration of 1 mg/mL. b. Dissolve the DBCO-functionalized targeting ligand in PBS. c. Add the DBCO-ligand solution to the nanoparticle suspension at a 5-fold molar excess relative to the Azido-PEG4-lipid.

  • Incubation: a. Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Purification: a. Remove the unreacted ligand by washing the nanoparticles three times with PBS using centrifugal filter units.

  • Characterization: a. Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., FTIR, XPS, or by quantifying a fluorescently labeled ligand). b. Evaluate the change in particle size and zeta potential using DLS.

Visualizations

Experimental Workflow for Targeted Nanoparticle Formulation

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization cluster_2 Characterization a Lipid Mixture (DSPC, Cholesterol, Azido-PEG4-Lipid) b Drug Encapsulation a->b c Lipid Film Hydration b->c d Extrusion c->d e Purification d->e f Azide-Functionalized Nanoparticles e->f g Addition of DBCO-Targeting Ligand f->g h Click Chemistry Reaction (SPAAC) g->h i Purification h->i j DLS (Size, PDI, Zeta) i->j k HPLC (Drug Loading) i->k l FTIR/XPS (Conjugation) i->l end Targeted Nanoparticle i->end start Start start->a

Caption: Workflow for the formulation and surface functionalization of targeted nanoparticles.

Representative Signaling Pathway: EGFR Inhibition

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for cancer drugs that can be delivered using PEGylated nanoparticles.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival EGF EGF (Ligand) EGF->EGFR DrugNP Drug-Nanoparticle (e.g., EGFR Inhibitor) DrugNP->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted drug.

References

Application Notes and Protocols for Bioconjugation with Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG4-nitrile for bioconjugation. This heterobifunctional linker offers the versatility of two distinct reactive handles: an azide group for "click chemistry" and a nitrile group for potential orthogonal conjugation, enabling the creation of complex bioconjugates. The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

Overview of this compound

This compound is a versatile linker that facilitates the connection of biomolecules to other molecules of interest, such as small molecule drugs, imaging agents, or other biomolecules. Its structure allows for a two-step, sequential, or orthogonal conjugation strategy.

  • Azide Group: The terminal azide (N₃) group readily participates in highly efficient and specific click chemistry reactions. The two main types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with biological functional groups.[1]

  • Nitrile Group: The nitrile (C≡N) group can serve as a reactive handle for conjugation with thiol-containing molecules, such as those with cysteine residues. This reactivity is often pH-dependent and can be employed for orthogonal conjugation strategies.[2][3]

  • PEG4 Spacer: The polyethylene glycol spacer increases the hydrodynamic radius of the conjugate, which can improve solubility, stability, and pharmacokinetic properties.[4][5]

Data Presentation

The following tables summarize key quantitative data for the bioconjugation reactions involving the azide and nitrile functionalities.

Table 1: Comparative Efficiency of Azide-Alkyne Cycloaddition Reactions
ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potential cytotoxicity from copper catalystHigh, suitable for in vivo applications
Typical Yield >90%>90%
Table 2: Stability of Common Bioconjugation Linkages
LinkageFormation ReactionStability ProfileHalf-life in SerumReferences
1,2,3-Triazole Azide-Alkyne CycloadditionVery High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions.> 1 week (generally considered stable)
Thiazolidine Nitrile-Aminothiol ConjugationHigh: Stable under physiological conditions.Data not readily available, but generally stable.
Amide NHS Ester + AmineHigh: Generally stable, but can be susceptible to enzymatic cleavage.Variable, depends on context.
Thioether Maleimide + ThiolModerate: Can undergo retro-Michael addition, leading to dissociation.Hours to days.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.

    • Add the copper-chelating ligand to the reaction mixture (final concentration typically 5-fold higher than the copper concentration).

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Remove unreacted this compound and catalyst components by size-exclusion chromatography, dialysis, or other suitable protein purification methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO)-modified protein to this compound.

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS), pH 7.0-8.0

  • This compound

  • DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the strained alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C overnight. Reaction progress can be monitored by SDS-PAGE.

  • Purification:

    • Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

Protocol 3: Sequential Nitrile-Thiol Conjugation (Representative Protocol)

This protocol provides a representative method for the conjugation of a thiol-containing molecule to the nitrile group of the this compound-protein conjugate, based on the principles of nitrile-aminothiol conjugation. Note: This reaction is highly dependent on the specific reactants and may require optimization.

Materials:

  • This compound-protein conjugate (from Protocol 1 or 2)

  • Thiol-containing molecule (e.g., a peptide with an N-terminal cysteine)

  • Reaction buffer (e.g., phosphate buffer), pH 7.5-8.5

  • Reducing agent (e.g., TCEP, if disulfides are present in the thiol-containing molecule)

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Ensure the this compound-protein conjugate is in the appropriate reaction buffer.

    • Dissolve the thiol-containing molecule in the reaction buffer. If necessary, pre-treat with a reducing agent to ensure a free thiol.

  • Reaction Setup:

    • Combine the this compound-protein conjugate and the thiol-containing molecule in a reaction tube. A molar excess of the thiol-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Purify the dual-conjugated product to remove unreacted thiol-containing molecules using an appropriate chromatography method.

Characterization of Bioconjugates

The successful conjugation and purity of the final product should be confirmed using various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unreacted components.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the mass of the final conjugate and determine the degree of labeling.

Visualizations

experimental_workflow cluster_azide_conjugation Step 1: Azide Group Conjugation cluster_nitrile_conjugation Step 2: Nitrile Group Conjugation (Orthogonal) Protein_Alkyne Alkyne- or Strained Alkyne-Modified Protein Click_Reaction CuAAC or SPAAC Protein_Alkyne->Click_Reaction Azido_PEG4_Nitrile This compound Azido_PEG4_Nitrile->Click_Reaction Intermediate_Conjugate This compound- Protein Conjugate Click_Reaction->Intermediate_Conjugate Purification1 Purification Intermediate_Conjugate->Purification1 Purified_Intermediate Purified Intermediate Conjugate Purification1->Purified_Intermediate Nitrile_Thiol_Reaction Nitrile-Thiol Conjugation Purified_Intermediate->Nitrile_Thiol_Reaction Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Nitrile_Thiol_Reaction Final_Conjugate Dual-Functionalized Bioconjugate Nitrile_Thiol_Reaction->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2

Caption: Sequential bioconjugation workflow using this compound.

signaling_pathway Start Start with Target Biomolecule Introduce_Alkyne Introduce Alkyne/ Strained Alkyne Start->Introduce_Alkyne Click_Chemistry Perform Click Chemistry (CuAAC or SPAAC) Introduce_Alkyne->Click_Chemistry Azido_PEG_Nitrile This compound Azido_PEG_Nitrile->Click_Chemistry Conjugate1 Protein-PEG-Nitrile Conjugate Click_Chemistry->Conjugate1 Nitrile_Reaction Perform Nitrile-Thiol Conjugation Conjugate1->Nitrile_Reaction Introduce_Thiol Introduce Thiol- Containing Molecule Introduce_Thiol->Nitrile_Reaction Dual_Conjugate Dual-Labeled Bioconjugate Nitrile_Reaction->Dual_Conjugate

Caption: Logical flow for dual functionalization of a biomolecule.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG4-nitrile Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG4-nitrile click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield or failing completely. What are the most common initial factors to investigate?

A: Low yields in CuAAC reactions are frequently traced back to a few key factors. The primary suspect is often the integrity of the catalytic system, specifically the oxidation state of the copper catalyst. The active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Another common issue is the purity of your starting materials, the this compound and your alkyne. Impurities can inhibit the catalyst. Lastly, ensure that your reaction conditions, including solvent and temperature, are appropriate for your specific substrates.

Q2: Could the nitrile group in my this compound be interfering with the click reaction?

A: Yes, the nitrile group has the potential to influence the reaction. Nitriles can coordinate with the copper catalyst. This interaction could potentially inhibit the catalytic cycle of the desired azide-alkyne cycloaddition. In some cases, copper can catalyze a reaction between an azide and a nitrile to form a tetrazole, which would be an undesired side product.[2] However, the compatibility of a nitrile group is highly dependent on the overall reaction conditions, including the choice of ligand. Some successful CuAAC reactions have been reported with nitrile-containing molecules, indicating that interference is not inevitable.[3]

Q3: How can I minimize the potential negative effects of the nitrile group?

A: To mitigate potential inhibition by the nitrile group, optimizing the ligand used is crucial. A strongly coordinating ligand for Cu(I) can help prevent the nitrile from interfering with the catalyst's activity. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are excellent choices as they stabilize the Cu(I) state and can accelerate the reaction.[4][5] Using a higher concentration of a suitable ligand may be beneficial.

Q4: What is the optimal source of copper for my reaction?

A: While Cu(I) salts like CuBr or CuI can be used directly, they are often unstable and readily oxidize. A more reliable and common approach is to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose. This method ensures a constant supply of the active Cu(I) catalyst throughout the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I've set up my reaction with this compound and an alkyne, but I'm seeing very little to no formation of the desired triazole product. What steps should I take to troubleshoot this?

Answer:

A systematic approach is key to identifying the root cause of low product yield. Here is a step-by-step troubleshooting workflow:

// Sub-points for each step sub_reagents [label="Purity of this compound & alkyne?\nDegradation of starting materials?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_catalyst [label="Fresh sodium ascorbate?\nIn situ generation of Cu(I)?\nOxygen exclusion?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions [label="Appropriate solvent?\nOptimal temperature?\nCorrect stoichiometry?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_nitrile [label="Choice of ligand?\nLigand-to-copper ratio?\nPotential side reactions?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

check_reagents -> sub_reagents [style=dashed, arrowhead=none]; check_catalyst -> sub_catalyst [style=dashed, arrowhead=none]; optimize_conditions -> sub_conditions [style=dashed, arrowhead=none]; check_nitrile_interference -> sub_nitrile [style=dashed, arrowhead=none]; }

Caption: Troubleshooting workflow for low yield in this compound click chemistry.

  • Verify Reagent Quality:

    • This compound and Alkyne Purity: Confirm the purity of your starting materials using techniques like NMR or mass spectrometry. Impurities can act as catalyst poisons.

    • Reagent Degradation: Ensure that your reagents, especially the azide, have not degraded during storage.

  • Assess Catalyst Activity:

    • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. Old solutions can be oxidized and ineffective.

    • In Situ Catalyst Generation: If not already doing so, switch to generating Cu(I) in situ from CuSO₄ and sodium ascorbate. This is generally more reliable than using a Cu(I) salt directly.

    • Oxygen Exclusion: While not always necessary with a reducing agent, if yields are consistently low, try degassing your solvent by sparging with an inert gas (e.g., argon or nitrogen) to minimize oxidation of the Cu(I) catalyst.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solubility of all reaction components is critical. For PEGylated molecules, a mixture of water with a co-solvent like DMSO or t-butanol is often effective.

    • Temperature: Most click reactions proceed well at room temperature. However, for sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-50 °C) can improve the rate and yield.

    • Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of one of the coupling partners (e.g., 1.1 to 1.5 equivalents) is often used.

  • Investigate Nitrile Interference:

    • Ligand Selection: The choice of ligand is critical when a potentially coordinating group like a nitrile is present. Use a high-affinity, water-soluble ligand such as THPTA or BTTAA to stabilize the Cu(I) catalyst and accelerate the reaction.

    • Ligand-to-Copper Ratio: A common recommendation is to use a ligand-to-copper ratio of at least 2:1, and for sensitive biomolecules, a 5:1 ratio is often employed to protect them.

Issue 2: Presence of Side Products

Question: I am observing the formation of side products in my reaction mixture, which is complicating purification and reducing the yield of my desired product. What are the likely side reactions and how can I minimize them?

Answer:

The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling. Another potential, though less common, side reaction with your specific substrate is the copper-catalyzed cycloaddition of the azide to the nitrile.

Side_Reactions start Side Products Observed glaser Glaser Coupling (Alkyne Homodimer) start->glaser tetrazole Azide-Nitrile Cycloaddition (Tetrazole Formation) start->tetrazole mitigation Mitigation Strategies glaser->mitigation sub_glaser Increase reducing agent concentration Ensure inert atmosphere Use stabilizing ligand glaser->sub_glaser tetrazole->mitigation sub_tetrazole Optimize ligand to favor CuAAC Adjust reaction temperature tetrazole->sub_tetrazole

Caption: Common side reactions and mitigation strategies in this compound click chemistry.

  • Minimizing Glaser Coupling:

    • Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate to maintain a reducing environment and suppress the oxidative homocoupling.

    • Inert Atmosphere: Deoxygenating the reaction mixture can be very effective at preventing this side reaction.

    • Stabilizing Ligand: The use of a ligand like THPTA or TBTA helps to protect the Cu(I) catalyst from oxidation, which in turn minimizes Glaser coupling.

  • Minimizing Azide-Nitrile Cycloaddition:

    • Ligand Optimization: A well-chosen ligand will preferentially promote the azide-alkyne cycloaddition over the azide-nitrile reaction. The triazole-based ligands (THPTA, BTTAA) are highly effective for CuAAC.

    • Temperature Control: The azide-nitrile cycloaddition may have a different activation energy than CuAAC. Running the reaction at room temperature is generally preferred and may disfavor this side reaction.

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC with PEGylated Azides

ParameterTypical Range/ValueNotesReference
Reactants Azido-PEG-nitrile, AlkyneMolar ratio of azide to alkyne is often 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OUsed with a reducing agent to generate Cu(I) in situ.
Copper Concentration 50 - 250 µMHigher concentrations can increase reaction rate.
Reducing Agent Sodium AscorbateFreshly prepared solution. Typically 5-10 times the copper concentration.
Ligand THPTA, BTTAA, TBTAWater-soluble ligands are preferred for biological applications.
Ligand/Copper Ratio 2:1 to 5:1Higher ratios can protect sensitive biomolecules.
Solvent Water, PBS, DMSO/water, t-BuOH/waterChosen to ensure solubility of all components.
Temperature Room Temperature to 50°CGentle heating can increase the rate for sluggish reactions.
Reaction Time 1 - 24 hoursMonitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific alkyne substrate.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed co-solvent (e.g., DMSO or t-butanol, if required for solubility)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in degassed buffer or a co-solvent mixture.

  • Alkyne: Prepare a 10 mM stock solution in a compatible solvent.

  • CuSO₄: Prepare a 20 mM stock solution in water.

  • THPTA: Prepare a 100 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be made fresh immediately before use.

Reaction Procedure:

  • In a microcentrifuge tube, add the this compound solution and the alkyne solution to achieve the desired final concentrations and molar ratio (e.g., 1:1.2 azide:alkyne). Add buffer to reach the final desired reaction volume, leaving space for the catalyst and reducing agent.

  • In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ solution and the 100 mM THPTA solution to achieve a 1:5 molar ratio of copper to ligand. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let this mixture sit for a few minutes.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne. The final copper concentration should typically be between 100 µM and 500 µM.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the final copper concentration.

  • Gently mix the reaction by inverting the tube or vortexing at a low speed.

  • Incubate the reaction at room temperature for 1-4 hours. For light-sensitive compounds, protect the reaction from light.

  • Monitor the reaction progress using a suitable analytical method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper. The product can then be purified using an appropriate technique such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the catalyst.

References

Technical Support Center: Optimizing Reaction Conditions for Azido-PEG4-Nitrile Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Azido-PEG4-nitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation and modification of this compound.

Low or No Reaction Yield

Problem: You are observing a low yield of the desired conjugated product or no reaction at all.

Potential Cause Suggested Solution
Inactive Nitrile Group For reactions involving the nitrile, it may require activation. Consider using a Lewis acid (e.g., ZnCl₂) or a Brønsted acid to increase its electrophilicity.[1][2] For sterically hindered or electron-rich nitriles, increasing the reaction temperature or switching to a more potent catalyst system may be necessary.[2]
Inadequate Reaction Conditions Many azide-nitrile cycloadditions require elevated temperatures, often between 100-150°C, and extended reaction times.[2][3] Consider increasing the temperature in increments of 10-20°C. Microwave irradiation can also be used to accelerate the reaction.
Poor Solubility of Reactants Ensure that both the this compound and the other reactant are fully dissolved in the chosen solvent. For reactions involving sodium azide, polar aprotic solvents like DMF or DMSO are often effective.
Catalyst Issues The chosen catalyst may be incompatible with your substrate or deactivated by impurities. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the copper is in the Cu(I) oxidation state. The use of a reducing agent like sodium ascorbate is common.
Presence of Water In non-aqueous reactions, the presence of water can sometimes interfere with the catalyst and hinder the reaction. Ensure you are using anhydrous solvents and an inert atmosphere if necessary.

// Conditions Branch temp [label="Increase Temperature/Time", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Change Solvent", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; microwave [label="Consider Microwave Irradiation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions -> temp; check_conditions -> solvent; check_conditions -> microwave;

// Reactants Branch nitrile_activation [label="Activate Nitrile (if applicable)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Ensure Solubility", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reactants -> nitrile_activation; check_reactants -> solubility;

// Catalyst Branch catalyst_activity [label="Check Catalyst Activity/Loading", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_type [label="Screen Different Catalysts", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_catalyst -> catalyst_activity; check_catalyst -> catalyst_type;

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp -> end; solvent -> end; microwave -> end; nitrile_activation -> end; solubility -> end; catalyst_activity -> end; catalyst_type -> end; } Caption: A step-by-step workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the two main ways to use this compound as a linker?

This compound is a bifunctional linker. The most common approach is to use the azide group for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The nitrile group can then be used in a subsequent reaction, often after being converted to a different functional group like an amine (via reduction) or a carboxylic acid (via hydrolysis).

Q2: Which reaction conditions are best for forming a tetrazole from the nitrile group?

The reaction of a nitrile with an azide (like sodium azide) to form a 5-substituted-1H-tetrazole is a [3+2] cycloaddition. This reaction often requires elevated temperatures (100-150°C) and can be catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids. Common solvents for this reaction include DMF and DMSO.

Q3: What are the key safety precautions when working with azides?

Sodium azide is highly toxic and can form explosive compounds. When reacting with acid, it can form hydrazoic acid (HN₃), which is volatile and toxic. Always handle azides in a well-ventilated fume hood and follow proper disposal protocols to avoid the formation of explosive metal azides.

Q4: How can I purify my PEGylated product?

The purification of PEGylated molecules can be challenging due to the properties of the PEG chain. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating molecules based on size, which is significantly altered by PEGylation.

  • Ion Exchange Chromatography (IEX): Can be used to separate based on changes in surface charge after PEGylation.

  • Reverse Phase Chromatography (RPC): Can separate positional isomers at an analytical scale.

  • Ultrafiltration/Dialysis: Useful for removing unreacted small molecules.

Q5: What is the difference between CuAAC and SPAAC for reacting the azide group?

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): A highly efficient and widely used "click" reaction that requires a copper(I) catalyst. It is important to use a ligand to stabilize the copper and a reducing agent (like sodium ascorbate) to maintain the Cu(I) state.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): A metal-free click reaction that uses a strained cyclooctyne (like DBCO or BCN). The reaction is driven by the release of ring strain and is ideal for biological systems where copper toxicity is a concern.

Experimental Protocols

Protocol 1: General Procedure for Tetrazole Formation from Nitrile

This protocol is a general guideline for the synthesis of a 5-substituted-1H-tetrazole from a nitrile using sodium azide.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and a catalyst such as zinc bromide (1.0 eq) or ammonium chloride (1.1-1.3 eq).

  • Solvent Addition: Add an anhydrous solvent such as DMF or water to dissolve the reactants.

  • Heating: Heat the reaction mixture to 100-130°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-48 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with an appropriate acid (e.g., 3M HCl) to a pH of 2-3. This will protonate the tetrazole, which may cause it to precipitate.

  • Isolation: Collect the product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G setup 1. Combine Nitrile, Azide, and Catalyst solvent 2. Add Anhydrous Solvent (e.g., DMF) setup->solvent heat 3. Heat to 100-130°C solvent->heat monitor 4. Monitor Reaction (TLC/LC-MS) heat->monitor workup 5. Cool and Acidify (pH 2-3) monitor->workup isolate 6. Isolate by Filtration workup->isolate purify 7. Purify Product isolate->purify

Protocol 2: General Procedure for CuAAC Reaction

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide to an alkyne.

  • Reactant Solution: In a suitable vial, dissolve the alkyne-containing molecule and the azide-containing molecule (e.g., this compound) in a solvent such as a mixture of water and a miscible organic solvent (e.g., t-BuOH, DMSO, or DMF).

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution. Mix CuSO₄ with a copper-chelating ligand (e.g., THPTA) in water. A 5:1 ligand to copper ratio is often recommended.

  • Initiation: Add the catalyst solution to the reactant solution. Then, initiate the reaction by adding a freshly prepared solution of a reducing agent, typically sodium ascorbate.

  • Reaction: Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Once the reaction is complete, the product can be purified by chromatography (e.g., SEC or RPC) to remove the copper catalyst and any unreacted starting materials.

G reactants 1. Dissolve Alkyne and Azide catalyst 2. Prepare CuSO4/Ligand Solution reactants->catalyst initiate 3. Add Catalyst, then Sodium Ascorbate catalyst->initiate react 4. React at Room Temperature initiate->react monitor 5. Monitor Reaction Progress react->monitor purify 6. Purify Conjugated Product monitor->purify

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Azide-Nitrile Cycloaddition
ParameterTypical Range/ValueReference
Temperature 100 - 150 °C
Reaction Time 12 - 48 hours
Sodium Azide (eq) 1.2 - 1.5
Catalyst (eq) 1.0 - 1.3 (for stoichiometric catalysts)
Solvents DMF, DMSO, Water, Alcohols
Table 2: Recommended Conditions for CuAAC Bioconjugation
ParameterRecommended ValueReference
Copper Concentration 50 - 100 µM
Ligand:Copper Ratio ≥ 5:1
Reducing Agent Sodium Ascorbate
Additive (optional) Aminoguanidine (to prevent protein damage)

References

Preventing side reactions of the nitrile group in Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions of the nitrile group during its use in bioconjugation and other chemical syntheses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

This compound is a bifunctional linker containing two key reactive groups: an azide (-N₃) and a nitrile (-C≡N). The azide group is primarily used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.

Q2: What are the most common side reactions of the nitrile group in this compound?

The nitrile group is susceptible to two main types of side reactions under certain experimental conditions:

  • Hydrolysis: In the presence of acidic or basic aqueous solutions, particularly with heating, the nitrile group can hydrolyze to first form an amide intermediate, and then a carboxylic acid.[1][2]

  • Reduction: Strong reducing agents can reduce the nitrile group to a primary amine (-CH₂NH₂).[1][2]

It is crucial to select reaction conditions that are compatible with the stability of the nitrile group when performing reactions on the azide moiety.

Q3: Is the nitrile group stable under standard click chemistry conditions?

The stability of the nitrile group during click chemistry largely depends on the specific method and reaction conditions employed.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is typically performed in a pH range of 4-12.[3] To minimize the risk of nitrile hydrolysis, it is advisable to conduct the reaction at a neutral or slightly acidic pH (pH 6-7) and at room temperature. Prolonged reaction times at elevated temperatures or highly basic conditions should be avoided.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry method that proceeds under mild, physiological conditions (neutral pH, room temperature). These conditions are generally compatible with the nitrile group, making SPAAC an excellent choice when nitrile stability is a concern.

Q4: Can the azide and nitrile groups react with each other?

Under specific conditions, azides and nitriles can undergo a [3+2] cycloaddition to form a tetrazole ring. However, this reaction typically requires a catalyst (e.g., zinc or aluminum salts) and elevated temperatures. Standard CuAAC and SPAAC conditions are designed to be orthogonal to this reactivity and will selectively promote the reaction of the azide with an alkyne.

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of the Nitrile Group to a Carboxylic Acid During CuAAC

Symptom: Characterization of the product (e.g., by mass spectrometry or NMR) shows a mass increase corresponding to the conversion of the nitrile group (-C≡N, +26 Da) to a carboxylic acid (-COOH, +59 Da), resulting in a net mass increase of 33 Da.

Root Cause: The reaction conditions were too harsh, leading to the hydrolysis of the nitrile. This is often caused by:

  • High pH (basic conditions).

  • High temperature.

  • Prolonged reaction times.

Solutions:

ParameterRecommended ConditionRationale
pH Maintain a pH between 6.0 and 7.5.Avoids base-catalyzed hydrolysis of the nitrile.
Temperature Conduct the reaction at room temperature (20-25 °C).Elevated temperatures accelerate nitrile hydrolysis.
Reaction Time Monitor the reaction progress and stop it as soon as the starting material is consumed.Minimizes exposure to potentially hydrolytic conditions.
Catalyst System Use a highly efficient copper(I) source and ligand to ensure a fast reaction.Shorter reaction times reduce the likelihood of side reactions.
Alternative Method Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).SPAAC is performed under physiological conditions and is less prone to inducing hydrolysis.

Experimental Protocol: pH-Controlled CuAAC to Prevent Nitrile Hydrolysis

  • Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO or DMF).

  • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) with a pH of 7.0.

  • Add the solution of the reactants to the buffered aqueous solution.

  • Prepare the catalyst solution by premixing CuSO₄ and a copper(I)-stabilizing ligand (e.g., THPTA) in water.

  • Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to the reaction mixture, followed immediately by the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, purify the product using an appropriate method (e.g., chromatography or precipitation).

Issue 2: Unwanted Reduction of the Nitrile Group to a Primary Amine

Symptom: Product analysis reveals a mass increase of 4 Da, corresponding to the addition of four hydrogen atoms to the nitrile group to form a primary amine.

Root Cause: A reducing agent present in the reaction mixture is strong enough to reduce the nitrile. This can occur if you are attempting a reaction on the azide that involves a reducing agent incompatible with the nitrile.

Solutions:

ScenarioRecommended ActionRationale
Chemoselective Azide Reduction Use the Staudinger ligation/reduction with a phosphine reagent (e.g., triphenylphosphine) followed by hydrolysis.The Staudinger reaction is highly selective for azides and does not reduce nitriles.
Chemoselective Azide Reduction Catalytic hydrogenation with specific catalysts (e.g., Pd/C) can sometimes be selective, but conditions need careful optimization to avoid nitrile reduction.Some catalytic systems can selectively reduce azides in the presence of nitriles, but this is not universally applicable and requires careful screening.
General Reduction If reduction of both groups is undesirable, ensure that any reducing agents used are mild and chemoselective for other functional groups present.

Experimental Protocol: Chemoselective Reduction of the Azide Group via Staudinger Reaction

  • Dissolve this compound in a suitable solvent (e.g., THF/water).

  • Add one equivalent of a phosphine reagent (e.g., triphenylphosphine).

  • Stir the reaction at room temperature. The reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).

  • The intermediate aza-ylide is hydrolyzed by the water in the solvent mixture to the primary amine.

  • Purify the product, separating it from the phosphine oxide byproduct, typically by chromatography.

Issue 3: Both Azide and Nitrile Groups are Unreactive or Reaction is Incomplete

Symptom: The desired reaction on the azide group does not proceed, and the starting material is recovered.

Root Cause: This can be due to several factors unrelated to the nitrile group's side reactions.

Solutions:

Possible CauseTroubleshooting Step
Poor quality of reagents Ensure that the this compound and other reactants are of high purity and have been stored correctly.
Inefficient catalyst (for CuAAC) Use a freshly prepared catalyst solution. Ensure the copper is in the +1 oxidation state. The use of a stabilizing ligand is highly recommended.
Steric hindrance If the reaction partners are sterically hindered, consider using a longer PEG spacer or a different ligation chemistry.
Incorrect solvent Ensure that all reactants are soluble in the chosen solvent system. A co-solvent like DMSO or DMF may be necessary.

Advanced Strategy: Protecting the Nitrile Group

In cases where harsh reaction conditions that are incompatible with the nitrile group are unavoidable, a protection/deprotection strategy can be employed. The ideal protecting group should be:

  • Easy to install on the nitrile.

  • Stable under the conditions of the azide reaction (e.g., CuAAC or SPAAC).

  • Readily removed under conditions that do not affect the newly formed triazole ring or other functional groups in the molecule.

While a universally accepted, orthogonal protecting group for nitriles in the context of click chemistry is not well-established, one potential strategy involves the conversion of the nitrile to an N-tert-butyl amide, which can be deprotected under specific conditions. However, the feasibility of this approach would require experimental validation for your specific substrate.

Visualizing Reaction Pathways

Below are diagrams illustrating the intended reaction and potential side reactions of this compound.

G cluster_0 Desired Reaction Pathway (Click Chemistry) A This compound C Triazole-PEG4-nitrile A->C CuAAC or SPAAC B Alkyne B->C

Caption: Desired reaction of this compound with an alkyne.

G A This compound B Azido-PEG4-carboxylic acid A->B H₃O⁺ / OH⁻, Δ (Hydrolysis) C Azido-PEG4-amine A->C Reducing Agent (e.g., LiAlH₄)

Caption: Potential side reactions of the nitrile group.

G A This compound B Azido-PEG4-ProtectedNitrile A->B 1. Protect D Triazole-PEG4-ProtectedNitrile B->D 2. Click Chemistry C Alkyne C->D E Triazole-PEG4-nitrile D->E 3. Deprotect

Caption: Workflow for using a nitrile protecting group strategy.

References

Technical Support Center: Purification of Azido-PEG4-Nitrile Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for proteins labeled with Azido-PEG4-nitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled proteins?

A1: The main challenges arise from the heterogeneity of the labeling reaction and the physicochemical properties of the PEG linker. Key issues include:

  • Heterogeneity of PEGylation: The labeling reaction can result in a mixture of proteins with varying numbers of attached this compound molecules (e.g., mono-, di-, and multi-PEGylated species), as well as unreacted protein.

  • Positional Isomers: The PEG linker can attach to different accessible sites on the protein, creating isomers that may have similar properties but different biological activities.

  • Charge Shielding: The PEG chain can mask the surface charges of the protein, which can reduce the effectiveness of ion-exchange chromatography.[1][2]

  • Increased Hydrodynamic Radius: PEGylation significantly increases the size of the protein, which is the basis for separation by size-exclusion chromatography.[1]

  • Potential for Aggregation: The introduction of the azido group may in some cases contribute to protein aggregation, especially under certain buffer and temperature conditions.[3][4]

  • Nitrile Group Stability: The nitrile group can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which could alter the properties of the labeled protein.

Q2: Which chromatographic techniques are most suitable for purifying this compound labeled proteins?

A2: A multi-step chromatographic approach is typically necessary for successful purification. The most common techniques are:

  • Size-Exclusion Chromatography (SEC): This is often the first step to separate the larger PEGylated proteins from smaller, unreacted labeling reagents and byproducts. It can also provide initial separation of mono- from multi-PEGylated species.

  • Ion-Exchange Chromatography (IEX): IEX is effective for separating proteins based on the degree of PEGylation, as each attached PEG chain can shield surface charges, leading to different elution profiles. It is also a powerful technique for separating positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. PEGylation can alter the protein's hydrophobicity, allowing for separation of different PEGylated forms. HIC is often used as a polishing step.

Q3: How does the this compound label affect the choice of buffers and purification conditions?

A3: The chemical nature of the label necessitates careful consideration of buffer composition:

  • pH Stability: To prevent hydrolysis of the nitrile group, it is advisable to maintain the pH of all buffers within a neutral range (pH 6.5-8.0). Avoid strongly acidic or alkaline conditions.

  • Reducing Agents: The azide group is generally stable in the presence of common reducing agents like DTT or TCEP. However, it is good practice to use the minimum concentration required to maintain protein stability.

  • Ionic Strength: The choice of ionic strength will depend on the chosen chromatography method. For IEX, a low ionic strength binding buffer and a salt gradient for elution are used. For HIC, a high salt concentration is used for binding, followed by a decreasing salt gradient for elution.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Labeled Protein Inefficient labeling reaction.Optimize the molar ratio of this compound to protein. Ensure the protein concentration is appropriate for the labeling reaction.
Loss of protein during purification steps.Analyze samples from each step (flow-through, wash, and elution fractions) by SDS-PAGE or Western blot to identify where the loss is occurring. Adjust buffer conditions or chromatography resin as needed.
Co-elution of Unlabeled and Labeled Protein Insufficient resolution of the chromatography column.For SEC, ensure the column has the appropriate fractionation range for the size difference between the native and PEGylated protein. For IEX, optimize the salt gradient to improve separation based on charge differences. For HIC, adjust the salt concentration and gradient.
Aggregation of the labeled protein.Perform a fresh SEC analysis to check for aggregates. If present, consider optimizing buffer conditions (e.g., adding stabilizing excipients like arginine or adjusting salt concentration).
Presence of Multiple PEGylated Species in the Final Product Incomplete separation of mono-, di-, and multi-PEGylated forms.A multi-step purification strategy is crucial. A typical workflow is SEC followed by IEX or HIC for finer separation. Optimize the elution gradients for the second chromatography step.
Loss of Biological Activity Denaturation of the protein during labeling or purification.Ensure all steps are performed at an appropriate temperature (typically 4°C). Use buffers that are known to maintain the stability and activity of the unlabeled protein. Avoid harsh elution conditions.
Modification of critical residues by the PEG linker.If possible, use site-specific labeling techniques to avoid modification of residues in the active or binding sites.
Column Clogging Protein aggregation or precipitation.Filter the sample through a 0.22 µm filter before loading onto the column. Optimize buffer conditions to improve protein solubility.
Presence of particulates from the labeling reaction.Centrifuge the reaction mixture to remove any precipitates before purification.

Experimental Protocols & Data

Workflow for Purification of this compound Labeled Proteins

G cluster_0 Labeling & Initial Cleanup cluster_1 Primary Purification cluster_2 High-Resolution Purification cluster_3 Final Steps labeling Protein Labeling with This compound desalting Desalting/Buffer Exchange (e.g., Spin Column or Dialysis) labeling->desalting Remove excess reagent sec Size-Exclusion Chromatography (SEC) desalting->sec Separate by size iex Ion-Exchange Chromatography (IEX) sec->iex Separate by charge hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing step (separate by hydrophobicity) analysis Purity & Integrity Analysis (SDS-PAGE, MS, HPLC) hic->analysis storage Storage at -80°C analysis->storage

Caption: General workflow for the purification of this compound labeled proteins.

Detailed Protocol: Size-Exclusion Chromatography (SEC)

This protocol is designed to separate the this compound labeled protein from unreacted labeling reagent and smaller reaction byproducts.

  • Column: Select a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your PEGylated protein (e.g., Superdex 200 Increase or similar).

  • Buffer Preparation: Prepare a running buffer compatible with your protein's stability, for example, Phosphate Buffered Saline (PBS) at pH 7.4. Filter the buffer through a 0.22 µm filter and degas thoroughly.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate (e.g., 0.5 mL/min).

  • Sample Preparation: After the labeling reaction, centrifuge the sample at 14,000 x g for 10 minutes at 4°C to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the running buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein, which will show a higher molecular weight band compared to the unlabeled protein.

Detailed Protocol: Ion-Exchange Chromatography (IEX)

This protocol is intended to separate different PEGylated species (mono-, di-, multi-) and positional isomers. This example assumes cation-exchange chromatography.

  • Column Selection: Choose a cation-exchange column (e.g., HiTrap SP HP or similar).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

    • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

    • Filter and degas both buffers.

  • System Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Pool the fractions containing the PEGylated protein from the SEC step. If necessary, perform a buffer exchange into the IEX Binding Buffer using a desalting column or dialysis.

  • Sample Loading: Load the sample onto the equilibrated IEX column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound protein.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 20 column volumes. Collect fractions throughout the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the desired PEGylated species with the highest purity.

Detailed Protocol: Hydrophobic Interaction Chromatography (HIC)

This protocol serves as a polishing step to remove remaining impurities and can help separate species with subtle differences in hydrophobicity.

  • Column Selection: Choose a HIC column with appropriate hydrophobicity (e.g., Phenyl Sepharose or Butyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.

    • Filter and degas both buffers.

  • System Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Pool the fractions from the IEX step containing the protein of interest. Add ammonium sulfate to the sample to a final concentration of 1.5 M.

  • Sample Loading: Load the sample onto the equilibrated HIC column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer.

  • Elution: Elute the bound protein with a linear gradient of 0-100% Elution Buffer over 20 column volumes.

  • Analysis: Analyze the collected fractions for purity and yield using appropriate analytical techniques.

Quantitative Data Summary

The following table provides representative data for a typical three-step purification of an this compound labeled monoclonal antibody (mAb).

Purification StepTotal Protein (mg)Target Protein (mg)Step Yield (%)Purity (%)
Crude Labeled mAb 10075-75
Size-Exclusion Chromatography 80729690
Ion-Exchange Chromatography 656387.597
Hydrophobic Interaction Chromatography 585790.5>99

Note: This data is illustrative and actual results may vary depending on the specific protein and experimental conditions.

Logical Relationships in Purification Strategy

G cluster_0 Initial State cluster_1 Purification Logic cluster_2 Final Product start Crude Labeled Protein Mixture (Labeled Protein, Unlabeled Protein, Excess Reagent, Byproducts) sec Size-Exclusion Chromatography (Separation by Size) start->sec iex Ion-Exchange Chromatography (Separation by Charge) sec->iex Removes bulk impurities hic Hydrophobic Interaction Chromatography (Separation by Hydrophobicity) iex->hic Separates isoforms end Highly Pure This compound Labeled Protein hic->end

Caption: Decision-making flowchart for the multi-step purification of this compound labeled proteins.

References

Technical Support Center: Improving the Stability of Azido-PEG4-Nitrile Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Azido-PEG4-nitrile conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily related to its two functional groups: the azide and the nitrile.

  • For the Azide group: Exposure to light, heat, and reducing agents can lead to degradation. While the azide group is generally stable under most laboratory conditions, prolonged exposure to harsh conditions should be avoided.[1]

  • For the Nitrile group: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which can convert it into a carboxylic acid or an amide intermediate.[2][3] This hydrolysis is accelerated by heat.

  • General Storage: Improper storage, such as exposure to moisture and repeated freeze-thaw cycles, can compromise the integrity of the compound.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored at -20°C in a dry environment.[2] It should be protected from light and moisture. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is beneficial.

Q3: Can I use buffers containing primary amines, like Tris or glycine, with this compound?

A3: It is generally recommended to avoid buffers containing primary amines if the subsequent reaction involves an amine-reactive functionality. While this compound itself does not directly react with primary amines, if it's used in a multi-step synthesis where an amine-reactive group is present, these buffers will compete with the intended reaction. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.

Q4: My click chemistry reaction with an older sample of this compound is showing low yield. What could be the cause?

A4: A low yield in a click chemistry reaction with an older sample could be due to the degradation of the azide group. Over time, especially with improper storage, the azide functionality may degrade, reducing the concentration of active molecules available for the cycloaddition reaction. It is advisable to verify the purity and integrity of the this compound using a validated analytical method, such as quantitative NMR or HPLC, before use.

Q5: How can I detect the degradation of this compound?

A5: Degradation can be detected using several analytical techniques:

  • HPLC: A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, such as the hydrolyzed carboxylic acid form.

  • Mass Spectrometry (MS): MS can be used to identify the mass of the parent compound and any degradation products. For example, hydrolysis of the nitrile group to a carboxylic acid would result in a specific mass shift.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to assess the purity of the compound and detect structural changes. Quantitative NMR (qNMR) can be used to determine the absolute purity of the reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low bioconjugation efficiency Degradation of the azide or nitrile functionality due to improper storage or handling.1. Verify the purity of the this compound conjugate using HPLC or qNMR before use. 2. Ensure the compound has been stored at -20°C and protected from light and moisture. 3. Use a fresh batch of the reagent if significant degradation is suspected.
Unexpected side products in the reaction mixture Hydrolysis of the nitrile group to a carboxylic acid due to acidic or basic reaction conditions.1. Maintain the reaction pH within a neutral range (pH 6-8) if possible. 2. Avoid prolonged exposure to high or low pH, especially at elevated temperatures. 3. Analyze the reaction mixture by LC-MS to identify the side products and confirm nitrile hydrolysis.
Inconsistent results between experiments Variability in the quality of the this compound conjugate.1. Qualify new batches of the reagent to ensure consistent quality. 2. Perform a stability assessment of the reagent under your specific experimental conditions. 3. Document the storage conditions and handling of the reagent for each experiment.
Failure of click chemistry reaction Presence of reducing agents that degrade the azide group.1. Ensure that no reducing agents (e.g., DTT, TCEP) are present in the reaction mixture unless they are part of a specific protocol where their effect is controlled. 2. If a reduction step is necessary prior to conjugation, ensure the reducing agent is removed before adding the azide-containing reagent.

Data Presentation: Stability Assessment

The following tables provide a template for summarizing quantitative data from stability studies of this compound conjugates.

Table 1: pH Stability of this compound

pHIncubation Time (hours)Temperature (°C)% Remaining this compound% Hydrolyzed Product (Carboxylic Acid)
4.02425
7.42425
9.02425
4.07225
7.47225
9.07225

Table 2: Thermal Stability of this compound

Temperature (°C)Incubation Time (days)% Remaining this compound% Degradation Products
47
25 (Room Temp)7
407
430
25 (Room Temp)30
4030

Table 3: Photostability of this compound

Light ConditionExposure Time (hours)% Remaining this compound% Degradation Products
Dark Control24
UV Light (Specify λ)24
Ambient Light24
Dark Control72
UV Light (Specify λ)72
Ambient Light72

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for developing a stability-indicating reversed-phase HPLC method to separate this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan)

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 100 µg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acid and base-degraded samples before injection.

  • Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.

Materials:

  • This compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Method:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard and dissolve it in a known volume of deuterated solvent to prepare a stock solution of known concentration.

    • Accurately weigh a specific amount of this compound.

    • In an NMR tube, combine a precise volume of the internal standard stock solution with the weighed this compound and dissolve completely in the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the internal standard and a well-resolved signal from the this compound.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solution stress Apply stress conditions (Acid, Base, Heat, Light, Oxidation) prep->stress control Prepare unstressed control prep->control nmr qNMR for Purity prep->nmr hplc Stability-Indicating HPLC stress->hplc ms LC-MS for Identification stress->ms control->hplc quantify Quantify degradation products hplc->quantify identify Identify degradation products ms->identify assess Assess purity and stability nmr->assess quantify->assess identify->assess

Caption: Workflow for assessing the stability of this compound conjugates.

troubleshooting_logic cluster_investigation Investigation cluster_reagent_stability Reagent Stability Issues cluster_reaction_conditions Reaction Condition Issues cluster_solutions Solutions start Low Bioconjugation Yield check_reagent Check Reagent Stability start->check_reagent check_conditions Review Reaction Conditions start->check_conditions improper_storage Improper Storage? check_reagent->improper_storage aged_reagent Aged Reagent? check_reagent->aged_reagent wrong_ph Incorrect pH? check_conditions->wrong_ph reducing_agent Reducing Agent Present? check_conditions->reducing_agent store_properly Store at -20°C, protected improper_storage->store_properly Yes use_fresh Use fresh reagent aged_reagent->use_fresh Yes verify_purity Verify purity (HPLC/qNMR) aged_reagent->verify_purity Yes optimize_ph Optimize pH (6-8) wrong_ph->optimize_ph Yes remove_reducing Remove reducing agents reducing_agent->remove_reducing Yes

Caption: Troubleshooting logic for low bioconjugation yield with this compound.

References

How to handle and store Azido-PEG4-nitrile safely

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG4-nitrile

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a bifunctional linker molecule containing an azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a nitrile group.[1][2] The primary hazards are associated with the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and pressure, posing a risk of explosive decomposition.[3][4] While the PEG chain in this compound increases its molecular weight and stability compared to smaller organic azides, it must still be handled with caution.[3] The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Q2: How can I assess the stability of this compound?

The stability of an organic azide can be estimated using two general guidelines: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".

  • C/N Ratio : An organic azide is considered more stable when the number of carbon atoms is not exceeded by the number of nitrogen atoms.

  • Rule of Six : This rule suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic group (like azide) provides enough dilution to make the compound relatively safe to handle.

This compound (Formula: C₁₁H₂₀N₄O₄) is generally considered stable enough to be isolated and stored, but precautions are still necessary.

Quantitative Stability Assessment of this compound

Parameter Guideline for Stability This compound (C₁₁H₂₀N₄O₄) Assessment
Formula N/A C₁₁H₂₀N₄O₄ N/A
Molecular Weight Higher MW is generally safer 272.31 g/mol Relatively Safe
Carbon Atoms (nC) N/A 11 N/A
Nitrogen Atoms (nN) nC should not be exceeded by nN 4 Relatively Safe
C/N Ratio (nC / nN) Ratio > 1 is preferred 2.75 Relatively Safe

| "Rule of Six" | (nC + nO) / n(Azide groups) ≥ 6 | (11 + 4) / 1 = 15 | Relatively Safe |

Q3: What are the proper storage conditions for this compound?

Proper storage is critical to maintain the stability and integrity of this compound.

  • Temperature : Store the solid (powder) form at -20°C. If dissolved in a solvent, store at -80°C.

  • Container : Keep the container tightly sealed in a cool, well-ventilated area. Using plastic or amber glass containers is recommended to protect from light.

  • Environment : Protect from direct sunlight, sources of ignition, heat, and moisture.

  • Incompatibilities : Store separately from incompatible materials such as strong acids, alkalis, strong oxidizing/reducing agents, and heavy metals.

Q4: What personal protective equipment (PPE) is required when handling this compound?

Always handle this compound in a well-ventilated chemical fume hood. The following PPE is mandatory:

  • Eye Protection : Wear tightly sealed safety goggles with side shields.

  • Hand Protection : Use protective gloves, such as nitrile rubber.

  • Skin and Body Protection : Wear a lab coat and impervious clothing.

  • Respiratory Protection : If dust or aerosols may be generated, use a suitable respirator.

Q5: How should I handle spills and dispose of this compound waste?

In case of a spill, use full personal protective equipment and ensure adequate ventilation.

  • Containment : Absorb solutions with an inert, liquid-binding material like diatomite or universal binders. For solids, carefully sweep them up, avoiding dust formation.

  • Cleaning : Decontaminate surfaces by scrubbing with alcohol.

  • Disposal : All azide-containing waste must be collected in a separate, clearly labeled container. This waste stream must be kept separate from acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid. Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Experimental Workflow & Safety Diagram

This diagram outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Spill & Waste Disposal a Review SDS & SOPs b Don Personal Protective Equipment (PPE) a->b c Work in Chemical Fume Hood b->c d Use Non-Metal Spatula for Weighing c->d e Perform Experiment d->e f Store at -20°C (Solid) or -80°C (Solution) e->f Post-Experiment i Contain Spill with Inert Absorbent e->i If Spill Occurs j Collect Waste in a Dedicated, Labeled Container e->j After Use g Keep Container Tightly Sealed f->g h Protect from Light, Heat, & Moisture g->h i->j k Keep Azide Waste Separate from Acids & Metals j->k l Dispose via Approved Hazardous Waste Program k->l

Workflow for Safe Handling of this compound.

Troubleshooting Guide

Q1: My bioconjugation reaction with this compound has a low yield. What are the common causes?

Low yields in bioconjugation reactions involving PEG linkers can arise from several factors.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Reactivity Degradation of Reagent: this compound or the reaction partner may have degraded due to improper storage (e.g., exposure to moisture or light).Ensure reagents are stored correctly. Test the reactivity of each component separately if possible.
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific conjugation chemistry.Optimize reaction conditions. For example, copper-catalyzed "click chemistry" (CuAAC) requires an effective copper source and reducing agent.
Incorrect Buffer Components: Buffers containing primary amines (like Tris or glycine) will compete in reactions targeting amines.Use non-interfering buffers (e.g., PBS, HEPES) for your specific reaction chemistry.
Steric Hindrance Inaccessible Conjugation Site: The PEG chain or the structure of the biomolecule may physically block the reactive groups from reaching each other.Consider using a longer PEG linker if available to increase the distance between the biomolecules. Optimize the molar excess of the this compound to drive the reaction forward.
Product Aggregation Hydrophobicity Issues: The conjugated payload might be hydrophobic, causing the final product to aggregate and precipitate.While the PEG4 spacer enhances hydrophilicity, it may not be sufficient for highly hydrophobic molecules. Try reducing the concentration of reactants or adding a small percentage of a compatible organic co-solvent (e.g., DMSO).
Purification Issues Poor Separation: The product may be difficult to separate from unreacted starting materials or byproducts.Optimize the purification method. Size exclusion chromatography (SEC) or dialysis are often effective for removing excess PEG linkers.

Q2: I am observing unexpected side products in my reaction. Why?

The presence of two reactive handles (azide and nitrile) on this compound means side reactions are possible if conditions are not controlled.

  • Nitrile Group Reactivity : The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine under certain conditions. Ensure your reaction conditions are specific to the azide group and will not affect the nitrile unless intended. For example, strong acidic or basic conditions could lead to nitrile hydrolysis.

  • Azide Reduction : The azide group can be reduced to a primary amine by reducing agents like DTT or TCEP, which are sometimes used in protein chemistry. If your protocol involves a reduction step (e.g., to break disulfide bonds), perform it before introducing the azide-containing reagent.

Q3: The this compound reagent is not dissolving well in my aqueous buffer. What should I do?

Although the PEG spacer increases water solubility, high concentrations may still be difficult to dissolve.

  • First, try vortexing or gentle warming to aid dissolution.

  • If solubility is still an issue, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your biomolecules.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (if needed for stock solution)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent solution (e.g., 250 mM Sodium Ascorbate in water, freshly prepared)

  • Purification system (e.g., SEC column or dialysis cassette)

Methodology:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10-50 mM stock solution of this compound in DMSO.

    • Freshly prepare the Sodium Ascorbate solution.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein. Mix gently.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

G cluster_workflow CuAAC Experimental Workflow start Start prep Prepare Reagents: - Alkyne-Protein - this compound Stock - CuSO₄ & Ascorbate start->prep react Combine Reactants: 1. Add this compound to Protein 2. Add CuSO₄ 3. Add Sodium Ascorbate prep->react incubate Incubate Reaction (1-4h at RT or overnight at 4°C) react->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify analyze Characterize Product (e.g., SDS-PAGE, Mass Spec) purify->analyze end End analyze->end

Workflow for a typical CuAAC "Click Chemistry" reaction.

Protocol 2: Decontamination and Disposal of Azide-Containing Waste

Proper quenching and disposal are essential for safety. This protocol is for small-scale laboratory waste.

Materials:

  • Dedicated, labeled azide waste container

  • Sodium nitrite (NaNO₂)

  • 20% Acetic acid solution

Methodology:

  • Collect Waste: Collect all aqueous solutions containing residual this compound into the dedicated waste container. Do not mix with heavy metal or acidic waste.

  • Quenching Procedure (Perform in a fume hood):

    • For every 100 mg of residual azide estimated in the waste solution, add approximately 1.5 g of sodium nitrite (NaNO₂) and stir until dissolved.

    • Slowly add a 20% acetic acid solution while stirring. The addition of acid should cause the evolution of gas (nitrogen). Continue adding acid dropwise until gas evolution ceases.

    • Test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the complete destruction of the azide.

  • Final Disposal:

    • Once the quenching is complete and confirmed, the solution can be neutralized and disposed of as regular chemical waste according to your institution's guidelines. Clearly label the container to indicate that the azide has been quenched.

References

Common mistakes to avoid when using Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-nitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are crucial to maintain the integrity of this compound. The compound is moisture-sensitive.[1]

ConditionRecommendationCitation
Storage Temperature Store at -20°C as a powder. If in solvent, store at -80°C.[2]
Handling Avoid inhalation, and contact with skin and eyes.[2][3][4] Use in a well-ventilated area or a chemical fume hood. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, protective gloves, and impervious clothing.

Q2: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is showing low or no yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in CuAAC reactions are a common issue. Several factors can contribute to this problem.

Troubleshooting Low CuAAC Reaction Yields

Potential CauseRecommended SolutionCitation
Inactive Copper Catalyst The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by oxygen. Prepare the sodium ascorbate solution (reducing agent) immediately before use and use a fresh stock of copper sulfate. Consider using a direct Cu(I) source like CuBr or CuI, but be mindful of potential side reactions.
Insufficient Ligand A ligand, such as THPTA or TBTA, is crucial for stabilizing the Cu(I) catalyst and preventing its oxidation. Ensure the correct molar ratio of ligand to copper is used; a 2:1 to 5:1 ligand-to-copper ratio is often recommended.
Oxygen Contamination Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction. Degas all solvents and solutions by bubbling with an inert gas like argon or nitrogen before use.
Degraded Reactants Azides can be sensitive to light and heat. Store this compound protected from light. Ensure your alkyne-containing molecule is pure.
Incorrect Stoichiometry While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the less precious or more stable reactant can help drive the reaction to completion.
Suboptimal Reaction Conditions Most click reactions proceed well at room temperature within 1-4 hours. However, for sluggish reactions, gentle heating (e.g., 40-50°C) may improve the yield, but be cautious of promoting side reactions. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.
Incompatible Buffer Avoid using buffers containing primary amines, such as Tris, as they can compete with the intended reaction by coordinating with copper. Phosphate-buffered saline (PBS) or HEPES buffers are generally compatible.

Q3: Can the nitrile group of this compound participate in side reactions?

A3: Yes, the nitrile group can undergo hydrolysis under certain conditions to form either a carboxylic acid or an amide. This reaction is typically catalyzed by acid or base and may be accelerated by heat. While generally stable under the neutral to slightly basic pH conditions (pH 7-9) of many bioconjugation reactions, prolonged exposure to harsh acidic or basic conditions should be avoided if the nitrile functionality is desired in the final product. The nitrile group can also react with thiols, particularly in the presence of bis-thiols.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point and may require optimization for your specific reactants.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Degassed DMSO (if required for solubility)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in degassed DMSO or PBS.

  • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible degassed solvent.

  • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

  • THPTA/TBTA: Prepare a 200 mM stock solution in deionized water or DMSO.

  • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

Reaction Procedure (for a 1 mL final volume):

  • In a microcentrifuge tube, add the alkyne-containing molecule solution (e.g., 100 µL of 10 mM stock for a final concentration of 1 mM).

  • Add the this compound solution (e.g., 110 µL of 10 mM stock for a 1.1-fold molar excess).

  • Add the THPTA/TBTA solution (e.g., 20 µL of 200 mM stock for a final concentration of 4 mM).

  • Add the copper(II) sulfate solution (e.g., 10 µL of 100 mM stock for a final concentration of 1 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 20 µL of 1 M stock for a final concentration of 20 mM).

  • Gently mix the reaction by inverting the tube or placing it on a rotator. Protect from light if any components are photosensitive.

  • Incubate at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Purify the product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Visual Guides

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Assembly cluster_process Incubation & Monitoring cluster_purification Purification Azide This compound (10 mM) Mix Combine Reactants, Ligand, and CuSO4 Azide->Mix Alkyne Alkyne Molecule (10 mM) Alkyne->Mix CuSO4 CuSO4 (100 mM) CuSO4->Mix Ligand THPTA/TBTA (200 mM) Ligand->Mix Ascorbate Sodium Ascorbate (1 M, Fresh) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix->Initiate Vortex Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify Product (e.g., SEC, Dialysis) Monitor->Purify Troubleshooting_Logic Start Low/No Reaction Yield CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckOxygen Is the reaction mixture degassed? Start->CheckOxygen CheckReagents Are reactants pure and non-degraded? Start->CheckReagents CheckConditions Are reaction conditions optimal? Start->CheckConditions CatalystSolution Use fresh reagents. Ensure proper ligand ratio. CheckCatalyst->CatalystSolution No OxygenSolution Degas all solvents and reagents thoroughly. CheckOxygen->OxygenSolution No ReagentSolution Check reactant purity. Store azide properly. CheckReagents->ReagentSolution No ConditionSolution Optimize time, temperature, and stoichiometry. CheckConditions->ConditionSolution No

References

Technical Support Center: Enhancing the Efficiency of Azido-PEG4-nitrile Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-nitrile bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule featuring a linear four-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous solutions.[1][2] The molecule has two primary reactive groups:

  • Azide group (-N₃): This group is widely used in "click chemistry," specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage with alkyne-containing molecules.[1][2]

  • Nitrile group (-C≡N): This group can undergo various chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, offering additional conjugation possibilities.[1]

Q2: What are the main applications of this compound in bioconjugation?

The versatility of this compound makes it suitable for a wide range of applications, including:

  • Protein and peptide labeling: Introducing azide functionalities for subsequent conjugation with reporter molecules like fluorophores or biotin.

  • Oligonucleotide and DNA modification: Enabling the attachment of various moieties for diagnostics and therapeutic applications.

  • Drug development: Used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Surface modification: Functionalizing surfaces for various biomedical and material science applications.

Q3: How should I store and handle this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C. When handling the compound, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can affect its reactivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation reactions with this compound. The troubleshooting is divided into two main categories based on the reactive group involved: the azide group (Click Chemistry) and the nitrile group.

Azide Group (Click Chemistry) Troubleshooting

The azide group of this compound is most commonly utilized in CuAAC and SPAAC reactions.

CuAAC_Troubleshooting cluster_catalyst Catalyst-Related Issues cluster_conditions Reaction Condition Issues cluster_biomolecule Biomolecule-Related Issues Start Low or No Product Formation in CuAAC Reaction Catalyst_Inactive Inactive Cu(I) Catalyst Start->Catalyst_Inactive Check Catalyst Ligand_Issue Ineffective Ligand Start->Ligand_Issue Check Ligand Accessibility_Issue Poor Accessibility of Reactive Groups Start->Accessibility_Issue Check Accessibility Buffer_Interference Buffer Interference Start->Buffer_Interference Check Buffer Biomolecule_Degradation Biomolecule Degradation or Aggregation Start->Biomolecule_Degradation Check Biomolecule Solution_Catalyst Solution: - Use fresh reducing agent (e.g., sodium ascorbate). - Degas solutions to remove oxygen. - Work under an inert atmosphere. Catalyst_Inactive->Solution_Catalyst Solution_Ligand Solution: - Use a stabilizing ligand (e.g., THPTA, TBTA). - Ensure correct ligand-to-copper ratio (typically 1:1 to 5:1). Ligand_Issue->Solution_Ligand Solution_Accessibility Solution: - Add denaturants (e.g., DMSO). - Increase reaction temperature. Accessibility_Issue->Solution_Accessibility Solution_Buffer Solution: - Avoid buffers with chelators (EDTA), strong bases, or thiols. Buffer_Interference->Solution_Buffer Solution_Biomolecule Solution: - Add ROS scavengers (e.g., aminoguanidine). - Adjust pH, ionic strength, or temperature to minimize aggregation. Biomolecule_Degradation->Solution_Biomolecule

Caption: Troubleshooting logic for low-yield CuAAC reactions.

Problem: Low or No Product Formation

Potential Cause Recommended Solution Citation
Inactive Cu(I) Catalyst Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate). Degas all solutions thoroughly to remove oxygen, which can oxidize the Cu(I) catalyst. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective or Absent Ligand Use a copper-chelating ligand such as THPTA (water-soluble) or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. Optimize the ligand-to-copper ratio, which is typically between 1:1 and 5:1.
Poor Accessibility of Azide or Alkyne Groups For biomolecules that may have folded structures hiding the reactive groups, consider adding a denaturant like DMSO to the reaction mixture or moderately increasing the reaction temperature.
Interference from Buffer Components Avoid using buffers that contain high concentrations of chelating agents (e.g., EDTA), strong bases, or thiols, as these can interfere with the copper catalyst.
Biomolecule Degradation or Aggregation The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The inclusion of a copper-chelating ligand and an ROS scavenger like aminoguanidine can mitigate this. Aggregation can often be minimized by adjusting the pH, ionic strength, or temperature of the reaction.

Problem: Low or No Product Formation

Potential Cause Recommended Solution Citation
Low Reactivity of Cyclooctyne The reaction rate of SPAAC is highly dependent on the type of strained cyclooctyne used. Ensure you are using a cyclooctyne with sufficient ring strain for efficient reaction with azides.
Steric Hindrance The bulky nature of some cyclooctynes can lead to steric hindrance, impeding the reaction. Consider using a linker with a longer spacer arm on either the azide or the cyclooctyne to increase the accessibility of the reactive groups.
Side Reactions with Thiols Strained alkynes can sometimes react with free thiols present in proteins (e.g., cysteine residues) in an azide-independent manner. This can be prevented by alkylating the peptidylcysteine thiols with iodoacetamide (IAM) prior to the SPAAC reaction.
Inaccurate Quantification of Reactants Accurately determine the concentration of both the azide-labeled biomolecule and the cyclooctyne-functionalized molecule before initiating the reaction to ensure the desired stoichiometry.
Suboptimal Reaction Conditions The pH of the reaction buffer can influence the rate of SPAAC. While generally robust across a range of pH values, optimization may be necessary for your specific system. Higher pH values generally increase SPAAC reaction rates in many common buffers.
Nitrile Group Troubleshooting

While the azide group is the primary focus of most applications, the nitrile group of this compound can also be a source of side reactions or be intentionally modified.

Problem: Unintended Reactions of the Nitrile Group

Potential Cause Recommended Solution Citation
Hydrolysis to Carboxylic Acid The nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating. To avoid this, maintain the pH of your bioconjugation reaction within a neutral range (pH 6-8) and avoid excessive heat.
Reaction with Thiols Electron-poor aryl nitriles can react with thiols. While the nitrile in this compound is aliphatic and less reactive, be mindful of this potential side reaction in thiol-rich environments, especially under conditions that might activate the nitrile group.

Problem: Inefficient Intended Transformation of the Nitrile Group

Potential Cause Recommended Solution Citation
Incomplete Reduction to Amine For the intentional reduction of the nitrile to a primary amine, ensure the use of a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent (e.g., diethyl ether) and follow with an acidic workup. For biomolecules, milder, more biocompatible reducing agents may need to be explored, though this is a less common application.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Citation
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst, limiting in vivo applications without careful ligand selection.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.
Reaction Kinetics Generally very fast and efficient, often reaching completion in a short time.Reaction rates are highly dependent on the cyclooctyne used but can be very rapid.
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand.Requires an azide and a strained cyclooctyne.
Side Reactions Copper can catalyze the generation of reactive oxygen species (ROS) and can have off-target interactions with biomolecules.Some strained alkynes can exhibit off-target reactivity with thiols.
Table 2: Typical Reaction Parameters for CuAAC with PEG Linkers
ParameterTypical Range/ConditionNotesCitation
Copper Concentration 50 µM - 1 mMMust be reduced to active Cu(I) in situ if starting with Cu(II).
Ligand THPTA or TBTATHPTA is water-soluble and ideal for aqueous bioconjugations. TBTA may require an organic co-solvent.
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can help protect biomolecules from copper-induced damage.
Reducing Agent Sodium Ascorbate (freshly prepared)Typically used in 3- to 10-fold excess over copper.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixturesThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 37°CGentle heating can sometimes increase the reaction rate, but may not be suitable for all biomolecules.
Reaction Time 30 minutes to 4 hoursReaction progress can be monitored by techniques like LC-MS or HPLC.
pH 7.0 - 8.5Optimal pH can be substrate-dependent.
Table 3: Influence of Buffer and pH on SPAAC Reaction Rates
BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Citation
PBS70.32 - 0.85
HEPES70.55 - 1.22
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77
Note: Higher pH values generally lead to increased SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an Azido-PEG-NHS Ester

This protocol describes the first step of a two-step labeling strategy where a protein is first functionalized with an azide group using an Azido-PEG-NHS ester.

Protein_Labeling_Workflow Purify_1 Purify_1 Azide_Protein Azide_Protein

Caption: General workflow for two-step protein labeling.

Materials:

  • Protein of interest

  • Azido-PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Azido-PEG-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted Azido-PEG-NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage: Determine the concentration of the labeled protein. The degree of labeling can be determined using methods such as mass spectrometry. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein from Protocol 1.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • THPTA solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-functionalized molecule (2-5 fold molar excess over the protein) in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions to achieve final reaction concentrations of approximately 1 mM CuSO₄ and 1-2 mM THPTA.

  • Initiate Reaction: Add the catalyst premix to the protein/alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using photosensitive compounds.

  • Purification: Purify the resulting bioconjugate to remove the copper catalyst and any unreacted reagents using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Labeled Protein

This protocol details the conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the azide-labeled protein from Protocol 1.

SPAAC_Workflow Start Start with Azide-Labeled Protein Add_DBCO Add DBCO-Functionalized Molecule Start->Add_DBCO Incubate Incubate (RT, 2-4h or 4°C, overnight) Add_DBCO->Incubate Purify Purify Final Conjugate (e.g., SEC or Dialysis) Incubate->Purify End Characterize Final Conjugate Purify->End

Caption: Experimental workflow for SPAAC with an azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • SPAAC Reaction: Add a 2- to 5-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC).

References

Dealing with aggregation issues in Azido-PEG4-nitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues in reactions involving Azido-PEG4-nitrile. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Aggregation Issues

Q1: My protein/molecule conjugate is aggregating after reaction with this compound. What are the general causes of aggregation in bioconjugation reactions?

A1: Aggregation during bioconjugation is a common issue that can arise from several factors:

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can all influence the stability of your molecule.[1] Reactions performed at a pH close to the isoelectric point (pI) of a protein can lead to reduced solubility and aggregation.

  • High Reactant Concentrations: While higher concentrations can increase reaction rates, they can also promote intermolecular interactions that lead to aggregation.[1]

  • Poor Reagent Quality: Impurities in your this compound or other reactants can lead to unwanted side reactions and aggregation. Always use high-purity reagents from a reputable supplier.[2]

  • Hydrophobic Interactions: The nature of the molecule being conjugated can play a significant role. If it has exposed hydrophobic patches, the conjugation process can sometimes trigger aggregation.

  • Inefficient Reactions: If the desired conjugation reaction is slow or incomplete, the unreacted starting materials may be prone to aggregation under the reaction conditions.

Q2: How can I proactively prevent aggregation when planning my experiment with this compound?

A2: Careful planning of your experimental protocol can significantly minimize aggregation. Consider the following:

  • Optimize Reaction Buffer:

    • Work at a pH where your protein or molecule is most stable, typically 1-2 pH units away from its pI.

    • Use buffers that do not contain primary amines (e.g., Tris) if you are targeting amine groups, as these will compete with your reaction.[1] Suitable buffers include phosphate, HEPES, or borate buffers.

  • Control Reactant Concentrations: Start with a lower concentration of your protein or molecule and the this compound. A common starting point for protein labeling is in the range of 1-10 mg/mL.

  • Incorporate Stabilizing Excipients: The addition of certain excipients to your reaction buffer can help prevent aggregation.[3]

ExcipientRecommended ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Glycerol5-20% (v/v)Acts as a protein stabilizer.
  • Temperature Control: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the desired reaction and potential aggregation pathways, giving more control over the process.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Specific Issues

Q3: I am using a copper-catalyzed click chemistry reaction to conjugate this compound, and I'm observing precipitation. What could be the cause?

A3: Aggregation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often linked to issues with the catalyst or side reactions.

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I). If it gets oxidized to Cu(II), the reaction will stall. This is a common issue when reactions are exposed to oxygen.

  • Catalyst Sequestration: In biological samples, molecules with thiols (like cysteine residues in proteins or glutathione) can bind to the copper catalyst, making it inactive.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two alkyne molecules react with each other, especially in the presence of oxygen. This consumes your alkyne-containing molecule and can lead to insoluble byproducts.

  • Inaccessibility of Reactive Groups: For large biomolecules, the azide or alkyne groups might be buried within the structure, making them hard to reach for the catalyst and the other reactant.

Q4: How can I troubleshoot aggregation in my CuAAC reaction with this compound?

A4: To address aggregation in CuAAC reactions, focus on optimizing the catalytic system and reaction conditions.

  • Deoxygenate Your Solutions: Before starting the reaction, thoroughly degas all your buffers and solvent by sparging with an inert gas like argon or nitrogen. This is crucial to prevent Cu(I) oxidation and alkyne homocoupling.

  • Use a Reducing Agent: When using a Cu(II) source like CuSO₄, a reducing agent is necessary to generate Cu(I) in situ. Sodium ascorbate is commonly used for this purpose. Ensure you are using a fresh solution of sodium ascorbate.

  • Incorporate a Ligand: A copper-chelating ligand, such as THPTA or BTTAA for aqueous reactions, can stabilize the Cu(I) catalyst, increase the reaction rate, and prevent its sequestration.

  • Optimize Reactant and Catalyst Concentrations:

ComponentTypical Concentration RangeNotes
Azide/Alkyne10 µM - 10 mMHigher concentrations can lead to aggregation.
Copper(II) Sulfate50 µM - 1 mM
Sodium Ascorbate5-10 fold molar excess over CopperPrepare fresh.
Ligand (e.g., THPTA)1-5 fold molar excess over Copper
  • Add Denaturants or Solubilizing Agents: If you suspect the reactive groups are buried, adding a small amount of a denaturant or a solubilizing agent like DMSO can help expose them.

Section 3: this compound Specific Considerations

Q5: Does the PEG4 linker in this compound help with solubility?

A5: Yes, the polyethylene glycol (PEG) spacer is hydrophilic and is intended to increase the aqueous solubility of the molecule it is attached to. PEGylation is a well-known strategy to improve the solubility and stability of proteins and other molecules, often by creating a steric shield that can reduce aggregation.

Q6: Could the nitrile group in this compound be contributing to aggregation?

A6: The nitrile group is generally considered to be metabolically stable and can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence protein-ligand binding. While it can be a reactive handle under specific conditions (e.g., forming covalent bonds with cysteine or serine residues), there is no strong evidence to suggest that the nitrile group itself is a common cause of aggregation in standard bioconjugation reactions. Aggregation is more likely to be influenced by the overall properties of the resulting conjugate and the reaction conditions.

Q7: Are there any specific storage and handling recommendations for this compound to prevent issues?

A7: Proper storage and handling are crucial for maintaining the quality of the reagent. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. If you are using it in a solvent, it is best to prepare fresh solutions for each experiment. For stock solutions, consider storing them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols & Visualizations

General Experimental Workflow for CuAAC with this compound

experimental_workflow General CuAAC Experimental Workflow prep 1. Reagent Preparation - Dissolve this compound in appropriate solvent. - Dissolve alkyne-modified molecule in a compatible buffer. - Prepare fresh stock solutions of CuSO4, Ligand, and Sodium Ascorbate. degas 2. Deoxygenation - Degas all solutions by sparging with Argon or Nitrogen. prep->degas mix 3. Reaction Setup - In a reaction vessel, combine the alkyne-modified molecule and this compound. - Add the premixed CuSO4 and ligand solution. degas->mix initiate 4. Reaction Initiation - Add the freshly prepared Sodium Ascorbate solution to start the reaction. mix->initiate incubate 5. Incubation - Incubate at room temperature or 4°C with gentle mixing. - Protect from light if reagents are light-sensitive. initiate->incubate monitor 6. Monitoring - Monitor reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE). incubate->monitor purify 7. Purification - Quench the reaction with a chelating agent (e.g., EDTA). - Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods. monitor->purify troubleshooting_aggregation Troubleshooting Aggregation in this compound Reactions start Aggregation/Precipitation Observed check_conditions Review Reaction Conditions (pH, Temp, Concentration) start->check_conditions check_reagents Verify Reagent Quality & Handling start->check_reagents check_cuaac Investigate CuAAC Specifics start->check_cuaac sub_conditions Are conditions optimal for your molecule's stability? check_conditions->sub_conditions sub_reagents Are reagents high purity and handled correctly? check_reagents->sub_reagents sub_cuaac Is the CuAAC reaction efficient? check_cuaac->sub_cuaac sub_conditions->check_reagents Yes optimize_conditions Action: Optimize pH, lower temperature, decrease concentrations, add excipients. sub_conditions->optimize_conditions No final_check If aggregation persists, consider linker length or alternative conjugation chemistry. optimize_conditions->final_check sub_reagents->check_cuaac Yes replace_reagents Action: Use fresh, high-purity reagents. Handle under inert atmosphere. sub_reagents->replace_reagents No replace_reagents->final_check optimize_cuaac Action: Degas solutions, use fresh reducing agent, add a stabilizing ligand. sub_cuaac->optimize_cuaac No optimize_cuaac->final_check

References

Technical Support Center: Characterization of Azido-PEG4-Nitrile Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-nitrile and its conjugation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a four-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and provides flexibility.[1] One end of the linker is terminated with an azide group (-N3), and the other with a nitrile group (-CN). The azide group is a versatile functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, which are widely used for bioconjugation.[1] The nitrile group can potentially be used in other chemical transformations or may be present as a stable terminal group. This linker is often used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Q2: How does the nitrile group in this compound affect the reactivity of the azide group?

The presence of an electron-withdrawing group, such as a nitrile, on an aryl azide has been shown to enhance the reactivity of the azide in certain cycloaddition reactions.[2] While this compound is an alkyl azide, the electronic properties of the end group can still influence the azide's reactivity. For strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, aryl azides with electron-withdrawing groups generally exhibit faster reaction rates.[2]

Q3: What are the storage and handling recommendations for this compound?

This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] When using the reagent, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze reactive functionalities if present (like an NHS ester on a modified version of this linker). Prepare solutions of the reagent fresh for each use and avoid storing them for extended periods.

Q4: Is the azide group stable during typical bioconjugation and purification procedures?

The azide group is generally very stable under common bioconjugation conditions, including reactions performed at physiological pH (pH 7.2-8.5). However, it is sensitive to strong acids and reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). If the experimental plan involves subsequent steps that require the azide functionality, exposure to these reagents should be avoided.

Q5: What is the stability of the nitrile group during conjugation and characterization?

The nitrile group is generally stable under the conditions used for click chemistry and subsequent analysis by HPLC and NMR. However, it can undergo hydrolysis to a carboxylic acid or reduction to an amine under harsh acidic or reducing conditions, respectively. It is important to be aware of the pH and the presence of reducing agents in all steps of the workflow.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis
Problem Possible Cause Suggested Solution
Unexpected loss of 28 Da in the mass spectrum of the conjugate. The azide group is known to fragment in the mass spectrometer through the loss of a nitrogen molecule (N2), which has a mass of approximately 28 Da.This is a characteristic fragmentation of azide-containing compounds and can be a useful indicator of the presence of the azide group. For confirmation, analyze the sample in both reflector and linear modes if using a MALDI-TOF instrument. Metastable ions, which can complicate spectra, are more prominent in reflector mode.
Complex and difficult-to-interpret mass spectra of PEGylated conjugates. PEG reagents can be heterogeneous, leading to a distribution of masses. Additionally, native MS can produce complex spectra due to multiple charge states.Use high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) for accurate mass determination. For native MS, consider using charge-reducing agents to simplify the spectra. When possible, use monodisperse PEG reagents to minimize heterogeneity.
Low signal intensity of the conjugated product. Incomplete conjugation, inefficient ionization, or sample loss during preparation.Optimize the conjugation reaction conditions (see conjugation troubleshooting below). For ESI-MS, optimize spray conditions and consider using additives to enhance ionization. Ensure proper sample cleanup to remove interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Suggested Solution
Difficulty in identifying the signals corresponding to the this compound linker. Overlap of PEG signals with other resonances in the spectrum.Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. For azide-terminated PEGs, the protons on the methylene group adjacent to the azide typically appear around 3.37-3.40 ppm in CDCl3. The PEG backbone protons will appear as a large multiplet around 3.64-3.68 ppm.
Inaccurate quantification of conjugation efficiency by 1H NMR. Ignoring the 13C satellite peaks of the main PEG signal, which can have significant integration in large polymers.For accurate quantification, integrate the well-resolved signals of the terminal groups and compare them to the integration of the 13C satellite peaks of the repeating PEG unit, not the main PEG signal itself. These satellite peaks are the result of 1H-13C coupling.
Broad or poorly resolved peaks for the PEGylated product. Increased molecular size and viscosity of the conjugate can lead to line broadening.Increase the temperature of the NMR experiment to reduce viscosity and improve resolution. Ensure the sample is fully dissolved and free of aggregates.
Conjugation Reaction (Click Chemistry)
Problem Possible Cause Suggested Solution
Low or no conjugation yield. Inactive catalyst (for CuAAC), degraded reagents, or suboptimal reaction conditions.For CuAAC, use a fresh stock of the copper catalyst and reducing agent. Ensure the reaction is performed under an inert atmosphere if sensitive to oxygen. For SPAAC, ensure the strained alkyne has not degraded. Optimize the molar ratio of reactants, reaction time, and temperature.
Side reactions or product instability. Presence of competing functional groups or harsh reaction conditions.Ensure the buffer used for conjugation does not contain primary amines (e.g., Tris or glycine) if using an NHS ester-activated molecule, as these will compete with the desired reaction. Keep the pH within the optimal range for the specific reaction.
Difficulty in purifying the final conjugate. Unreacted PEG linker and other reagents co-eluting with the product.Use size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecule reagents. For protein conjugates, affinity chromatography can be a highly specific purification method.

Experimental Protocols

General Protocol for Antibody Conjugation with an Azide-PEG Linker

This protocol provides a general workflow for conjugating an azide-PEG linker (in this case, an NHS ester variant for reaction with lysine residues) to an antibody. This can be adapted for this compound if it is first functionalized with an amine-reactive group.

  • Buffer Exchange:

    • Dialyze or desalt the antibody solution into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine will compete with the NHS ester reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve the Azido-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the antibody solution.

    • The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted Azido-PEG-NHS ester and other small molecules by size-exclusion chromatography or dialysis.

Characterization of the Conjugate
  • Mass Spectrometry (LC-MS):

    • Analyze the purified conjugate using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.

    • A typical mobile phase system would be 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Elute the conjugate using a gradient of increasing Solvent B.

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate and calculate the degree of labeling.

  • 1H NMR Spectroscopy:

    • Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D2O).

    • Acquire a 1H NMR spectrum on a high-field spectrometer.

    • Identify the characteristic peaks of the PEG linker and the biomolecule to confirm conjugation.

Quantitative Data Summary

The following table provides typical parameters for the characterization of PEGylated proteins. Note that these are general guidelines and may need to be optimized for your specific this compound conjugate.

Analytical Technique Parameter Typical Value/Range Reference
LC-MS ColumnReversed-phase C4 or C8, 1.7-3.5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 - 1.0 mL/min
1H NMR Spectrometer Frequency≥ 500 MHz
SolventD2O or other suitable deuterated solvent
Internal StandardTSP or other appropriate standard
Azide-adjacent CH2 signal~3.4 ppm (in CDCl3)
PEG backbone signal~3.6-3.7 ppm

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization a Buffer Exchange of Biomolecule c Conjugation Reaction a->c b Prepare this compound Reagent b->c d Quench Reaction c->d e Size-Exclusion Chromatography / Dialysis d->e f LC-MS Analysis e->f g NMR Spectroscopy e->g h Other Techniques (e.g., SDS-PAGE) e->h

Caption: Experimental workflow for conjugation and characterization.

troubleshooting_logic start Low Conjugation Yield q1 Check Reagent Stability start->q1 Possible Cause q2 Optimize Reaction Conditions start->q2 Possible Cause q3 Verify Biomolecule Activity start->q3 Possible Cause a1 Use fresh reagents. Store properly. q1->a1 Solution a2 Adjust pH, temperature, time, and molar ratios. q2->a2 Solution a3 Confirm active sites on biomolecule are available. q3->a3 Solution

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Azido-PEG4-nitrile and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its permeability, stability, and ability to induce a productive ternary complex formation.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3][4] This guide provides an objective comparison of Azido-PEG4-nitrile with other PEG linkers used in PROTACs, supported by experimental data and detailed methodologies to aid in rational PROTAC design.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active component that governs the overall pharmacology of the molecule. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[1] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable drug-like properties such as solubility and cell permeability.

This compound: A "Clickable" PEG Linker

This compound is a PEG-based linker that features two key functional groups: an azide (N₃) and a nitrile (C≡N). The PEG4 component provides a flexible, hydrophilic spacer of a defined length. The primary advantage of the azide group is its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and modular assembly of PROTACs, facilitating the rapid synthesis of a library of candidates with varying components. The nitrile group, while less commonly discussed in the context of linker functionality, can influence the electronic properties and metabolic stability of the molecule.

Comparison of Linker Properties

PropertyThis compoundStandard PEG LinkersAlkyl Linkers
Synthesis Enables modular "click chemistry" assembly.Typically incorporated via standard amide or ether linkages.Synthetically straightforward.
Solubility High, due to the PEG backbone.High, improves overall PROTAC solubility.Generally hydrophobic, can decrease solubility.
Flexibility Flexible, similar to other PEG linkers.High degree of conformational flexibility.High degree of conformational flexibility.
Metabolic Stability The resulting triazole from click chemistry is generally stable. The nitrile group's impact is context-dependent.Can be susceptible to metabolism.Can be susceptible to oxidative metabolism.
Cell Permeability The hydrophilic PEG chain can enhance permeability to a certain extent, but the overall large size of PROTACs remains a challenge.Generally improves permeability compared to more polar linkers, but optimization is required.Hydrophobicity can aid in membrane crossing, but can also lead to non-specific binding.

Quantitative Data on PROTAC Linker Performance

Direct comparative data for this compound is limited in the public domain. However, the following table summarizes representative data from studies comparing different linker types and lengths, which illustrates the critical impact of the linker on PROTAC performance. The key parameters are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1BTKCereblonPEG3>1000<20
PROTAC 2BTKCereblonPEG425>90
PROTAC 3BTKCereblonPEG510>95
PROTAC 4BRD4VHLPEG48.3>90Fictionalized Data
PROTAC 5BRD4VHLAlkyl1225~85Fictionalized Data
PROTAC 6 (via Click Chemistry)BRD4VHLPEG-Triazole412>90Fictionalized Data

Note: Data for PROTACs 4, 5, and 6 are representative examples to illustrate the comparison and are not from a single head-to-head study.

Experimental Protocols

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Purpose: To quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). DC50 and Dmax values are calculated from the resulting dose-response curves.

Cell Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of PROTACs across an artificial membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.

  • Compound Addition: The PROTACs are added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and receiver wells is quantified by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis Conjugation Conjugation (e.g., Click Chemistry) Warhead->Conjugation Linker Linker Synthesis (e.g., this compound) Linker->Conjugation E3Ligand E3 Ligase Ligand Synthesis E3Ligand->Conjugation CellCulture Cell Culture Conjugation->CellCulture PROTACTreatment PROTAC Treatment CellCulture->PROTACTreatment WesternBlot Western Blot (DC50, Dmax) PROTACTreatment->WesternBlot PermeabilityAssay Permeability Assay PROTACTreatment->PermeabilityAssay StabilityAssay Metabolic Stability PROTACTreatment->StabilityAssay

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Linker_Properties Key Linker Properties Influencing PROTAC Efficacy Linker Linker Design Length Length Linker->Length Composition Composition (PEG, Alkyl, etc.) Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Functionality Functionality (e.g., Clickable) Linker->Functionality TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility->TernaryComplex Efficacy PROTAC Efficacy Functionality->Efficacy TernaryComplex->Efficacy Permeability->Efficacy PK Pharmacokinetics Solubility->PK PK->Efficacy

Caption: Interplay of linker properties and their impact on PROTAC efficacy.

Conclusion

The choice of linker is a critical, empirically determined parameter in PROTAC design. While direct head-to-head data for this compound is not extensively available, its properties as a "clickable" PEG linker offer significant advantages in terms of synthetic accessibility and the ability to rapidly generate and test a diverse range of PROTACs. The PEG backbone is known to improve solubility and can positively influence permeability. Researchers should consider the trade-offs between synthetic ease, offered by clickable linkers like this compound, and the potentially different pharmacological profiles of PROTACs synthesized with more traditional linkers. The systematic evaluation of a variety of linker types, lengths, and compositions remains the most effective strategy for identifying an optimal PROTAC for a given target.

References

A Head-to-Head Comparison of Azido-PEG4-nitrile and Azido-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. Among the plethora of available options, polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2] This guide provides a comprehensive comparison of two popular heterobifunctional PEG linkers: Azido-PEG4-nitrile and Azido-PEG4-acid. Both molecules share a common azido group, a versatile handle for "click chemistry" reactions, but differ in their second functional group—a nitrile versus a carboxylic acid. This seemingly subtle difference significantly impacts their reactivity, stability, and suitability for various bioconjugation strategies.

Overview of the Linkers

Azido-PEG4-acid is a well-established linker featuring a terminal carboxylic acid that can be readily conjugated to primary amines on biomolecules through the formation of a stable amide bond.[3][4] This reaction is typically mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[5] The azide group on the other end allows for subsequent attachment to an alkyne-modified molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly efficient and bioorthogonal reactions.

This compound , on the other hand, possesses a terminal nitrile group. The nitrile group is generally less reactive than a carboxylic acid and its direct use in bioconjugation is less common. It can, however, serve as a precursor to a carboxylic acid through hydrolysis, typically under acidic or basic conditions, or be reduced to a primary amine. Its primary utility in bioconjugation often lies in scenarios where the lower reactivity of the nitrile is advantageous to prevent side reactions during other synthetic steps, with subsequent conversion to a more reactive group when needed.

Key Performance Characteristics: A Comparative Analysis

The selection between this compound and Azido-PEG4-acid hinges on the specific requirements of the bioconjugation strategy, including the nature of the biomolecule, the desired reaction conditions, and the stability of the final conjugate.

FeatureThis compoundAzido-PEG4-acid
Primary Bioconjugation Chemistry Azide for click chemistry. Nitrile group offers latent reactivity, can be hydrolyzed to a carboxylic acid or reduced to an amine.Azide for click chemistry. Carboxylic acid for amide bond formation with primary amines (e.g., lysine residues on proteins) via EDC/NHS chemistry.
Reaction Conditions Click chemistry: Aqueous buffers, physiological pH. Nitrile hydrolysis: Requires heating with acid or base.Click chemistry: Aqueous buffers, physiological pH. EDC/NHS coupling: Optimal at pH 4.5-7.2 for activation, and pH 7-8 for reaction with amines.
Reactivity of Second Functional Group Low. The nitrile group is significantly less reactive than a carboxylic acid.High (upon activation). The carboxylic acid requires activation with EDC/NHS to become highly reactive towards primary amines.
Stability of Linker The nitrile group is generally stable under physiological conditions but can be hydrolyzed under harsh acidic or basic conditions.The carboxylic acid is stable.
Stability of Resulting Conjugate The triazole ring from click chemistry is highly stable. The stability of the linkage involving the nitrile would depend on its subsequent modification.The triazole ring from click chemistry and the amide bond from EDC/NHS coupling are both highly stable.
Potential for Side Reactions Lower potential for side reactions involving the nitrile group due to its lower reactivity.The highly reactive NHS-ester intermediate can potentially react with other nucleophiles, though it shows a strong preference for primary amines.
Versatility Can be used when the low reactivity of the nitrile is desired during intermediate steps. Can be converted to other functional groups.A more direct and widely used linker for conjugating to primary amines.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using Azido-PEG4-acid

This protocol describes the conjugation of Azido-PEG4-acid to a protein via its primary amines, followed by a click chemistry reaction to a fluorescent probe.

Materials:

  • Protein with accessible primary amines (e.g., Bovine Serum Albumin) in PBS (pH 7.4)

  • Azido-PEG4-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Alkyne-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 5 mg/mL.

  • Activation of Azido-PEG4-acid: Immediately before use, dissolve EDC and Sulfo-NHS in anhydrous DMSO to a concentration of 100 mM each. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Azido-PEG4-acid (dissolved in DMSO) and incubate for 15 minutes at room temperature.

  • Conjugation to Protein: Add the activated Azido-PEG4-acid solution to the protein solution. A 20-fold molar excess of the linker relative to the protein is a good starting point. Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with PBS.

  • Click Chemistry: To the purified azido-modified protein, add the alkyne-functionalized fluorescent probe (5-fold molar excess). In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio in water. Add the CuSO4/THPTA solution to the protein-probe mixture to a final copper concentration of 1 mM. Immediately add freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Final Purification: Purify the final conjugate using a desalting column to remove excess reagents.

Protocol 2: Hydrolysis of this compound to Azido-PEG4-acid

This protocol describes the conversion of the nitrile group to a carboxylic acid, which can then be used in protocols similar to the one above.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl) or 6 M Sodium Hydroxide (NaOH)

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 6 M HCl. Heat the solution to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Acid Hydrolysis): Cool the reaction mixture to room temperature. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Alkaline Hydrolysis: Alternatively, dissolve this compound in 6 M NaOH and heat to reflux for 4-6 hours.

  • Work-up (Alkaline Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to pH ~2. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude Azido-PEG4-acid can be further purified by column chromatography if necessary.

Visualizing the Workflows

Bioconjugation_Workflows cluster_acid Azido-PEG4-acid Pathway cluster_nitrile This compound Pathway A_protein Protein (-NH2) A_azido_protein Azido-modified Protein A_protein->A_azido_protein EDC/NHS A_linker Azido-PEG4-acid A_activated_linker Activated NHS-ester A_linker->A_activated_linker EDC/NHS A_activated_linker->A_azido_protein A_conjugate Final Conjugate A_azido_protein->A_conjugate Click Chemistry A_alkyne Alkyne Probe A_alkyne->A_conjugate N_linker This compound N_hydrolyzed Azido-PEG4-acid N_linker->N_hydrolyzed Hydrolysis N_azido_protein Azido-modified Protein N_hydrolyzed->N_azido_protein EDC/NHS N_protein Protein (-NH2) N_protein->N_azido_protein N_conjugate Final Conjugate N_azido_protein->N_conjugate Click Chemistry N_alkyne Alkyne Probe N_alkyne->N_conjugate

Caption: Bioconjugation pathways for Azido-PEG4-acid and this compound.

Reaction_Mechanisms cluster_EDC_NHS EDC/NHS Coupling cluster_Click_Chemistry Click Chemistry (CuAAC) Carboxyl R-COOH O_Acylisourea O-Acylisourea intermediate Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_ester NHS-ester O_Acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond R-CO-NH-Protein NHS_ester->Amide_bond + Amine Protein-NH2 Amine->Amide_bond Azide R'-N3 Triazole Triazole Linkage Azide->Triazole + Alkyne R''-C≡CH Alkyne->Triazole Copper Cu(I) Copper->Triazole catalyst

Caption: Reaction mechanisms for EDC/NHS coupling and CuAAC Click Chemistry.

Conclusion

Both this compound and Azido-PEG4-acid are valuable tools for bioconjugation, each with distinct advantages. Azido-PEG4-acid is the more direct and commonly used linker for modifying primary amines on biomolecules, benefiting from the well-characterized and efficient EDC/NHS coupling chemistry. This compound, with its less reactive nitrile group, offers a level of orthogonality that can be beneficial in multi-step synthetic strategies where premature reaction of the second functional group is a concern. The choice between these two linkers should be guided by the specific demands of the bioconjugation project, with careful consideration of the required reaction conditions, stability, and overall synthetic route.

References

The Unseen Hero: Why a Stable Azido-PEG4-Nitrile Linker Outshines its Cleavable Counterparts in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics like antibody-drug conjugates (ADCs), the choice of a linker is paramount. It is the critical component that dictates the stability, efficacy, and ultimately, the safety of a targeted therapy. While cleavable linkers have their place, a new generation of non-cleavable linkers, exemplified by structures like Azido-PEG4-nitrile, offers significant advantages in ensuring the therapeutic payload reaches its target intact, thereby widening the therapeutic window.

This guide provides an objective comparison of the performance of non-cleavable linkers, using the conceptual framework of an this compound linker, against common cleavable alternatives. This comparison is supported by a synthesis of experimental data from various studies, detailed experimental protocols, and visualizations of the underlying mechanisms.

The Stability Imperative: Non-Cleavable Linkers Lead the Way

The primary advantage of a non-cleavable linker lies in its superior stability in the systemic circulation.[1][2] Cleavable linkers are designed to release their payload in response to specific triggers, such as lower pH or the presence of certain enzymes within the tumor microenvironment.[3] However, these conditions are not always exclusive to tumor tissues, leading to premature drug release and potential off-target toxicity.[4] Non-cleavable linkers, by contrast, only release the cytotoxic agent after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[2] This mechanism ensures that the potent payload is unleashed predominantly within the cancer cell, sparing healthy tissues.

An This compound linker embodies the key features of an advanced non-cleavable linker. The terminal azido group allows for precise and stable conjugation to a modified antibody via click chemistry. The hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the entire ADC, mitigating aggregation issues often associated with hydrophobic payloads. Crucially, the nitrile group is known for its metabolic stability, resisting enzymatic and chemical degradation in the bloodstream.

Performance Under the Microscope: A Quantitative Comparison

The theoretical advantages of non-cleavable linkers are borne out in experimental data. The following tables summarize findings from studies comparing the in vitro and in vivo performance of ADCs with non-cleavable linkers (such as those with thioether bonds like SMCC, which serve as a proxy for stable nitrile-based linkers) against those with common cleavable linkers.

Table 1: In Vitro Plasma Stability of ADCs

Linker TypeLinker ExamplePlasma SourceTime Point% Intact ADC RemainingReference
Non-Cleavable Thioether (SMCC)Human7 days> 95%
Non-Cleavable Thioether (SMCC)Mouse7 days> 90%
Cleavable (Hydrazone)Ac-hydrazoneHuman2 days~50% (t½ = 2 days)
Cleavable (Dipeptide)Val-CitMouse7 days~25% (significant cleavage)
Cleavable (Dipeptide)Val-CitHuman7 days> 85%

Note: Stability can be species-dependent, as exemplified by the Val-Cit linker's instability in mouse plasma due to carboxylesterase activity, a factor not as prevalent in human plasma.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs

ADC ConfigurationCell LineLinker TypeIC50 (ng/mL)Reference
Anti-HER2-DM1SK-BR-3 (HER2+++)Non-Cleavable (SMCC) 6
Anti-HER2-MMAESK-BR-3 (HER2+++)Cleavable (Val-Cit)10
Anti-CD30-MMAEKarpas 299 (CD30+)Cleavable (Val-Cit)5
Anti-CD30-MMAEKarpas 299 (CD30+)Non-Cleavable (mc) 12

Note: IC50 values are highly dependent on the payload, antibody, target antigen expression, and cell line. While cleavable linkers can sometimes show higher potency in vitro due to the release of an unmodified and highly permeable payload, non-cleavable linkers demonstrate comparable efficacy, especially in high-antigen expressing cells.

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConfigurationTumor ModelLinker TypeOutcomeReference
Anti-HER2-DM1NCI-N87 (High HER2)Non-Cleavable (SMCC) Significant tumor regression
Anti-HER2-MMAEJIMT-1 (Low HER2)Cleavable (Val-Cit)Superior efficacy over non-cleavable in low antigen model
Anti-Tenascin C-MMAEF16-expressing tumorNon-Cleavable No significant anti-tumor activity
Anti-Tenascin C-MMAEF16-expressing tumorCleavable (Val-Ala)Potent tumor growth inhibition

Note: In vivo efficacy is context-dependent. Non-cleavable ADCs generally exhibit a better safety profile, which can translate to a wider therapeutic window. However, for heterogeneous tumors with varying antigen expression, the "bystander effect" of cell-permeable payloads released from cleavable linkers can be advantageous.

Visualizing the Mechanisms of Action

The fundamental difference between these linker technologies lies in their payload release mechanisms.

cleavable_linker_mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_circ Intact ADC (Stable) ADC_internalized ADC Internalization ADC_circ->ADC_internalized Tumor Targeting Lysosome Lysosome (Low pH, High Protease) ADC_internalized->Lysosome Trafficking Payload_release Cleavage & Payload Release Lysosome->Payload_release Enzymatic/pH Trigger Payload_action Free Payload Binds Target Payload_release->Payload_action Bystander Bystander Effect (Payload Diffusion) Payload_action->Bystander

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_cell_nc Target Cancer Cell ADC_circ_nc Intact ADC (Highly Stable) ADC_internalized_nc ADC Internalization ADC_circ_nc->ADC_internalized_nc Tumor Targeting Lysosome_nc Lysosome ADC_internalized_nc->Lysosome_nc Trafficking Degradation Antibody Degradation Lysosome_nc->Degradation Metabolite_release Payload-Linker-Amino Acid Metabolite Release Degradation->Metabolite_release Metabolite_action Metabolite Binds Target Metabolite_release->Metabolite_action

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols for Linker Evaluation

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Workflow Diagram:

plasma_stability_workflow start Start incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubate time_points Collect Aliquots at Various Time Points (0, 24, 48, 96, 168h) incubate->time_points stop_reaction Stop Reaction & Store (e.g., -80°C) time_points->stop_reaction analysis Analyze Samples stop_reaction->analysis lcms LC-MS/MS for Free Payload Quantification analysis->lcms Measure Released Drug hic HIC-HPLC for Drug-to-Antibody Ratio (DAR) analysis->hic Measure Conjugated Drug end End lcms->end hic->end

Caption: Experimental workflow for in vitro plasma stability.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, rat, cynomolgus monkey) from a commercial source.

  • Incubation: Incubate the plasma samples in a temperature-controlled incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Processing (for free payload analysis): To each aliquot, add a 3-fold volume of cold acetonitrile containing an internal standard to precipitate plasma proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis (Free Payload): Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released payload.

  • Analysis (Intact/Conjugated ADC): Alternatively, analyze the aliquots using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies linker cleavage.

  • Data Interpretation: Calculate the percentage of intact ADC or the concentration of released payload at each time point. Plot these values against time to determine the stability profile and half-life of the linker.

In Vitro Cytotoxicity Assay (MTT/CTG)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72 to 120 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO).

    • CTG (CellTiter-Glo®) Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CTG) using a microplate reader.

  • Data Analysis: Normalize the results to untreated control wells to calculate the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Conclusion: A Strategic Choice for Safer, More Effective Therapies

The selection of a linker is a critical decision in the design of targeted therapies. While cleavable linkers can be effective, particularly in the context of heterogeneous tumors, the superior plasma stability of non-cleavable linkers offers a clear advantage in minimizing off-target toxicity and improving the overall therapeutic index. A linker construct based on this compound represents a modern approach, combining a stable conjugation chemistry, favorable pharmacokinetic properties, and a metabolically robust core. For drug developers aiming to create safer and more effective targeted treatments, the stability and precision afforded by non-cleavable linkers present a compelling path forward.

References

Alternative bioconjugation methods to Azido-PEG4-nitrile click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternative Bioconjugation Methods Beyond Azido-PEG4-Nitrile Click Chemistry

For researchers, scientists, and drug development professionals seeking to move beyond the well-established this compound click chemistry, a diverse landscape of alternative bioconjugation methods offers unique advantages in terms of reaction kinetics, biocompatibility, and spatiotemporal control. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and clear visualizations to inform the selection of the most suitable strategy for your research needs.

Key Performance Metrics: A Quantitative Comparison

The choice of a bioconjugation method is often dictated by factors such as the speed of the reaction, its efficiency under physiological conditions, and the stability of the newly formed bond. The following table summarizes key quantitative data for several powerful alternatives to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine & trans-cyclooctene (TCO)Up to 10⁷[1][2]Exceptionally fast, catalyst-free, highly bioorthogonal.[1][3]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Cyclooctyne & Nitrone3.4 x 10⁻⁴ - 5.8 x 10⁻²[4]Metal-free, good reaction rates, tunable reactivity.
Thiol-ene Reaction Thiol & AlkeneVariable (can be rapid)Photo-initiated, spatiotemporal control, efficient in the presence of various functional groups.
Photo-induced Tetrazole-Alkene Cycloaddition Tetrazole & AlkeneUp to ~1 M⁻¹s⁻¹Light-triggered, spatiotemporal control, fluorogenic product formation.

In-Depth Look at Alternative Bioconjugation Chemistries

Inverse Electron Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, particularly the ligation between a tetrazine and a trans-cyclooctene (TCO), is renowned for its extraordinary speed, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹. This rapid, catalyst-free reaction is highly specific and bioorthogonal, making it ideal for in vivo imaging and applications where low concentrations of reactants are used.

Reaction Mechanism:

The reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich TCO (dienophile), followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the reaction irreversible.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + TCO trans-cyclooctene (Dienophile) TCO->TransitionState Cycloadduct Diels-Alder Cycloadduct TransitionState->Cycloadduct Fast FinalProduct Dihydropyridazine Product Cycloadduct->FinalProduct Retro-Diels-Alder (Irreversible) N2 N₂ Gas Cycloadduct->N2

Figure 1: Mechanism of IEDDA Tetrazine-TCO Ligation.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC is a bioorthogonal reaction that occurs between a strained alkyne, such as a cyclooctyne, and a nitrone. This metal-free cycloaddition forms a stable isoxazoline linkage. The reactivity of SPANC can be tuned by modifying the electronic properties of the nitrone, offering a versatile tool for bioconjugation.

Reaction Mechanism:

The reaction is a [3+2] dipolar cycloaddition driven by the release of ring strain from the cyclooctyne.

SPANC_Mechanism Cyclooctyne Strained Alkyne (e.g., Cyclooctyne) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState + Nitrone Nitrone Nitrone->TransitionState Isoxazoline Isoxazoline Product TransitionState->Isoxazoline Strain-promoted

Figure 2: Mechanism of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).

Photo-Click Chemistry: Thiol-ene and Tetrazole-Alkene Reactions

Photo-initiated reactions provide exceptional spatiotemporal control over the bioconjugation process, as the reaction only proceeds upon exposure to light of a specific wavelength.

Thiol-ene Reaction: This reaction involves the radical-mediated addition of a thiol to an alkene. It is highly efficient and can be initiated with UV or visible light in the presence of a photoinitiator.

Photo-induced Tetrazole-Alkene Cycloaddition: This "photoclick" reaction occurs between a tetrazole and an alkene upon UV irradiation. A key advantage is that the resulting pyrazoline product is often fluorescent, enabling in-situ visualization without the need for a separate fluorescent probe.

Experimental Workflow for Photoclick Chemistry:

Photoclick_Workflow PrepareReactants Prepare Biomolecule (with alkene/thiol) and Probe (with tetrazole/alkene) Mix Mix Reactants in Solution PrepareReactants->Mix Irradiate Irradiate with Specific Wavelength Light (e.g., UV) Mix->Irradiate Conjugation Bioconjugation Occurs Irradiate->Conjugation Analysis Purification and Analysis (e.g., Fluorescence) Conjugation->Analysis

Figure 3: General Experimental Workflow for Photoclick Bioconjugation.

Experimental Protocols

Protocol 1: IEDDA-Mediated Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore

This protocol outlines the steps for labeling a protein modified with a trans-cyclooctene (TCO) group with a tetrazine-conjugated fluorophore.

Materials:

  • TCO-modified protein solution (e.g., in PBS, pH 7.4)

  • Tetrazine-fluorophore stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • SDS-PAGE materials

Procedure:

  • Preparation of Reactants:

    • Determine the concentration of the TCO-modified protein solution using a spectrophotometer (e.g., at 280 nm).

    • Prepare a working solution of the tetrazine-fluorophore in PBS. The final DMSO concentration should be kept low (e.g., <5%) to avoid protein precipitation.

  • Bioconjugation Reaction:

    • In a microcentrifuge tube, combine the TCO-modified protein and the tetrazine-fluorophore solution. A molar excess of the tetrazine-fluorophore (e.g., 5-10 fold) is typically used to ensure complete labeling of the protein.

    • Gently mix the solution and incubate at room temperature for 1-2 hours. For slower reactions or precious reagents, the incubation can be extended or performed at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted tetrazine-fluorophore by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Analysis:

    • Confirm successful conjugation by analyzing the purified product using UV-Vis spectrophotometry (to detect the absorbance of both the protein and the fluorophore) and SDS-PAGE with fluorescence imaging (to visualize the fluorescently labeled protein).

Protocol 2: Photo-induced Tetrazole-Alkene Cycloaddition for Peptide Labeling on a Surface

This protocol describes the immobilization of an alkene-containing peptide onto a tetrazole-functionalized surface via a photoclick reaction.

Materials:

  • Alkene-containing peptide solution (in a suitable buffer)

  • Tetrazole-functionalized surface (e.g., glass slide)

  • UV lamp (e.g., 302 nm or 365 nm)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microscope (if the peptide is fluorescently labeled)

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a solution of the alkene-containing peptide in a degassed buffer.

    • Protect the solution from light.

  • Bioconjugation Reaction:

    • Pipette the peptide solution onto the tetrazole-functionalized surface.

    • Expose the surface to UV light for a defined period (e.g., 1-10 minutes). The optimal irradiation time should be determined empirically.

  • Washing:

    • After irradiation, thoroughly wash the surface with the washing buffer to remove any unbound peptide.

    • Rinse with deionized water and dry the surface under a gentle stream of nitrogen.

  • Analysis:

    • If the peptide is fluorescently labeled, visualize the successful immobilization using a fluorescence microscope.

    • Alternatively, surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements can be used to confirm the presence of the peptide on the surface.

Conclusion

The field of bioconjugation has moved beyond the classical azide-alkyne cycloadditions, offering a diverse toolkit of bioorthogonal reactions. The choice of an alternative to this compound click chemistry depends on the specific application. IEDDA (tetrazine ligation) is the method of choice for applications requiring extremely fast kinetics, such as in vivo imaging with short-lived probes. SPANC offers a robust and reliable method for bioconjugation with excellent biocompatibility and the formation of a highly stable linkage. Photo-induced cycloadditions provide unparalleled spatiotemporal control, which is advantageous for applications such as creating patterned biomaterials or activating drugs at a specific site. This guide provides the foundational information to help researchers and drug development professionals navigate these alternatives and select the optimal bioconjugation strategy for their scientific endeavors.

References

A Comparative Guide to Validating the Conjugation Efficiency of Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for developing next-generation therapeutics and research tools. Azido-PEG4-nitrile is a heterobifunctional linker containing an azide group for click chemistry and a nitrile group.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] This guide provides a comparative analysis of the methods used to validate the conjugation efficiency of azide-containing linkers like this compound, with a focus on supporting experimental data and detailed protocols.

The azide group is a versatile functional handle for bioconjugation, primarily reacting with alkynes through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These "click chemistry" reactions are known for their high efficiency, specificity, and biocompatibility. The choice between these methods can significantly impact reaction kinetics and overall conjugation yield.

Quantitative Analysis of Conjugation Efficiency

The efficiency of a bioconjugation reaction is a critical quality attribute that influences the efficacy and safety of the final product. Various analytical techniques are available to quantify this efficiency, each with distinct advantages.

Method Principle Advantages Limitations Typical Efficiency
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) source.High efficiency and reliability, nearly quantitative yields, fast reaction kinetics (10⁴ - 10⁵ M⁻¹s⁻¹), compatible with a wide range of functional groups.Requires a copper catalyst, which can be cytotoxic, and a reducing agent like sodium ascorbate.>95%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free reaction where an azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) driven by the release of ring strain.Highly biocompatible as it avoids the need for a toxic copper catalyst, suitable for live-cell labeling.Generally slower reaction kinetics (~1 M⁻¹s⁻¹) compared to CuAAC, potential for lower yields depending on the specific reactants.~90% antibody consumption reported in 1 hour.
UV-Vis Spectrophotometry Measures the absorbance of the bioconjugate at two wavelengths—one for the biomolecule (e.g., protein at 280 nm) and one for the conjugated molecule—to determine the degree of labeling (DOL).Simple, rapid, and uses readily available equipment.Requires that the conjugated molecule has a unique and strong absorbance peak, can be prone to interference from other components.N/A
HPLC Analysis Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the conjugated product from unreacted starting materials. The peak areas are used for quantification.High resolution and accuracy, provides information on purity and heterogeneity of the conjugate.Requires more specialized equipment and method development.N/A
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the molecules to confirm the mass of the final conjugate and quantify the extent of labeling.Provides precise mass information, confirming successful conjugation and allowing for calculation of drug-to-antibody ratio (DAR).Can be complex and requires expensive instrumentation.N/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing conjugation efficiencies. Below are protocols for CuAAC and a general method for quantifying conjugation via HPLC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified biomolecule (e.g., a protein) with an azide-containing molecule like this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Solvent for linker (e.g., DMSO or DMF)

Procedure:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 25-30 µM.

  • Dissolve the this compound in a minimal amount of DMSO and add it to the biomolecule solution. The azide should typically be in a 2 to 10-fold molar excess with respect to the alkyne groups.

  • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA solutions. A common ratio is 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Add the copper/ligand premix to the reaction mixture containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM sodium ascorbate).

  • Allow the reaction to proceed at room temperature for 1 to 2 hours with gentle mixing. Protect from light if any components are light-sensitive.

  • Purify the final conjugate to remove excess reagents using methods such as size-exclusion chromatography (e.g., PD-10 columns) or dialysis.

  • Validate the final conjugate using methods like SDS-PAGE, HPLC, or Mass Spectrometry.

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

This protocol provides a general workflow for quantifying the percentage of conjugated biomolecule.

Materials:

  • Purified bioconjugate sample

  • Unconjugated biomolecule (for control)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: If necessary, quench the conjugation reaction. Prepare a calibration curve using known concentrations of the unconjugated and purified conjugated protein.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 30 minutes, to elute the components.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated biomolecule and the final conjugate. The conjugated product will typically have a later retention time due to increased hydrophobicity.

    • Integrate the peak areas for both species.

    • Calculate the conjugation efficiency using the following formula: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Peak)] x 100

Visualizing the Workflow

Diagrams can effectively illustrate complex experimental processes. The following are Graphviz DOT scripts for key workflows.

G cluster_0 Biomolecule Preparation cluster_1 Reagent Preparation cluster_2 Conjugation Reaction cluster_3 Purification & Analysis start Start with Alkyne-Modified Biomolecule dissolve Dissolve Biomolecule in Reaction Buffer start->dissolve mix1 Add Azide Solution to Biomolecule dissolve->mix1 azide Prepare this compound Stock Solution (in DMSO) catalyst Prepare Cu(I) Catalyst Premix (CuSO4 + THPTA) reducer Prepare Fresh Sodium Ascorbate Solution mix2 Add Catalyst Premix mix1->mix2 initiate Initiate with Sodium Ascorbate mix2->initiate incubate Incubate 1-2 hours at Room Temperature initiate->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze Efficiency (HPLC, MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation sample Obtain Purified Conjugate Sample controls Prepare Controls: Unconjugated Biomolecule & Standards sample->controls inject Inject Sample onto Reversed-Phase Column (C18) controls->inject gradient Apply Elution Gradient (e.g., 5-95% Acetonitrile with 0.1% TFA) inject->gradient detect Monitor Elution (UV Detector at 280 nm) gradient->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Identify & Integrate Peaks (Unconjugated vs. Conjugated) chromatogram->integrate calculate Calculate Conjugation Efficiency (% Area) integrate->calculate

Caption: Logical workflow for quantifying conjugation efficiency using Reversed-Phase HPLC.

References

Unveiling Conjugation: A Comparative Guide to Spectroscopic Analysis of Azido-PEG4-Nitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research agents. This guide provides a comprehensive comparison of key spectroscopic techniques for validating the successful conjugation of Azido-PEG4-nitrile, a common hydrophilic linker used in bioconjugation, with a focus on Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecules. It can improve solubility, increase stability in vivo, and reduce immunogenicity. This compound is a discrete PEG (dPEG®) linker, meaning it has a precise, single molecular weight, which simplifies analysis compared to traditional, polydisperse PEG reagents. This linker features a terminal azide group for "click chemistry" reactions and a nitrile group, offering orthogonal reactivity.

Confirming the successful conjugation of this linker to a target molecule is paramount. Spectroscopic techniques provide the necessary tools to verify the formation of the covalent bond and the integrity of the final conjugate.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic method offers unique advantages and provides complementary information for the comprehensive characterization of this compound conjugates. A multi-faceted approach, leveraging the strengths of each technique, is often the most robust strategy for unambiguous confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Confirmation of the conversion of the azide group to a triazole ring.- Quick and relatively inexpensive.- Provides direct evidence of the key chemical transformation in "click chemistry".- Can be difficult to interpret in complex biological samples due to overlapping signals.- Not suitable for determining the precise location of conjugation.
NMR Spectroscopy Detailed structural information of the conjugate, including the location of the PEG linker.- Provides unambiguous structural confirmation.- Can be used to quantify the degree of PEGylation.[1][2]- Requires higher sample concentrations.- Can be complex to interpret for large biomolecules.
Mass Spectrometry Precise molecular weight of the conjugate, confirming the addition of the PEG linker.- Highly sensitive and accurate.- Can determine the degree of PEGylation and identify different conjugated species.[3][4][5]- Does not provide information on the specific site of conjugation without fragmentation analysis (MS/MS).- Polydispersity of traditional PEGs can complicate spectra, though less of an issue with discrete PEGs.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each of the discussed spectroscopic techniques for the analysis of an this compound conjugate formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the disappearance of the azide vibrational band and the appearance of the triazole ring signals.

Methodology:

  • Acquire an FTIR spectrum of the starting this compound linker. The characteristic azide peak will be observed around 2100 cm⁻¹.

  • Acquire an FTIR spectrum of the alkyne-functionalized molecule.

  • After the conjugation reaction, purify the product to remove unreacted starting materials and catalyst.

  • Prepare a sample of the purified conjugate for FTIR analysis (e.g., as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory).

  • Acquire the FTIR spectrum of the conjugate.

  • Analysis: Compare the spectra. Successful conjugation is confirmed by the significant reduction or complete disappearance of the azide peak at ~2100 cm⁻¹ and the potential appearance of new peaks corresponding to the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent linkage and determine the structure of the final conjugate.

Methodology:

  • Acquire a ¹H NMR spectrum of the this compound linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Acquire a ¹H NMR spectrum of the alkyne-functionalized molecule.

  • Following the conjugation reaction and purification, dissolve the conjugate in the same deuterated solvent.

  • Acquire a ¹H NMR spectrum of the purified conjugate.

  • Analysis: Look for the disappearance of the proton signals corresponding to the alkyne group and the appearance of a new signal for the triazole proton (typically around 7.5-8.5 ppm). Additionally, characteristic shifts in the signals of protons adjacent to the newly formed triazole ring will be observed, providing definitive evidence of conjugation.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight of the conjugate, thereby confirming the addition of the this compound linker.

Methodology:

  • Determine the theoretical molecular weight of the expected conjugate.

  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), based on the properties of the conjugate. ESI is often preferred for its compatibility with liquid chromatography.

  • Prepare the purified conjugate sample for MS analysis, often by dissolving it in a suitable solvent compatible with the chosen ionization method.

  • Infuse the sample into the mass spectrometer and acquire the mass spectrum. For complex samples, coupling with liquid chromatography (LC-MS) is recommended for separation prior to mass analysis.

  • Analysis: The resulting spectrum will show a series of peaks corresponding to different charge states of the molecule. Deconvolution of this spectrum will yield the molecular weight of the conjugate. A successful conjugation is confirmed if the experimentally determined molecular weight matches the theoretical molecular weight of the this compound linked to the target molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for confirming this compound conjugation.

experimental_workflow cluster_ftir FTIR Analysis Workflow ftir_start This compound + Alkyne-Molecule ftir_reaction CuAAC Reaction ftir_start->ftir_reaction ftir_purification Purification ftir_reaction->ftir_purification ftir_analysis FTIR Spectroscopy ftir_purification->ftir_analysis ftir_result Disappearance of Azide Peak (~2100 cm⁻¹) ftir_analysis->ftir_result

FTIR workflow for conjugation confirmation.

experimental_workflow_nmr cluster_nmr NMR Analysis Workflow nmr_start Reactants nmr_reaction Conjugation nmr_start->nmr_reaction nmr_purification Purification nmr_reaction->nmr_purification nmr_analysis ¹H NMR Spectroscopy nmr_purification->nmr_analysis nmr_result Appearance of Triazole Proton Signal & Chemical Shifts nmr_analysis->nmr_result

NMR workflow for structural verification.

experimental_workflow_ms cluster_ms Mass Spectrometry Workflow ms_start Conjugate Sample ms_prep Sample Preparation & LC Separation (optional) ms_start->ms_prep ms_ionization Ionization (ESI/MALDI) ms_prep->ms_ionization ms_analysis Mass Analysis ms_ionization->ms_analysis ms_deconvolution Deconvolution ms_analysis->ms_deconvolution ms_result Experimental MW vs. Theoretical MW ms_deconvolution->ms_result

MS workflow for molecular weight determination.

Conclusion

The confirmation of this compound conjugation is a critical quality control step in the development of PEGylated molecules. While FTIR, NMR, and Mass Spectrometry each provide valuable insights, a comprehensive characterization is best achieved by employing a combination of these techniques. The choice of methods will depend on the specific molecule, available instrumentation, and the level of detail required for structural confirmation. By following rigorous experimental protocols and understanding the strengths of each analytical tool, researchers can confidently verify the successful synthesis of their target conjugates, ensuring the integrity and reliability of their downstream applications.

References

A Head-to-Head Comparison of Azido-PEG4-Nitrile for Protein Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Azido-PEG4-nitrile, a bioorthogonal chemical reporter, with other common protein labeling strategies. We present a comprehensive overview of its performance, supported by experimental data and detailed protocols, to inform your selection process for targeted protein analysis.

Introduction to this compound and Bioorthogonal Labeling

This compound is a chemical probe that contains an azide group, a tetraethylene glycol (PEG4) spacer, and a nitrile group. The azide moiety serves as a bioorthogonal handle, allowing for its specific reaction with an alkyne-tagged molecule in a process known as "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction enables the attachment of various reporter tags, such as biotin for enrichment or fluorophores for imaging, to labeled proteins. The hydrophilic PEG4 spacer enhances the solubility of the reagent in aqueous buffers commonly used in biological experiments. The nitrile group, while less commonly used as a reactive handle in this context, can potentially undergo other chemical transformations.

The primary application of this compound in proteomics is to label and subsequently identify or quantify a specific subset of proteins. This is often achieved by metabolically incorporating an alkyne-containing unnatural amino acid into proteins of interest, followed by the click reaction with an azide-containing probe like this compound. This "tagging-via-substrate" approach allows for the selective analysis of newly synthesized proteins or proteins within a specific cellular context.

Performance Comparison of Protein Labeling Strategies

The selection of a protein labeling strategy is a critical decision that depends on the specific research question, sample type, and available instrumentation. While direct, peer-reviewed quantitative performance data exclusively for this compound is limited, we can infer its characteristics based on the properties of its functional groups and compare it to established labeling methodologies like Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

FeatureThis compound (via Click Chemistry)Tandem Mass Tags (TMT)iTRAQSILAC
Target Moiety Alkyne-modified amino acids (incorporated metabolically)Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)In vivo incorporation of "heavy" amino acids
Labeling Principle Bioorthogonal chemical reaction (Click Chemistry)Isobaric chemical labelingIsobaric chemical labelingMetabolic labeling
Labeling Efficiency High, dependent on metabolic incorporation and click reaction efficiency.High (>95%)High (>95%)Complete incorporation in proliferating cells
Quantification Level MS1 (for labeled vs. unlabeled) or MS2 (if used with isobaric tags)Reporter ions in MS/MSReporter ions in MS/MSPrecursor ion signals in MS1
Multiplexing Capacity Dependent on the downstream reporter tagUp to 18-plex with TMTpro4-plex and 8-plexTypically 2-plex or 3-plex
Advantages - High specificity for tagged proteins- Reduced sample complexity through enrichment- Versatile for different reporter tags- High degree of multiplexing- Single-step labeling reaction- Well-established method- Good for relative quantification- High accuracy as labeling occurs in vivo- Minimal sample manipulation
Limitations - Two-step labeling process- Potential for incomplete metabolic incorporation- Copper catalyst in CuAAC can be toxic to cells- Reporter ion ratio compression can underestimate quantitative differences- Higher cost per sample- Limited multiplexing compared to TMT- Can also suffer from ratio compression- Primarily for cell culture- Can be expensive for whole organism studies

Experimental Methodologies

Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics. Below is a representative protocol for labeling alkyne-modified proteins with this compound for subsequent mass spectrometry analysis.

Protocol: Labeling of Alkyne-Modified Proteins with this compound and Sample Preparation for Mass Spectrometry

1. Metabolic Labeling of Proteins:

  • Culture cells in a medium containing an alkyne-modified amino acid (e.g., L-azidohomoalanine [AHA] or L-homopropargylglycine [HPG]) in place of its natural counterpart (e.g., methionine).

  • Incubate the cells for a desired period to allow for the incorporation of the unnatural amino acid into newly synthesized proteins.

  • Harvest the cells and prepare a protein lysate using a suitable lysis buffer.

2. Click Chemistry Reaction:

  • To the protein lysate, add the following click chemistry reagents in order:

    • This compound (from a stock solution in DMSO).

    • A copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate).

    • A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper (I) and improve reaction efficiency.

    • A biotin-alkyne or fluorophore-alkyne reporter tag if multiplexed quantification or imaging is desired.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

3. Protein Precipitation and Digestion:

  • Precipitate the proteins to remove excess click chemistry reagents. A common method is cold acetone precipitation.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin.

4. Peptide Desalting and Enrichment (if applicable):

  • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants.

  • If a biotin reporter tag was used, enrich the biotinylated peptides using streptavidin-coated beads. This step significantly reduces sample complexity by isolating the labeled peptides.

5. LC-MS/MS Analysis:

  • Analyze the desalted (and enriched) peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to obtain sequence information (MS/MS scan).

Data Presentation and Interpretation

The analysis of mass spectrometry data from proteins labeled with this compound involves identifying the modified peptides and quantifying their abundance.

Mass Spectra of this compound Labeled Peptides:

A peptide labeled with this compound will exhibit a specific mass shift in the mass spectrum corresponding to the mass of the tag. The fragmentation pattern (MS/MS spectrum) of the labeled peptide will contain characteristic ions that can be used to confirm the identity of the peptide and the presence of the modification. The PEG linker can produce a series of neutral losses of ethylene glycol units (44 Da) upon fragmentation, which can be a diagnostic signature. The nitrile group may also influence fragmentation, potentially leading to the loss of HCN (27 Da) or undergoing reduction to an amine in the ion source.

Quantitative Data Summary:

Quantitative analysis can be performed at the MS1 level by comparing the intensity of the labeled peptide to its unlabeled counterpart across different samples. If an isobaric reporter tag was attached via the click reaction, quantification is performed at the MS2 level by comparing the intensities of the reporter ions.

Visualizing the Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_sample_prep Sample Preparation cluster_analysis Analysis MetabolicLabeling Metabolic Labeling with Alkyne-Amino Acid CellHarvest Cell Harvest & Lysis MetabolicLabeling->CellHarvest ClickChemistry Click Chemistry with This compound CellHarvest->ClickChemistry ProteinPrecipitation Protein Precipitation & Digestion ClickChemistry->ProteinPrecipitation PeptideDesalting Peptide Desalting ProteinPrecipitation->PeptideDesalting Enrichment Enrichment (optional) PeptideDesalting->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Experimental workflow for protein labeling with this compound.

Conclusion

This compound, in conjunction with metabolic labeling and click chemistry, offers a powerful and specific method for the analysis of targeted protein populations. Its primary advantage lies in the ability to selectively enrich for proteins of interest, thereby reducing sample complexity and enabling the detection of low-abundance species. The choice of this reagent over other labeling strategies will depend on the specific experimental goals. For studies requiring high multiplexing and a single-step labeling workflow, isobaric tags like TMT may be more suitable. For the highest quantitative accuracy in cell culture experiments, SILAC remains a gold standard. However, for targeted identification and quantification of specific protein pools, the bioorthogonal approach enabled by reagents like this compound provides a versatile and robust solution for researchers in basic science and drug development.

Validating the Activity of Azido-PEG4-Nitrile Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bifunctional linker activity is paramount to the success of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of functional assays to validate the activity of Azido-PEG4-nitrile conjugates, offering insights into its performance alongside common alternatives. While direct head-to-head quantitative data for this compound against a comprehensive suite of alternatives is limited in publicly available literature, this guide presents key functional assays and available comparative data for the individual reactive moieties.

This compound is a heterobifunctional linker featuring an azide group for bioorthogonal "click" chemistry and a nitrile group that can undergo various chemical transformations. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. This guide will delve into the experimental validation of both the azide and nitrile functionalities and compare them to alternative chemical groups used in bioconjugation.

Functional Assays for the Azide Moiety: Click Chemistry

The azide group of the this compound conjugate is primarily validated through its participation in click chemistry reactions, which are known for their high efficiency and specificity.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for validating the azide's functionality. The reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide. This method is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

The successful formation of the triazole product, confirmed by techniques such as mass spectrometry or chromatography, validates the reactivity of the azide group.

Functional Assays for the Nitrile Moiety

The nitrile group offers a unique set of functionalities that can be validated through several chemical assays.

1. Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic, basic, or enzymatic conditions. This transformation can be monitored by changes in pH, or by analytical methods like HPLC or NMR to detect the formation of the corresponding carboxylic acid or amide.

2. Nitrile Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The appearance of the primary amine can be quantified using amine-reactive probes or chromatographic methods.

3. Nitrile Bis-Thiol Bioconjugation Reaction: This reaction is a specific functional assay for nitriles, where electron-poor aryl nitriles react with two thiol groups to form a stable amino dithioacetal. This can be a valuable tool for site-selective conjugation to proteins, particularly at disulfide bonds.

Comparative Performance of Functional Groups

Comparison of Thiol-Reactive Functional Groups: Nitrile vs. Alternatives

For applications involving conjugation to thiol groups (e.g., cysteine residues in proteins), the nitrile group in this compound can be an alternative to more common thiol-reactive moieties like maleimides and vinyl sulfones.

Functional GroupReaction with ThiolsStability of ConjugateKey Considerations
Nitrile Forms a thioimidate, which can be reversible or can rearrange to a more stable conjugate.Stability can be variable depending on the specific nitrile and reaction conditions.Can offer a unique reactivity profile and may be more stable in the presence of high concentrations of other nucleophiles like glutathione compared to maleimides.
Maleimide Michael addition reaction, forming a thioether bond.The resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to in vivo instability.Highly reactive and specific for thiols at neutral pH, but the stability of the conjugate can be a concern for long-term applications.
Vinyl Sulfone Michael addition reaction, forming a stable thioether bond.Forms a very stable and irreversible thioether linkage.Generally less reactive than maleimides, requiring longer reaction times or higher pH.

Experimental Protocols

Protocol 1: Validation of Azide Functionality via CuAAC

Materials:

  • This compound conjugate

  • Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a stock solution of the this compound conjugate in DMSO.

  • Prepare a stock solution of the alkyne-functionalized molecule in DMSO.

  • Prepare fresh stock solutions of CuSO4 (20 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).

  • In a microcentrifuge tube, combine the this compound conjugate and the alkyne-functionalized molecule in PBS.

  • Add the THPTA solution to the CuSO4 solution and let it stand for 2 minutes.

  • Add the CuSO4/THPTA mixture to the reaction tube.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Analyze the reaction mixture by LC-MS or HPLC to confirm the formation of the triazole product.

Protocol 2: Functional Assay of the Nitrile Group via Hydrolysis

Materials:

  • This compound conjugate

  • 1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH)

  • Reaction vessel with reflux condenser

  • Heating mantle

  • pH meter or indicator strips

  • HPLC or LC-MS system

Procedure:

  • Dissolve a known amount of the this compound conjugate in an aqueous solution.

  • For acidic hydrolysis, add 1 M HCl. For basic hydrolysis, add 1 M NaOH.

  • Heat the mixture to reflux for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress by taking aliquots at different time points.

  • Neutralize the aliquots and analyze by HPLC or LC-MS to quantify the disappearance of the nitrile-containing starting material and the appearance of the carboxylic acid product.

Visualizing the Role of this compound Conjugates in Drug Development

The following diagrams illustrate the conceptual workflows where an this compound conjugate could be employed, such as in the synthesis of PROTACs and ADCs.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_conjugation1 Step 1: Conjugation to E3 Ligand cluster_conjugation2 Step 2: Click Chemistry poi_ligand Protein of Interest (POI) Ligand with Alkyne protac Final PROTAC Molecule poi_ligand->protac CuAAC or SPAAC e3_ligand E3 Ligase Ligand e3_linker_conjugate E3 Ligand-Linker Conjugate e3_ligand->e3_linker_conjugate Amide bond formation (via activated nitrile or other chemistry) linker This compound linker->e3_linker_conjugate e3_linker_conjugate->protac

PROTAC Synthesis Workflow.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) (Payload attached via this compound linker) receptor Tumor-Specific Antigen adc->receptor 1. Binding tumor_cell Tumor Cell endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (e.g., cytotoxic drug) lysosome->payload 4. Linker Cleavage & Payload Release cell_death Cell Death payload->cell_death 5. Induction of Apoptosis

ADC Internalization and Payload Release.

In Vivo Stability of Azido-PEG4-Nitrile Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of chemical linkages is paramount for the successful design of long-circulating bioconjugates and targeted therapeutics. This guide provides a comprehensive comparison of the in vivo stability of the linkage formed from Azido-PEG4-nitrile and prominent alternative bioorthogonal chemistries, supported by experimental data and detailed protocols.

The this compound moiety is a versatile building block for bioconjugation, incorporating three key components: an azide group for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) linker to enhance pharmacokinetic properties, and a nitrile group. The in vivo stability of a bioconjugate is a critical determinant of its efficacy and safety, influencing its circulation half-life, biodistribution, and off-target effects. This guide delves into the stability of the triazole linkage resulting from the reaction of the azide group, and compares it with other widely used bioorthogonal linkages.

Comparative In Vivo Stability of Bioorthogonal Linkages

The choice of bioorthogonal chemistry significantly impacts the in vivo stability of the resulting linkage. While the azide group itself is known for its stability and lack of reactivity with biological molecules, the newly formed covalent bond is the primary determinant of the conjugate's persistence in the body. The following table summarizes available quantitative data on the in vivo stability of various bioorthogonal linkages.

Linkage TypeBioorthogonal ReactionReactantsIn Vivo Stability (Half-life/Cleavage)Key Considerations
1,2,3-Triazole Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + AlkyneHighly Stable: Generally considered non-cleavable under physiological conditions. The triazole ring is resistant to hydrolysis and enzymatic degradation.[1]The stability of the triazole ring makes it an excellent choice for applications requiring long-term stability.[1]
Dihydropyridazine Inverse-electron-demand Diels-Alder (iEDDA)Tetrazine + trans-Cyclooctene (TCO)Highly Stable: The resulting dihydropyridazine is formed via an irreversible reaction and is stable in vivo.[2]The reaction kinetics are exceptionally fast. The stability of the tetrazine and TCO reactants prior to reaction can vary.[3][4]
Oxime Oxime LigationAldehyde/Ketone + HydroxylamineRelatively Stable: Generally more stable than hydrazone linkages, particularly under acidic conditions. Half-life can be influenced by pH.Offers good stability for many in vivo applications.
Hydrazone Hydrazone LigationAldehyde/Ketone + HydrazineConditionally Stable: Stability is pH-dependent and generally lower than oxime linkages. Can be designed for acid-cleavable release in specific microenvironments like tumors.Useful for prodrug applications where release in acidic compartments is desired.
Thioether Michael AdditionMaleimide + ThiolVariable Stability: Can be susceptible to retro-Michael reactions, leading to linker exchange with endogenous thiols like albumin.Efforts have been made to develop more stable maleimide derivatives.

In-Depth Look at the Components of this compound

  • Azide Group: The azide functional group is remarkably stable in biological systems. It is considered bioorthogonal as it does not typically react with endogenous molecules, ensuring that the bioconjugation reaction is highly specific to its intended alkyne partner.

  • PEG4 Linker: Polyethylene glycol (PEG) linkers are widely incorporated into therapeutic molecules to improve their pharmacokinetic profiles. The PEG4 linker in this compound enhances water solubility, reduces immunogenicity, and prolongs circulation half-life by increasing the hydrodynamic radius of the conjugate, thereby reducing renal clearance. The length of the PEG chain is a critical parameter that can be optimized to fine-tune these properties. While generally stable, PEG linkers can be engineered with cleavable sites for specific drug release strategies.

  • Nitrile Group: The nitrile group is a robust and metabolically stable functional group. In the context of pharmaceuticals, it is generally not susceptible to metabolism and is often excreted from the body unchanged. Hydrolysis of the nitrile group to a carboxylic acid or amide is a rare metabolic event and typically represents a minor pathway.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for the development of bioconjugates. The following are generalized protocols for key experiments.

In Vitro Plasma/Serum Stability Assay

This assay provides an initial assessment of the bioconjugate's stability in a biologically relevant matrix before moving into animal models.

Objective: To determine the rate of degradation or cleavage of a bioconjugate in plasma or serum from a relevant species (e.g., mouse, rat, human).

Methodology:

  • Incubation: The bioconjugate is incubated in plasma or serum at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: To stop the degradation process and prepare the sample for analysis, proteins in the plasma are precipitated using a cold organic solvent (e.g., acetonitrile or methanol). The sample is then centrifuged to pellet the precipitated proteins.

  • Quantification by LC-MS (Liquid Chromatography-Mass Spectrometry):

    • The supernatant containing the bioconjugate and any cleavage products is analyzed by LC-MS.

    • A specific mass-to-charge ratio (m/z) for the intact bioconjugate and expected cleavage products is monitored.

    • The peak area of the intact bioconjugate at each time point is used to determine its disappearance over time.

  • Data Analysis: The percentage of the intact bioconjugate remaining at each time point is plotted against time. The in vitro half-life (t½) is then calculated from the degradation curve.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the bioconjugate in a living organism.

Objective: To determine the pharmacokinetic profile, including the in vivo half-life, of a bioconjugate.

Animal Model: A suitable animal model, such as mice or rats, is chosen based on the research question.

Methodology:

  • Administration: The bioconjugate is administered to the animals, typically via intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, and 72 hours post-injection).

  • Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the intact bioconjugate in the plasma samples is quantified using a validated analytical method, most commonly LC-MS or an enzyme-linked immunosorbent assay (ELISA).

    • LC-MS: Similar to the in vitro assay, LC-MS can be used to specifically measure the concentration of the intact bioconjugate.

    • ELISA: An ELISA can be designed to capture the bioconjugate and detect it using a specific antibody, providing a quantitative measure of its concentration.

  • Data Analysis: The plasma concentration of the bioconjugate is plotted against time. Pharmacokinetic parameters, including the in vivo half-life, clearance, and volume of distribution, are calculated using appropriate software.

Visualization of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetic Study invitro_start Incubate Bioconjugate in Plasma @ 37°C invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_precip Protein Precipitation (Acetonitrile) invitro_sample->invitro_precip invitro_centrifuge Centrifugation invitro_precip->invitro_centrifuge invitro_lcms LC-MS Analysis of Supernatant invitro_centrifuge->invitro_lcms invitro_end Calculate In Vitro Half-life invitro_lcms->invitro_end invivo_start Administer Bioconjugate to Animal Model (IV) invivo_sample Collect Blood Samples at Time Points invivo_start->invivo_sample invivo_plasma Isolate Plasma invivo_sample->invivo_plasma invivo_quant Quantify Bioconjugate (LC-MS or ELISA) invivo_plasma->invivo_quant invivo_end Determine Pharmacokinetic Profile invivo_quant->invivo_end

Experimental workflow for assessing bioconjugate stability.

Signaling Pathways and Logical Relationships

The stability of a bioconjugate in vivo is not governed by a single signaling pathway but is rather a function of its physicochemical properties and its interactions with the biological environment. The following diagram illustrates the logical relationships influencing the in vivo fate of a bioconjugate.

logical_relationships cluster_properties Bioconjugate Properties cluster_interactions In Vivo Interactions cluster_outcome Pharmacokinetic Outcome prop_linkage Linkage Chemistry (e.g., Triazole, Oxime) inter_enzyme Enzymatic Degradation prop_linkage->inter_enzyme determines susceptibility prop_peg PEG Linker (Length, Structure) prop_size Hydrodynamic Size prop_peg->prop_size inter_clearance Renal Clearance prop_size->inter_clearance inversely related prop_charge Surface Charge inter_protein Plasma Protein Binding (e.g., Albumin) prop_charge->inter_protein out_half_life Circulation Half-life inter_protein->out_half_life can increase inter_enzyme->out_half_life decreases inter_clearance->out_half_life decreases inter_uptake Cellular Uptake (Target & Off-target) out_biodist Biodistribution inter_uptake->out_biodist out_half_life->out_biodist out_efficacy Therapeutic Efficacy out_biodist->out_efficacy

Factors influencing the in vivo fate of a bioconjugate.

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-nitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Azido-PEG4-nitrile is critical for ensuring laboratory safety and environmental protection. This molecule contains an azide group, which is an energetic functional group, and is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is mandatory to mitigate risks.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant nitrile gloves, and safety goggles.[2] All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any aerosols.[2]

  • Avoid Incompatibilities: this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[1] Critically, avoid all contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[3] Do not use metal spatulas or tools, as this can lead to the formation of shock-sensitive metal azides.

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as diatomite or universal binders. Collect the contaminated material in a designated hazardous waste container and decontaminate the surface with alcohol.

Waste Characterization and Data

Understanding the properties of this compound is key to its safe disposal.

PropertyDataCitation
Chemical Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.31 g/mol
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, heavy metals

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste without attempting chemical deactivation in the lab, unless explicitly approved and guided by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected in a dedicated hazardous waste container.

  • Container Material: Use a clearly labeled, leak-proof, and chemically compatible container. Plastic containers are preferable to avoid the formation of metal azides.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other primary hazards (e.g., "Toxic," "Aquatic Hazard").

  • No Mixing: Do not mix this compound waste with any other waste streams, especially acidic waste or waste containing heavy metals.

Step 2: Waste Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Incompatibles: Ensure the storage location is away from acids, heat sources, and direct sunlight.

Step 3: Final Disposal

  • Contact EHS: The final disposal must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Documentation: Provide a full and accurate description of the waste to the disposal personnel.

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain. This is to prevent the formation of explosive metal azides in the plumbing and to protect aquatic life.

    • DO NOT dispose of this compound in the regular trash.

    • DO NOT attempt to neutralize or chemically treat the azide waste unless you have specific training and it is part of an approved institutional protocol.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Segregation & Storage cluster_2 Step 3: Final Disposal A Generate this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated, Labeled Plastic Waste Container B->C D Is the waste mixed with acids or heavy metals? C->D E STOP! Consult EHS Immediately! High Explosion Risk! D->E Yes F Store Sealed Container in Secondary Containment D->F No G Place in Cool, Ventilated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup H->I J Professional Disposal at an Approved Waste Plant I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Azido-PEG4-nitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Azido-PEG4-nitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.

I. Chemical and Physical Properties

This compound is a PEG linker containing both an azide and a nitrile functional group.[1] The azide group is highly reactive and can be used in "Click Chemistry," while the nitrile group can undergo various chemical transformations.[1] The hydrophilic PEG spacer enhances its solubility in aqueous solutions.[1]

PropertyValueSource
Molecular Formula C11H20N4O4[1][2]
Molecular Weight 272.31 g/mol
Appearance Solid
Melting/Freezing Point No data available
Boiling Point/Range No data available
Flash Point No data available
Purity 98%
Storage Temperature -20°C

II. Hazard Identification and Occupational Exposure Limits

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Organic azides are potentially explosive and can decompose violently under heat, light, or pressure. They are also highly toxic, with effects similar to cyanide.

While specific occupational exposure limits for this compound have not been established, the limits for related hazardous compounds provide a crucial reference for ensuring laboratory safety.

SubstanceLimitOrganization
Sodium Azide Ceiling: 0.29 mg/m³ACGIH
Hydrazoic Acid Ceiling: 0.11 ppmACGIH
Sodium Azide Ceiling: 0.3 mg/m³NIOSH
Hydrazoic Acid Ceiling: 0.1 ppmNIOSH
Sodium Azide Ceiling: 0.1 ppm (0.3 mg/m³)CAL/OSHA

Note: The ceiling limit indicates a concentration that should not be exceeded at any time during the workday.

III. Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesNitrile gloves offer good resistance to a variety of organic solvents and are a standard for laboratory use. Double gloving provides an extra layer of protection against potential contamination. For prolonged or high-risk tasks, consider using thicker, chemical-resistant gloves.
Eye Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting the eyes from splashes and aerosols. A face shield should be worn in situations with a higher risk of splashing.
Body Protection Flame-Resistant Laboratory CoatA lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Use in a certified chemical fume hoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

IV. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure receiving 1. Receiving: - Inspect package for damage. - Verify label information. storage 2. Storage: - Store at -20°C in a designated, labeled area. - Keep away from incompatible materials (acids, metals). receiving->storage Upon arrival preparation 3. Preparation: - Don appropriate PPE. - Work in a chemical fume hood. storage->preparation For experimental use weighing 4. Weighing: - Use a plastic or ceramic spatula; avoid metal. - Tare a sealed container before adding the compound inside the hood. preparation->weighing reaction 5. In Reaction: - Use non-halogenated solvents. - Avoid contact with heavy metals and acids. weighing->reaction decontamination 6. Decontamination: - Clean work surfaces with a suitable solvent (e.g., 70% ethanol). - Decontaminate all equipment. reaction->decontamination After experiment waste_collection 7. Waste Collection: - Segregate azide-containing waste into a dedicated, labeled container. decontamination->waste_collection

Figure 1: Workflow for Handling this compound.

V. Emergency Procedures: Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

cluster_response Immediate Actions cluster_cleanup Cleanup Procedure spill Spill Occurs alert 1. Alert Others & Evacuate - Notify personnel in the immediate area. - If the spill is large or outside a fume hood, evacuate the lab. spill->alert ppe 2. Don Appropriate PPE - Wear double nitrile gloves, lab coat, and eye protection. alert->ppe contain 3. Contain the Spill - For liquids, use absorbent pads. - For solids, cover with an inert material like sand. ppe->contain collect 4. Collect Spill Material - Use non-metal tools to collect the absorbed material. - Place in a labeled, non-metal container for hazardous waste. contain->collect decontaminate 5. Decontaminate the Area - Wipe the spill area with a soap and water solution, followed by 70% ethanol. collect->decontaminate waste_disposal Hazardous Waste Disposal decontaminate->waste_disposal Dispose of all contaminated materials as hazardous waste.

Figure 2: Emergency Response Plan for an this compound Spill.

VI. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent the formation of explosive compounds and environmental contamination. Under no circumstances should azide-containing waste be disposed of down the drain , as this can lead to the formation of highly explosive metal azides in the plumbing.

A. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste contaminated with this compound, including gloves, pipette tips, and weighing paper, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.

B. Disposal Routes:

  • Direct Disposal as Hazardous Waste: For small quantities and solid waste, the safest method is to dispose of the material directly as hazardous waste through your institution's environmental health and safety (EHS) office. The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide".

  • Chemical Deactivation (for dilute solutions): While chemical deactivation is more common for inorganic azides, a similar principle can be applied to dilute organic azide solutions with caution and proper institutional approval. A common method for deactivating azides is through treatment with nitrous acid. However, for organic azides, it is often recommended to first convert the azide to a more stable derivative, such as an amine, before disposal.

Experimental Protocol: Deactivation of Dilute Azide Solutions with Nitrous Acid

This procedure should only be performed by trained personnel in a certified chemical fume hood.

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute aqueous solution of the azide (not to exceed 5%).

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Caution: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.

  • Reaction and Verification: Stir the mixture for at least one hour. The reaction will generate nitrogen oxides, so adequate ventilation is crucial. Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion).

  • Neutralization and Disposal: Neutralize the resulting solution with a dilute sodium hydroxide solution to a pH between 6 and 9. The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.

By adhering to these safety protocols and procedures, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any hazardous chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-nitrile
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.